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Dipropyl adipate

Cat. No.: B086888
CAS No.: 106-19-4
M. Wt: 230.3 g/mol
InChI Key: NKOUWLLFHNBUDW-UHFFFAOYSA-N
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Description

Dipropyl adipate is a chemical compound of significant interest in scientific research, primarily for its role as an emollient and solvent in topical formulations and as a plasticizer in material science. Its utility in skin penetration studies is particularly noteworthy; for instance, diisopropyl adipate, a structurally similar adipate ester, is utilized as a component in the oil phase of emulsions designed to enhance the passive delivery of nanoparticles into the skin . Research indicates that adipate esters can activate the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel on sensory neurons . This activation, demonstrated through calcium mobilization assays in vitro, is linked to an adjuvant effect that augments contact hypersensitivity responses in mouse models, facilitating the trafficking of fluorescein isothiocyanate (FITC)-presenting dendritic cells to draining lymph nodes . This mechanism provides a valuable research model for investigating the neuro-immune interactions in allergic skin reactions. Furthermore, this compound finds application in polymer and biodegradable material research, where it functions as a plasticizer . It also serves as a flavoring agent in food science research, bearing the FEMA number 4473 . These diverse applications make this compound a versatile reagent for studies spanning dermatology, immunology, material science, and food chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B086888 Dipropyl adipate CAS No. 106-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl hexanedioate
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InChI

InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKOUWLLFHNBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID6044511
Record name Dipropyl hexanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

Liquid, Clear colourless liquid; Light rubbing alcohol aroma
Record name Dipropyl hexanedioate
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Record name Dipropyl adipate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

273.00 to 274.00 °C. @ 760.00 mm Hg
Record name Dipropyl hexanedioate
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Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Dipropyl hexanedioate
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Record name Dipropyl adipate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.979-0.983 (20°)
Record name Dipropyl adipate
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CAS No.

106-19-4
Record name Dipropyl adipate
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Record name Adipic acid, dipropyl ester
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Record name Hexanedioic acid, 1,6-dipropyl ester
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Record name DIPROPYL ADIPATE
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Record name Dipropyl hexanedioate
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Melting Point

-20 °C
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

An In-depth Technical Guide to Dipropyl Adipate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl adipate (B1204190), with the IUPAC name dipropyl hexanedioate, is a diester of adipic acid and n-propanol.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications. The information is curated to be a valuable resource for professionals in research, and drug development. This document adheres to stringent data presentation standards, including structured tables for quantitative data, detailed experimental protocols, and mandatory visualizations of chemical and procedural workflows.

Chemical Identity and Structure

Dipropyl adipate is a fatty acid ester recognized for its utility as a solvent and skin-conditioning agent.[1] Its fundamental identifiers and structural details are summarized below.

IdentifierValue
IUPAC Name dipropyl hexanedioate[1]
Synonyms Dipropyl hexanedioate, Adipic acid, dipropyl ester, Di-n-propyl adipate[1][2]
CAS Number 106-19-4[1]
Molecular Formula C₁₂H₂₂O₄[1]
Molecular Weight 230.30 g/mol [1]
InChI Key NKOUWLLFHNBUDW-UHFFFAOYSA-N[1]
Canonical SMILES CCCOC(=O)CCCCC(=O)OCCC[1]

A 2D representation of the chemical structure of this compound is provided in the diagram below.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

This compound is a clear, colorless liquid with a mild, alcoholic odor. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Appearance Clear, colorless liquid
Odor Mild alcoholic
Melting Point -15.7 °C
Boiling Point 273-274 °C at 760 mmHg
Flash Point 140 °C
Density 0.979 - 0.983 g/cm³ at 20 °C
Refractive Index 1.429 - 1.433 at 20 °C
Solubility Very slightly soluble in water; soluble in alcohol
Vapor Pressure 0.005 mmHg at 25 °C (estimated)
logP (o/w) 2.988 (estimated)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of adipic acid with n-propanol, using an acid catalyst. Below are detailed protocols based on established methodologies.

Protocol 1: Sulfuric Acid Catalysis

This protocol is adapted from a patented method for preparing this compound.[3]

  • Materials: Adipic acid, n-propanol, concentrated sulfuric acid, water, and a refining agent (a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663) in a 1:1:2:1 weight ratio).[3]

  • Procedure:

    • Esterification: In a reactor equipped with a stirrer, heating mantle, and a water separator (e.g., Dean-Stark apparatus), combine adipic acid, n-propanol, and a catalytic amount of concentrated sulfuric acid. The molar ratio of n-propanol to adipic acid should be in excess to drive the equilibrium towards the product.

    • Heat the mixture to boiling and maintain reflux. Water produced during the reaction is continuously removed by azeotropic distillation.

    • Monitor the reaction until no more water is collected, indicating the completion of the esterification.

    • Washing: Cool the reaction mixture and add water. Stir the mixture, then allow it to stand and separate into layers. Remove the aqueous layer.

    • Refining: Add the prepared refining agent to the organic layer and stir for approximately one hour.

    • Filtration: Filter the mixture to remove the refining agent, yielding the this compound product.

Protocol 2: p-Toluenesulfonic Acid Catalysis

This method is based on the synthesis of diisopropyl adipate and can be adapted for this compound.

  • Materials: Adipic acid, n-propanol, p-toluenesulfonic acid (catalyst), and cyclohexane (B81311) (water-entraining agent).

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine adipic acid, a significant molar excess of n-propanol, a catalytic amount of p-toluenesulfonic acid, and cyclohexane.

    • Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.

    • Work-up: After the theoretical amount of water has been collected, cool the reaction mixture.

    • Purification: The crude product can be purified by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess alcohol under reduced pressure. Further purification can be achieved by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Combine Adipic Acid, n-Propanol, and Catalyst start->reactants esterification Heat to Reflux (Remove Water) reactants->esterification workup Cool and Wash (Neutralize Catalyst) esterification->workup purification Purify (e.g., Distillation) workup->purification product This compound purification->product

Figure 2: General Workflow for this compound Synthesis
Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1735 cm⁻¹ and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show distinct signals for the different types of protons in the molecule. The propyl groups will show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen. The methylene groups of the adipate backbone will also produce characteristic signals.

    • ¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, further confirming its structure.

Signaling Pathways and Mechanisms of Action

While this compound itself is not typically involved in complex signaling pathways within the human body, its constituent acid, adipic acid, is a metabolite in certain biological systems. For instance, engineered Pseudomonas putida can metabolize adipic acid. A simplified representation of a metabolic pathway for adipic acid is shown below.

G cluster_metabolism Adipic Acid Metabolism in Engineered P. putida Adipate Adipate Adipyl_CoA Adipyl-CoA Adipate->Adipyl_CoA dcaAKIJP Glutaryl_CoA Glutaryl-CoA Adipyl_CoA->Glutaryl_CoA β-oxidation Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Figure 3: Simplified Adipic Acid Metabolic Pathway

The primary mechanism of action for this compound in dermatological and cosmetic applications is as an emollient and skin-conditioning agent. It forms a thin, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration, leading to a softer and smoother appearance. Its solvent properties also aid in the uniform application of other cosmetic ingredients.

Applications

This compound is utilized in a variety of industrial and consumer products:

  • Cosmetics and Personal Care: It is a common ingredient in skin creams, lotions, sunscreens, and other personal care products due to its emollient and solvent properties.[1]

  • Plasticizer: It can be used as a plasticizer for certain polymers.

  • Solvent: Its ability to dissolve other substances makes it a useful solvent in various formulations.

Safety and Handling

This compound is generally considered to have a low toxicity profile and is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with well-defined properties and established synthesis methods. Its primary applications in the cosmetic and personal care industries are a result of its excellent emollient and solvent characteristics. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and synthesis, offering a valuable resource for researchers and professionals in related fields. The provided experimental protocols and workflow diagrams serve as a practical foundation for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dipropyl adipate (B1204190), an ester of adipic acid and n-propanol. This document outlines the core chemical principles, detailed experimental protocols, and purification strategies, and includes quantitative data and visual representations of the synthesis workflow and reaction mechanism.

Core Principles: The Fischer Esterification

The synthesis of dipropyl adipate is achieved through the Fischer esterification of adipic acid with n-propanol. This acid-catalyzed nucleophilic acyl substitution reaction involves the reaction of a carboxylic acid with an alcohol. The presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol and/or remove the water formed during the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

PropertyAdipic Acidn-PropanolThis compound
Molecular Formula C₆H₁₀O₄C₃H₈OC₁₂H₂₂O₄
Molecular Weight 146.14 g/mol 60.10 g/mol 230.30 g/mol [1][2]
Boiling Point 337.5 °C97 °C273-274 °C @ 760 mmHg[1]
Melting Point 152.1 °C-126 °C-20 °C[1]
Density 1.36 g/cm³0.803 g/cm³0.979-0.983 g/cm³ @ 20 °C[1]
Refractive Index (n_D) -1.3851.429-1.433 @ 20 °C[1]
Purity (Typical) ≥ 99%≥ 99.5%> 99.5% (after purification)[3]
Expected Yield --~90% (based on diisopropyl adipate synthesis)[4]
Appearance White crystalline solidColorless liquidColorless liquid

Experimental Protocols

This section details the step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment
  • Materials:

    • Adipic acid (≥ 99%)

    • n-Propanol (≥ 99.5%)

    • Concentrated sulfuric acid (98%)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Refining agent mixture (optional, for enhanced purity): Calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate in a 1:1:2:1 weight ratio.[3]

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Filtration apparatus (Buchner funnel and flask)

    • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid (e.g., 0.1 mol, 14.6 g) and an excess of n-propanol (e.g., 0.8 mol, 48.1 g, 60 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mL) to the mixture.

  • Esterification: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Washing: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 50 mL) to remove the excess n-propanol and some of the sulfuric acid.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid. Be cautious of gas evolution (CO₂).

    • Brine (1 x 50 mL) to remove any remaining water and dissolved salts.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess n-propanol from the filtrate using a rotary evaporator.

  • Purification (Optional, for High Purity):

    • To the crude this compound, add a small amount of the refining agent mixture (e.g., 1-2% by weight).[3]

    • Stir the mixture at room temperature for 1 hour.[3]

    • Filter the mixture to remove the refining agent. The resulting liquid is the purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (proton nuclear magnetic resonance) spectroscopy: The spectrum is expected to show characteristic peaks for the propyl and adipate moieties. Based on the closely related diisopropyl adipate, the following shifts can be anticipated: a triplet around 4.0 ppm corresponding to the -O-CH₂- protons, a multiplet around 1.6 ppm for the -CH₂-CH₂-CH₃ and the central -CH₂-CH₂- of the adipate chain, and a triplet around 0.9 ppm for the terminal -CH₃ groups.

  • IR (infrared) spectroscopy: The IR spectrum should exhibit a strong characteristic C=O stretching vibration for the ester functional group around 1730-1750 cm⁻¹, and C-O stretching vibrations in the region of 1000-1300 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

experimental_workflow cluster_synthesis Esterification cluster_workup Workup cluster_purification Purification reactants Adipic Acid + n-Propanol + H₂SO₄ reflux Reflux (3-4h) reactants->reflux cooling Cool to RT reflux->cooling washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine cooling->washing drying Dry over Na₂SO₄ washing->drying filtration1 Filter Drying Agent drying->filtration1 evaporation Rotary Evaporation filtration1->evaporation refining Optional: Treat with Refining Agent evaporation->refining filtration2 Filtration refining->filtration2 product Pure Dipropyl Adipate filtration2->product

Figure 1: Experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism: Fischer Esterification

The following diagram details the step-by-step mechanism of the acid-catalyzed esterification of one of the carboxylic acid groups of adipic acid with propanol. The second carboxylic acid group reacts via the same mechanism.

fischer_esterification adipic_acid Adipic Acid protonated_carbonyl Protonated Carbonyl adipic_acid->protonated_carbonyl + H⁺ propanol Propanol h_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Propanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer Proton Transfer protonated_hydroxyl Protonated Hydroxyl proton_transfer->protonated_hydroxyl ester_water Ester + H₂O protonated_hydroxyl->ester_water - H₂O, - H⁺

Figure 2: Mechanism of the Fischer esterification of adipic acid with propanol.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dipropyl Adipate (B1204190) (CAS No. 106-19-4)

Introduction

Dipropyl adipate, identified by the CAS number 106-19-4, is the diester of n-propyl alcohol and adipic acid.[1][2] It is a colorless, transparent liquid with a mild, alcoholic odor, belonging to the fatty acid ester chemical class.[2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, biological interactions, and applications, particularly within the pharmaceutical and cosmetic industries. Its utility as an emollient, solvent, and plasticizer makes it a versatile ingredient in various formulations.[5][6][7]

Chemical and Physical Properties

This compound is characterized by its low molecular weight, good solubility in organic solvents, and high thermal stability.[5][8] It is insoluble in water.[5]

Identifiers and General Properties
PropertyValueSource
IUPAC Name dipropyl hexanedioate[2]
Synonyms Adipic acid dipropyl ester, Di-n-propyl adipate, Hexanedioic acid, 1,6-dipropyl ester[1][2]
CAS Number 106-19-4[4][9]
Molecular Formula C₁₂H₂₂O₄[2][9]
Molecular Weight 230.30 g/mol [2][9]
Appearance Colorless, clear liquid[3][9]
Odor Mild alcoholic[3][4]
Physicochemical Data
PropertyValueConditionsSource
Density 0.979 - 0.983 g/cm³@ 20 °C[2][3]
Boiling Point 273 - 274 °C@ 760 mmHg[2][3]
152 - 154 °C@ 13 Torr[1]
144 °C@ 10 mmHg[4]
Melting Point -15.7 °C[1][3][4]
Flash Point 122.78 °C (253 °F)TCC[3]
Refractive Index 1.429 - 1.433@ 20 °C[2][3]
Vapor Pressure 0.005 mmHg@ 25 °C (est.)[3]
Water Solubility 41.65 mg/L@ 25 °C (est.)[3]
logP (o/w) 2.988 - 3.35(est.)[3][4]

Synthesis and Manufacturing

This compound is typically synthesized via Fischer esterification of adipic acid with n-propanol. Various catalysts and conditions can be employed to drive the reaction to completion.

Experimental Protocol: Acid-Catalyzed Esterification

This common laboratory and industrial method involves the direct esterification of adipic acid with n-propyl alcohol using a strong acid catalyst.

Materials:

  • Adipic acid

  • n-propyl alcohol (Propan-1-ol)

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate)[10]

Procedure: [10]

  • Esterification: Adipic acid, n-propyl alcohol, and a catalytic amount of concentrated sulfuric acid are charged into a reactor equipped with a stirrer, heating mantle, and a water separator (e.g., Dean-Stark apparatus).

  • The mixture is heated to reflux. The water produced during the esterification is continuously removed to shift the equilibrium towards the product side.

  • The reaction is monitored (e.g., by measuring water collected or by TLC/GC analysis) until the starting material is consumed.

  • Washing: After cooling, the reaction mixture is washed with water to remove the acid catalyst and any unreacted alcohol. The mixture is allowed to stand, and the aqueous layer is separated and removed.

  • Refining: A refining agent is added to the organic layer to neutralize residual acidity and remove impurities. The mixture is stirred for approximately one hour.

  • Filtration: The mixture is filtered to remove the refining agent, yielding the final this compound product.

G cluster_synthesis Synthesis Workflow: Acid-Catalyzed Esterification reagents Adipic Acid + n-Propanol + H₂SO₄ (cat.) reactor Reactor at Reflux (Water Removal) reagents->reactor crude Crude Ester Mixture reactor->crude washing Water Wash (Neutralization) crude->washing separation Phase Separation washing->separation refining Refining Agent (Adsorption) separation->refining Organic Phase filtration Filtration refining->filtration product Pure this compound filtration->product

Caption: Workflow for the synthesis of this compound via esterification.

Applications in Research and Drug Development

This compound serves multiple functions in pharmaceutical and cosmetic formulations, primarily as an excipient.

  • Emollient: It acts as a non-oily lubricant on the skin's surface, imparting a soft and smooth appearance.[5][6] This property is highly valued in topical drug delivery systems and dermatological products.

  • Solvent: Its solvent properties are utilized to dissolve or disperse active pharmaceutical ingredients (APIs), particularly lipophilic compounds, enhancing formulation stability and homogeneity.[5] It is also effective in solubilizing solid organic UV filters in suncare products.[7]

  • Plasticizer: In polymer-based formulations, such as nail lacquers or transdermal patches, it can be used to improve the flexibility and durability of the film.[6][7][11]

  • Excipient: In oral formulations, injections, and soft capsules, it can be used as a carrier to improve the stability and processability of the preparation.[5][8]

Biological Activity and Signaling Pathways

Recent studies have identified this compound as an activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[12]

TRPA1 Activation

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide variety of exogenous and endogenous irritants, playing a role in nociception, inflammation, and hypersensitivity.

Mechanism: The activation of TRPA1 by this compound leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx causes membrane depolarization, which can trigger the generation of action potentials and the release of neuropeptides, leading to sensory responses such as irritation or itching. This interaction is relevant for topical formulations, as it may influence skin sensitivity. It has been shown to enhance fluorescein (B123965) isothiocyanate (FITC)-induced contact hypersensitivity (CHS).[12]

G cluster_pathway TRPA1 Activation by this compound DPA This compound TRPA1 TRPA1 Channel (Sensory Neuron Membrane) DPA->TRPA1 Activates Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response (e.g., Neuropeptide Release, Contact Hypersensitivity) Depolarization->Response

Caption: Simplified signaling pathway of TRPA1 channel activation.

Metabolism

While specific in-vivo metabolism data for this compound is limited, the metabolic pathway can be inferred from studies on structurally similar diesters, such as di(2-ethylhexyl) adipate (DEHA).[13][14] The primary metabolic route involves enzymatic hydrolysis.

Proposed Pathway:

  • Hydrolysis to Monoester: Carboxylesterases in the gut and liver are expected to hydrolyze one of the ester bonds, yielding n-propyl alcohol and mono-propyl adipate.

  • Hydrolysis to Adipic Acid: The monoester is further hydrolyzed to yield another molecule of n-propyl alcohol and adipic acid.

  • Excretion: Adipic acid is the dominant urinary metabolite.[13] It is important to note that adipic acid is not a unique biomarker for this compound exposure, as it is a metabolite of all adipate esters and is also used as a food additive.[13][14]

G cluster_metabolism Proposed Metabolic Pathway DPA This compound MPA Mono-propyl Adipate + n-Propanol DPA->MPA Hydrolysis (Esterase) AA Adipic Acid + n-Propanol MPA->AA Hydrolysis (Esterase) Excretion Urinary Excretion AA->Excretion

Caption: Logical flow of the proposed metabolism of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound.

Experimental Protocol: Reverse-Phase HPLC

This method allows for the separation and analysis of this compound from other components in a formulation.

Instrumentation & Conditions: [15]

  • Column: Newcrom R1 (or equivalent reverse-phase column with low silanol (B1196071) activity).

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Detection: UV detector (wavelength determined by chromophores present) or MS.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

G cluster_hplc Analytical Workflow: Reverse-Phase HPLC sample Sample Preparation (Dissolution in Mobile Phase) injection HPLC Injection sample->injection column RP-HPLC Column (e.g., Newcrom R1) injection->column elution Isocratic/Gradient Elution (MeCN/Water/Acid) column->elution detection Detection (UV or MS) elution->detection data Data Acquisition & Quantification detection->data

Caption: Standard workflow for the HPLC analysis of this compound.

Safety and Toxicology

This compound is generally considered to have low toxicity. It is not classified as a hazardous substance according to GHS criteria.[2]

Acute Toxicity Data
RouteSpeciesValueSource
Intraperitoneal RatLD50: 3786 mg/kg[16]

Human Health Effects:

  • Ingestion: Very low toxicity if swallowed; harmful effects are not anticipated from small amounts.[17]

  • Eye Contact: May cause slight, transient eye irritation.[17]

  • Skin Contact: Prolonged contact may lead to slight skin irritation with local redness.[16][17] It is unlikely to be absorbed through the skin in harmful amounts.[17]

  • Sensitization: Did not cause allergic skin reactions in human testing.[17]

  • Inhalation: No adverse effects are anticipated from inhalation.[17]

The U.S. Food and Drug Administration (FDA) has recognized this compound as Generally Recognized as Safe (GRAS) for use as a food additive (flavoring agent).[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[2]

References

"physical and chemical properties of dipropyl adipate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Adipate (B1204190) Esters: Dipropyl Adipate and Diisopropyl Adipate

Introduction

This compound and its isomer, diisopropyl adipate, are diesters of adipic acid and propanol (B110389) or isopropanol, respectively. These compounds belong to the class of organic chemicals known as fatty acid esters.[1] They are recognized for their properties as emollients, solvents, and plasticizers, leading to their use in a variety of applications, including cosmetics, personal care products, and pharmaceuticals.[2][3][4][5] Diisopropyl adipate, in particular, is valued in cosmetic formulations for its ability to impart a lightweight, non-greasy, and silky feel to the skin, while also enhancing product spreadability.[4][6] In the pharmaceutical industry, it can be used as an excipient in topical drug formulations to improve stability and solubility.[3] This guide provides a comprehensive overview of the core physical and chemical properties of these adipate esters, detailed experimental protocols for their synthesis and analysis, and visualizations of key processes.

Physical and Chemical Properties

The quantitative physical and chemical data for n-dipropyl adipate and diisopropyl adipate are summarized in the tables below for clear comparison. These properties are fundamental to understanding the behavior of these esters in various scientific and industrial applications.

This compound (n-propyl isomer)

Table 1: Physical and Chemical Properties of this compound (CAS: 106-19-4)

PropertyValueUnitsSource(s)
Molecular Formula C₁₂H₂₂O₄-[1][7]
Molecular Weight 230.30 g/mol [1][7]
Appearance Colorless clear liquid-[8]
Odor Mild alcoholic-[8]
Boiling Point 273.00 to 274.00 (at 760 mm Hg)°C[8]
144 (at 10 mmHg)°C[9]
Melting Point -15.70°C[8]
Specific Gravity 0.97900 to 0.98300 (at 20°C)-[8]
Relative Density 0.979-[9]
Refractive Index 1.42900 to 1.43300 (at 20°C)-[8]
Flash Point 122.78 (Tag Closed Cup)°C[8]
146°C[9]
Vapor Pressure 0.005 (estimated)mmHg at 25°C[8]
Solubility in Water Very slightly soluble; 41.65 (est)mg/L at 25°C[1][8]
Solubility in Organic Solvents Soluble in alcohol-[1][8]
Acid Value 1.0 maxmg KOH/g[8]
logP (o/w) 2.988 (estimated)-[8]
Diisopropyl Adipate (iso-propyl isomer)

Table 2: Physical and Chemical Properties of Diisopropyl Adipate (CAS: 6938-94-9)

PropertyValueUnitsSource(s)
Molecular Formula C₁₂H₂₂O₄-[10]
Molecular Weight 230.30 g/mol [10]
Appearance Clear colourless liquid-[10]
Odor Light alcoholic aroma-[10][11]
Boiling Point 251-253°C[11]
Solubility in Water Practically insoluble or insoluble-[10][11]
Solubility in Organic Solvents Soluble in ethanol-[10][11]
Specific Gravity 0.963-0.968 (at 20°C)-[11]
Refractive Index 1.423-1.427-[11]
Acid Value 1 max-[11]

Chemical Reactivity and Synthesis

Synthesis via Fischer Esterification

This compound and diisopropyl adipate are synthesized via a process known as Fischer esterification.[4] This reaction involves the condensation of a carboxylic acid (adipic acid) with an alcohol (n-propanol or isopropanol) in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium nature of the reaction often requires specific conditions to drive it towards the product side for a high yield.[12] One common method is the removal of water, a byproduct of the reaction, as it forms.[12]

Hydrolysis

As esters, both this compound and diisopropyl adipate are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid (adipic acid) and alcohol (propanol or isopropanol). This reaction can be catalyzed by either acid or, more commonly, a base (saponification). The rate of hydrolysis is pH-dependent.[13] For similar adipate esters like dibutyl adipate, hydrolysis is slow at neutral pH (pH 7) but increases significantly under alkaline conditions (pH 9).[14][15] It can be inferred that this compound would follow a similar pattern, being relatively stable in neutral aqueous solutions but hydrolyzing more rapidly in basic environments.

Experimental Protocols

While specific, validated protocols for this compound are proprietary to manufacturers, the following sections describe the standard, universally accepted methodologies for the synthesis and characterization of such esters.

Protocol for Synthesis of this compound

This protocol is based on the principles of Fischer esterification with removal of water to maximize yield.

  • Apparatus Setup: Assemble a reaction apparatus consisting of a round-bottomed flask, a Dean-Stark trap, and a condenser. The flask should be equipped with a magnetic stirrer and placed in a heating mantle.

  • Reactant Charging: To the round-bottomed flask, add adipic acid and a molar excess of n-propanol (e.g., a 1:3 molar ratio of acid to alcohol). Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, water will be formed as a byproduct. The n-propanol and water will co-distill as an azeotrope into the Dean-Stark trap. Upon cooling in the trap, the water, being denser, will separate and collect in the bottom of the trap, while the upper n-propanol layer will overflow and return to the reaction flask.[12] Continue the reflux until no more water is collected in the trap, indicating the reaction is near completion.

  • Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted adipic acid. Follow with a wash using a saturated sodium chloride solution (brine) to remove residual water and salts.

  • Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent.

  • Final Purification: Purify the crude this compound product by vacuum distillation to remove unreacted n-propanol and any high-boiling impurities. Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Protocol for Characterization
  • Boiling Point Determination: The boiling point can be accurately measured during the vacuum distillation step by recording the temperature at which the pure liquid and vapor phases are in equilibrium at a specific pressure.

  • Density and Specific Gravity: Use a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C) to determine the mass of a known volume of the purified ester.

  • Refractive Index Measurement: Employ an Abbe refractometer to measure the refractive index of the liquid sample at a specified temperature (e.g., 20°C), typically using the sodium D-line (589 nm) as the light source.

  • Solubility Testing: To assess solubility, add a small, measured amount of the ester to a test tube containing the solvent (e.g., water, ethanol). Agitate the mixture and observe for miscibility or the formation of a separate phase.[16] For quantitative measurement, a saturated solution can be prepared and its concentration determined analytically.

  • Acid Value Titration: Dissolve a known weight of the ester in a suitable solvent (e.g., neutralized ethanol). Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) as an indicator. The acid value is expressed as the milligrams of KOH required to neutralize the free acids in one gram of the sample.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G cluster_reactants Reactants & Catalyst cluster_process Process Steps cluster_products Products & Byproducts Adipic_Acid Adipic Acid Reaction Esterification Reaction (Reflux with Dean-Stark Trap) Adipic_Acid->Reaction Propanol Propanol Propanol->Reaction Catalyst H₂SO₄ Catalyst Catalyst->Reaction Neutralization Neutralization Wash (aq. NaHCO₃) Reaction->Neutralization Crude Product Water Water (Byproduct) Reaction->Water Extraction Extraction & Brine Wash Neutralization->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Waste Aqueous Waste Extraction->Waste Purification Vacuum Distillation Drying->Purification Ester Pure this compound Purification->Ester

Caption: Workflow for the synthesis and purification of this compound.

G DPA This compound C₁₂H₂₂O₄ Catalyst Base (OH⁻) or Acid (H⁺) DPA->Catalyst Water Water (H₂O) Water->Catalyst AdipicAcid Adipic Acid C₆H₁₀O₄ Catalyst->AdipicAcid yields Propanol Propanol (2 molecules) Catalyst->Propanol yields

Caption: Logical relationship of the hydrolysis of this compound.

References

Dipropyl Adipate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) (CAS No. 106-19-4) is a diester of propyl alcohol and adipic acid, with the chemical formula C12H22O4.[1][2][3][4] It is a colorless, clear liquid with a mild, rubbing alcohol-like aroma.[1] This compound finds applications in various industries, including as a solvent, emollient, and skin-conditioning agent in cosmetics and personal care products. Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its formulation and application in drug development and other research areas. This guide provides a comprehensive overview of the available data on the solubility of dipropyl adipate in organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these experimental procedures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 230.30 g/mol [1]
Boiling Point 273-274 °C at 760 mmHg[5]
Melting Point -15.7 °C
Density 0.979 - 0.983 g/cm³ at 20 °C[5]
Refractive Index 1.429 - 1.433 at 20 °C[5]
logP (o/w) 2.988 (estimated)[5]

Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Water Very slightly soluble25Estimated at 41.65 mg/L.[5][6]
Ethanol SolubleNot Specified[1]
Alcohol SolubleNot Specified[5]
Hexane Soluble to at least 1 mg/mLNot SpecifiedA solution of 1000 µg/mL has been noted.[1]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure an excess of the solute remains.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is crucial not to disturb the undissolved solute.

    • Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended micro-droplets of the undissolved ester.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for an extended period.

    • Continue the evaporation process until a constant weight of the residue (this compound) is achieved.

    • Record the final weight of the dish containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • The solubility is then calculated as the mass of the dissolved this compound divided by the volume of the solvent in which it was dissolved. The result is typically expressed in g/L, mg/mL, or as a percentage (w/v).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow prep Preparation of Saturated Solution equil Equilibration at Controlled Temperature prep->equil Agitation sampling Withdrawal and Filtration of Supernatant equil->sampling Settling evap Solvent Evaporation sampling->evap Transfer to pre-weighed dish weigh Mass Determination of Residue evap->weigh Constant weight calc Solubility Calculation weigh->calc

Caption: Gravimetric solubility determination workflow.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility in alcohols and low solubility in water are well-established. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific solvent systems and experimental conditions. Understanding the solubility characteristics of this compound is fundamental for its effective utilization in pharmaceutical formulations and other scientific applications.

References

Spectroscopic Data for Dipropyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dipropyl adipate (B1204190), a widely used emollient and plasticizer. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for dipropyl adipate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.01Triplet4H-O-CH₂ -CH₂-CH₃
2.29Triplet4H-CO-CH₂ -CH₂-
1.66Multiplet4H-O-CH₂-CH₂ -CH₃
1.62Multiplet4H-CO-CH₂-CH₂ -
0.93Triplet6H-CH₂-CH₃

Note: Data is predicted as experimental spectra are not publicly available.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
Chemical Shift (ppm)Assignment
173.2C =O
66.0-O-CH₂ -
33.9-CO-CH₂ -
24.5-CO-CH₂-CH₂ -
21.9-O-CH₂-CH₂ -
10.4-CH₃

Note: Data is predicted as experimental spectra are not publicly available.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2965-2870StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
1170StrongC-O stretch (ester)

Note: Based on characteristic absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry (MS) Data[1]
m/zRelative IntensityProposed Fragment
23130.10%[M+H]⁺ (protonated molecule)
17199.99%[M - OCH₂CH₂CH₃]⁺
12936.90%[M - COOCH₂CH₂CH₃]⁺
4367.60%[CH₃CH₂CH₂]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube. The solution is filtered through a pipette with a cotton wool plug to remove any particulate matter.

  • Instrumentation : A 300 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition :

    • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is used.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (2-5 seconds) may be used.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography :

    • Injector : 1 µL of the sample solution is injected into the GC inlet, which is typically heated to 250°C. A split injection mode is often used.

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : A temperature gradient is applied, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 40-400.

    • Detector : An electron multiplier detector records the ion signal.

  • Data Analysis : The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structure Elucidation Sample Chemical Compound (e.g., this compound) Prepared_Sample Prepared Sample (Diluted, Thin Film, etc.) Sample->Prepared_Sample NMR NMR Spectroscopy (¹H, ¹³C) Prepared_Sample->NMR IR FT-IR Spectroscopy Prepared_Sample->IR MS Mass Spectrometry (GC-MS) Prepared_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Information NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Compound Confirmation Structure->Confirmation

Caption: Workflow for the spectroscopic identification of an organic compound.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and efficient chemical analysis.

Thermodynamic Properties of Dipropyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dipropyl adipate (B1204190) (CAS No: 106-19-4), a widely used emollient and solvent. The information is compiled from various scientific sources to support research, development, and formulation activities. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a general experimental workflow.

Core Thermodynamic and Physical Properties

Dipropyl adipate, with the chemical formula C12H22O4, is the dipropyl ester of hexanedioic acid.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various applications, from cosmetic formulations to industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of n-dipropyl adipate. For comparative purposes, data for its isomer, diisopropyl adipate, are also included where available.

Table 1: Physical Properties of n-Dipropyl Adipate

PropertyValueConditionsReference(s)
Molecular Weight230.30 g/mol -[2]
AppearanceColorless clear liquidStandard[2][3]
Melting Point-15.7 °C (257.45 K)760.00 mm Hg[3]
Boiling Point273.00 to 274.00 °C (546.15 to 547.15 K)760.00 mm Hg[3]
Density0.97900 to 0.98300 g/cm³20.00 °C[3]
Refractive Index1.42900 to 1.4330020.00 °C[3]
Vapor Pressure0.005000 mmHg25.00 °C (estimated)[3]
Flash Point122.78 °C (395.93 K)Closed Cup[3]
Water Solubility41.65 mg/L25 °C (estimated)[3]
logP (o/w)2.988(estimated)[3]

Table 2: Thermodynamic Properties of n-Dipropyl Adipate and Related Compounds

PropertyValueCompoundConditionsReference(s)
Enthalpy of Fusion (ΔfusH°)23.5 kJ/moln-Dipropyl Adipate-[4]
Enthalpy of Formation (ΔfH°gas)-785.5 ± 7.1 kJ/molDiisopropyl AdipateJoback Method (estimated)[5]
Ideal Gas Heat Capacity (Cp,gas)516.81 J/mol·KDiisopropyl Adipate516.81 K[5]
Enthalpy of Vaporization (ΔvapH°)74.2 ± 1.0 kJ/molDiisopropyl AdipateJoback Method (estimated)[5]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of esters like this compound involves several key experimental techniques. While specific protocols for this exact compound are not extensively published, the following sections describe the general methodologies employed for similar substances.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

Differential Scanning Calorimetry is a fundamental technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

  • Temperature Program:

    • To determine the melting point and enthalpy of fusion, the sample is typically cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.

    • To measure heat capacity, a modulated DSC approach is often used, which involves superimposing a sinusoidal temperature oscillation on the linear heating ramp.

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic melting peak.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

    • Heat capacity is determined from the amplitude of the resulting modulated heat flow signal.

Ebulliometry for Vapor Pressure Determination

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a controlled pressure, from which the vapor pressure-temperature relationship can be established.

General Protocol:

  • Apparatus: A dynamic recirculating still (ebulliometer) equipped with a high-precision thermometer and a pressure control system is used.

  • Sample Loading: A pure sample of this compound is introduced into the boiling flask of the ebulliometer.

  • Equilibrium Establishment: The system is brought to a specific, constant pressure. The liquid is then heated until it boils, and the vapor is condensed and returned to the boiling flask. The temperature of the boiling liquid is monitored until a stable equilibrium temperature is reached.

  • Data Collection: The equilibrium boiling temperature is recorded for a range of controlled pressures.

  • Data Analysis: The collected vapor pressure and temperature data are often fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

General Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used.

  • Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

  • Combustion: The sample is ignited electrically, and the temperature change of the water bath resulting from the exothermic combustion reaction is carefully measured.

  • Data Analysis: The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a liquid sample such as this compound.

G cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_ebullio Ebulliometry cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis & Property Calculation Sample Pure this compound Sample DSC_exp DSC Experiment (Heating/Cooling Cycle) Sample->DSC_exp Weighed Sample Ebullio_exp Ebulliometry Experiment (Boiling at Controlled Pressures) Sample->Ebullio_exp Pure Liquid Bomb_exp Combustion in Bomb Calorimeter Sample->Bomb_exp Weighed Sample DSC_data Heat Flow vs. Temperature Data DSC_exp->DSC_data MeltingPoint Melting Point DSC_data->MeltingPoint EnthalpyFusion Enthalpy of Fusion DSC_data->EnthalpyFusion HeatCapacity Heat Capacity DSC_data->HeatCapacity Ebullio_data Boiling Temperature vs. Pressure Data Ebullio_exp->Ebullio_data VaporPressure Vapor Pressure Curve Ebullio_data->VaporPressure Bomb_data Temperature Rise Data Bomb_exp->Bomb_data EnthalpyComb Enthalpy of Combustion Bomb_data->EnthalpyComb EnthalpyVap Enthalpy of Vaporization (from Clausius-Clapeyron Eq.) VaporPressure->EnthalpyVap EnthalpyForm Enthalpy of Formation (from Hess's Law) EnthalpyComb->EnthalpyForm

Caption: General experimental workflow for determining thermodynamic properties.

References

Unveiling the Toxicological Profile of Dipropyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for dipropyl adipate (B1204190). The information is compiled from a variety of sources, including reports from the Cosmetic Ingredient Review (CIR) and data from Safety Data Sheets (SDS), with a focus on presenting clear, quantitative data and detailed experimental methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Dipropyl adipate exhibits a low order of acute toxicity via oral and dermal routes of exposure. It is considered to be, at most, a very mild and transient eye irritant and a minimal skin irritant. Current data does not indicate that this compound is a skin sensitizer (B1316253) or mutagenic. The available information suggests a favorable safety profile for its use in various applications, including cosmetics and personal care products.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

This compound has a low acute oral toxicity. A study in rats established an LD50 (Lethal Dose, 50%) of >6,000 mg/kg body weight.

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteLD50 (mg/kg bw)Reference
RatOral>6,000[1]
RatIntraperitoneal3786[2]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401/423/425)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as TG 401 (Acute Oral Toxicity), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[3][4][5] These protocols share common principles:

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[5] Animals are acclimatized to laboratory conditions before the study.

  • Dosing: The test substance is administered in a single dose by gavage.[6] Animals are fasted before dosing to promote absorption.

  • Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If no mortality is observed, the LD50 is considered to be above this level. If mortality occurs, a dose-ranging study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after administration.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.

experimental_workflow_oral_toxicity cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation acclimatization Acclimatization of Rats fasting Fasting acclimatization->fasting dosing Single Oral Gavage fasting->dosing observation 14-Day Observation (Toxicity & Mortality) dosing->observation necropsy Gross Necropsy observation->necropsy

Experimental Workflow for Acute Oral Toxicity Testing.
Dermal Toxicity

The acute dermal toxicity of this compound is also low, with an LD50 in rabbits reported to be greater than 2000 mg/kg body weight.[7]

Table 2: Acute Dermal Toxicity of this compound

SpeciesRouteLD50 (mg/kg bw)Reference
RabbitDermal>2000[7]

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity study for this compound would have followed a protocol similar to OECD Guideline 402.[7]

  • Test Animals: Healthy young adult albino rabbits are typically used.[2]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[2]

  • Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7]

  • Dose Level: A limit test is often conducted at a dose of 2000 mg/kg body weight.

  • Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.[7]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammation of the skin or eyes upon contact, or to elicit an allergic response after repeated exposure.

Skin Irritation

This compound is considered to be minimally irritating to the skin.[7] In studies with rabbits, undiluted this compound and formulations containing up to 20% caused minimal to mild irritation.[7] A 21-day cumulative irritancy test showed moderate irritation with the undiluted material.[7]

Table 3: Skin Irritation of this compound

SpeciesTestConcentrationResultReference
RabbitPrimary Dermal IrritationUndilutedMinimally irritating[7]
Human24-hour patch testUndilutedNo irritation[7]
Human21-day cumulative irritancy testUndilutedModerately irritating[7]
HumanPatch testFormulations up to 20%Minimal to mild irritation[7]

Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

The skin irritation potential of this compound is assessed using a protocol similar to OECD Guideline 404.[2]

  • Test Animals: Healthy young adult albino rabbits with intact skin are used.[2]

  • Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[8]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] The severity of the reactions is scored.

experimental_workflow_skin_irritation cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring animal_prep Prepare Albino Rabbit (Shave Skin) application Apply 0.5 mL of This compound animal_prep->application occlusion Cover with Gauze Patch (4-hour exposure) application->occlusion observation Observe at 1, 24, 48, 72 hrs for Erythema & Edema occlusion->observation scoring Score Irritation observation->scoring

Experimental Workflow for Skin Irritation Testing.
Eye Irritation

Undiluted this compound is considered to be, at most, a very mild and transient eye irritant.[7]

Table 4: Eye Irritation of this compound

SpeciesTestConcentrationResultReference
RabbitEye IrritationUndilutedVery mild, transient irritant[7]

Experimental Protocol: Acute Eye Irritation (Based on OECD Guideline 405)

The eye irritation potential of this compound is evaluated using a protocol similar to OECD Guideline 405.[9]

  • Test Animals: Healthy young adult albino rabbits are used.[3]

  • Application: A small amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[9]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[9] The severity of any lesions is scored.

Skin Sensitization

This compound is not considered to be a skin sensitizer.[7] Formulations containing up to 20% this compound did not cause sensitization in clinical tests.[7]

Table 5: Skin Sensitization of this compound

SpeciesTestConcentrationResultReference
HumanClinical TestsFormulations up to 20%Not a sensitizer[7]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

A standard method to assess skin sensitization potential is the Murine Local Lymph Node Assay (LLNA), as described in OECD Guideline 429.[10]

  • Test Animals: Mice are used for this assay.

  • Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Measurement: On day 6, the animals are injected with 3H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.

experimental_workflow_llna cluster_induction Induction Phase cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis application Topical Application to Mouse Ears (Days 1, 2, 3) injection Inject 3H-methyl thymidine (Day 6) application->injection excision Excise Auricular Lymph Nodes injection->excision measurement Measure Radioactivity (Lymphocyte Proliferation) excision->measurement calculation Calculate Stimulation Index (SI) measurement->calculation

Experimental Workflow for the Local Lymph Node Assay.

Mutagenicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay for mutagenicity.[11]

  • Test System: Strains of the bacterium Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[12]

  • Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited in the provided search results. For the related compound dibutyl adipate, a subchronic dermal toxicity study in rabbits showed a reduction in body weight gain at 1.0 ml/kg/day, but no effect at 0.5 ml/kg/day.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)

A 28-day repeated dose oral toxicity study is a common method to evaluate the effects of repeated exposure to a substance.[4]

  • Test Animals: Typically, rats are used.

  • Dosing: The test substance is administered orally (e.g., by gavage) to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are monitored regularly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic abnormalities.

Conclusion

Based on the available toxicological data, this compound demonstrates a low level of toxicity. It has low acute oral and dermal toxicity, is minimally irritating to the skin, and is at most a very mild, transient eye irritant. The available information does not suggest that it is a skin sensitizer or a mutagen. While data on repeated dose toxicity for this compound is limited, studies on related adipates provide some insight into its potential long-term effects. This comprehensive toxicological profile supports the safe use of this compound in its intended applications, including in cosmetic and personal care formulations. Further research into the repeated dose toxicity of this compound could provide a more complete safety assessment.

References

Biodegradation Pathways of Dipropyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190), a diester of adipic acid and propanol (B110389), finds application as a plasticizer, emollient, and solvent in various industries, including cosmetics and pharmaceuticals. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring the safety of its applications. This technical guide provides an in-depth overview of the known and inferred biodegradation pathways of dipropyl adipate, supported by experimental evidence from related compounds. It details the enzymatic processes, metabolic routes of its constituent monomers, and the methodologies employed to study these transformations.

Core Biodegradation Mechanism

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds, a common mechanism for the breakdown of ester-containing compounds in the environment. This process is primarily carried out by a variety of microorganisms, including bacteria and fungi, which secrete extracellular hydrolases.

Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the cleavage of the two ester linkages. This reaction is catalyzed by non-specific carboxylesterases, lipases, and cutinases. These enzymes hydrolyze the ester bonds, releasing adipic acid and two molecules of propanol. While specific enzymes with high activity against this compound have not been extensively documented, studies on similar adipate esters and other plasticizers suggest that lipases from genera such as Candida and Aspergillus, as well as various bacterial esterases, are likely candidates for this initial breakdown.

The hydrolysis can occur in a stepwise manner, first producing monopropyl adipate and one molecule of propanol, followed by the hydrolysis of the second ester bond to yield adipic acid and another molecule of propanol.

DPA This compound MPA Monopropyl Adipate DPA->MPA Esterase/Lipase + H₂O P1 Propanol DPA->P1 AA Adipic Acid MPA->AA Esterase/Lipase + H₂O P2 Propanol MPA->P2

Caption: Initial enzymatic hydrolysis of this compound.

Metabolism of Adipic Acid

Once released, adipic acid is a readily biodegradable dicarboxylic acid that can be utilized as a carbon and energy source by a wide range of microorganisms. The primary metabolic route for adipic acid degradation is through a pathway analogous to the β-oxidation of fatty acids.

The pathway involves the following key steps:

  • Activation: Adipic acid is first activated to its coenzyme A (CoA) thioester, adipyl-CoA.

  • β-Oxidation Spiral: Adipyl-CoA then enters a series of four reactions (oxidation, hydration, oxidation, and thiolysis) that shorten the carbon chain by two carbons, yielding acetyl-CoA and succinyl-CoA.

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA and succinyl-CoA are central metabolites that can directly enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating cellular energy in the form of ATP.

A native pathway for adipic acid degradation has been identified in Thermobifida fusca, involving enzymes such as β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, and 5-carboxy-2-pentenoyl-CoA reductase[1][2].

AA Adipic Acid AdipylCoA Adipyl-CoA AA->AdipylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway AdipylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA SuccinylCoA Succinyl-CoA BetaOx->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA CO2 CO₂ + H₂O TCA->CO2

Caption: Metabolic pathway of adipic acid.

Metabolism of Propanol

Propanol, the other hydrolysis product, is a short-chain alcohol that is also readily metabolized by many microorganisms. The metabolic pathway for propanol typically involves its oxidation to propionaldehyde, followed by further oxidation to propionic acid. Propionic acid is then activated to propionyl-CoA, which can enter central metabolic pathways.

The conversion of propionyl-CoA can proceed through several routes, including the methylmalonyl-CoA pathway, which ultimately leads to the formation of succinyl-CoA, another TCA cycle intermediate[3].

Propanol Propanol Propionaldehyde Propionaldehyde Propanol->Propionaldehyde Alcohol Dehydrogenase PropionicAcid Propionic Acid Propionaldehyde->PropionicAcid Aldehyde Dehydrogenase PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA Acyl-CoA Synthetase MethylmalonylCoA Methylmalonyl-CoA Pathway PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Metabolic pathway of propanol.

Quantitative Data on Biodegradation

While specific quantitative data on the biodegradation rate of this compound is limited in publicly available literature, data from related adipate esters can provide an indication of its likely biodegradability. For instance, studies on other aliphatic adipic acid diesters have demonstrated rapid primary biodegradation in activated sludge systems[4][5].

Table 1: Biodegradation of Adipate Esters in Activated Sludge [4][5]

CompoundFeed Level (mg/liter)Primary Biodegradation (24h)Ultimate Biodegradation (CO₂ evolution, 35 days)
Di-n-hexyl adipate399+%>75%
Di-n-hexyl adipate1367%>75%
Di(2-ethylhexyl) adipate399+%>75%
Di(2-ethylhexyl) adipate1399+%>75%
Di(heptyl, nonyl) adipate399+%>75%
Di(heptyl, nonyl) adipate1399+%>75%

Note: This data is for illustrative purposes and represents the biodegradation of structurally similar compounds.

Experimental Protocols

The study of this compound biodegradation involves a combination of microbiological, analytical, and spectroscopic techniques. Below are detailed methodologies for key experiments.

Ready Biodegradability Testing (Adapted from OECD 301)

This protocol provides a standardized method to assess the ready biodegradability of a chemical substance in an aerobic aqueous medium.

Prep Prepare Mineral Medium Inoc Inoculate with Microorganisms (e.g., activated sludge) Prep->Inoc Add Add this compound (Test Substance) Inoc->Add Incubate Incubate in the Dark (22 ± 2°C, 28 days) Add->Incubate Measure Measure Degradation (e.g., CO₂ evolution, DOC removal) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for ready biodegradability testing.

Materials:

  • Mineral medium (as specified in OECD Guideline 301)[6].

  • This compound (test substance).

  • Reference substance (e.g., sodium benzoate).

  • Inoculum (e.g., activated sludge from a domestic wastewater treatment plant).

  • Apparatus for measuring CO₂ evolution or Dissolved Organic Carbon (DOC).

Procedure:

  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline specifications. Ensure all glassware is thoroughly cleaned to avoid organic contamination[6].

  • Inoculum Preparation: Collect a fresh sample of activated sludge. Homogenize and filter it to remove large particles. The concentration of microorganisms in the final test medium should be between 10⁴ and 10⁶ cells/mL.

  • Test Setup:

    • Test Vessels: Set up replicate vessels containing the mineral medium, inoculum, and this compound at a concentration that provides sufficient carbon for detection (e.g., 10-20 mg/L of organic carbon).

    • Blank Controls: Prepare replicate vessels with mineral medium and inoculum only, to measure the endogenous activity of the microorganisms.

    • Reference Controls: Prepare replicate vessels with mineral medium, inoculum, and a readily biodegradable reference substance to validate the test procedure.

  • Incubation: Incubate all vessels in the dark or under diffuse light at a constant temperature of 22 ± 2°C for 28 days. Ensure aerobic conditions are maintained by continuous stirring or shaking.

  • Measurement of Biodegradation:

    • CO₂ Evolution (OECD 301B): Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration.

    • DOC Removal (OECD 301A): At regular intervals, take samples from the test vessels, filter them to remove biomass, and measure the DOC concentration using a TOC analyzer.

  • Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ evolved or DOC removed, corrected for the blank controls. A substance is considered readily biodegradable if it reaches a pass level of ≥60% of the theoretical CO₂ evolution or ≥70% DOC removal within a 10-day window during the 28-day test period[6][7].

Identification of Metabolites by GC-MS

This protocol outlines the general steps for identifying the intermediate and final products of this compound biodegradation.

Materials:

  • Culture samples from the biodegradation experiment.

  • Organic solvents (e.g., dichloromethane, ethyl acetate).

  • Solid-phase extraction (SPE) cartridges (optional).

  • Derivatization agent (e.g., BSTFA for silylation).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Centrifuge the culture sample to separate the biomass from the supernatant.

    • Liquid-Liquid Extraction: Acidify the supernatant to protonate any organic acids and extract the metabolites using an appropriate organic solvent.

    • Solid-Phase Extraction (SPE): Alternatively, pass the supernatant through an SPE cartridge to concentrate the analytes and remove interfering substances. Elute the metabolites with a suitable solvent.

  • Derivatization: Evaporate the solvent from the extract and derivatize the non-volatile metabolites (like adipic acid) to make them amenable to GC analysis. Silylation is a common method for this purpose.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the different components of the sample.

    • The mass spectrometer will generate mass spectra for each separated component.

  • Data Interpretation:

    • Identify the peaks in the chromatogram.

    • Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify the metabolites.

    • Confirm the identity of the metabolites by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The biodegradation of this compound is expected to proceed through a well-established pathway for ester-containing compounds. The initial enzymatic hydrolysis by microbial lipases and esterases is the critical first step, yielding adipic acid and propanol. Both of these breakdown products are readily metabolized by microorganisms through central metabolic pathways, ultimately leading to their complete mineralization to carbon dioxide and water. While specific kinetic data for this compound is not extensively available, the rapid biodegradation of similar adipate esters suggests a low potential for persistence in the environment. The experimental protocols outlined in this guide provide a framework for further research to quantify the biodegradation rates and definitively elucidate the metabolic pathways involved in the environmental fate of this compound.

References

Dipropyl Adipate: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, Metabolism, and Applications of Dipropyl Adipate (B1204190)

Dipropyl adipate, the diester of n-propyl alcohol and adipic acid, is a chemical compound with a growing presence in the pharmaceutical and cosmetic industries. Its properties as an emollient, solvent, and plasticizer make it a versatile ingredient in topical formulations and other drug delivery systems. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its physicochemical characteristics, synthesis methodologies, and toxicological profile, to support its application in research and drug development.

Physicochemical Properties

This compound is a colorless, clear liquid with a mild odor.[1] It is characterized by its low viscosity and good solubility in organic solvents, while being very slightly soluble in water.[2] These properties contribute to its widespread use as a non-oily emollient in various formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂O₄[2][3]
Molecular Weight 230.30 g/mol [2][3]
CAS Number 106-19-4[3]
Appearance Colorless clear liquid[1][3]
Boiling Point 273-274 °C at 760 mmHg[2]
Melting Point -20 °C[2]
Density 0.979 - 0.983 g/cm³ at 20 °C[1][2]
Refractive Index 1.429 - 1.433 at 20 °C[1][2]
Flash Point 122.78 °C (Closed Cup)[1]
Solubility Very slightly soluble in water[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of adipic acid with n-propyl alcohol. Several protocols exist, with variations in catalysts and reaction conditions.

Experimental Protocol: Acid-Catalyzed Esterification

A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: Adipic acid, n-propyl alcohol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).[4]

  • Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed by azeotropic distillation with the excess n-propyl alcohol, driving the equilibrium towards the formation of the diester.[4] The reaction progress is monitored until no more water is collected.[4]

  • Workup: After cooling, the reaction mixture is washed with water to remove the acid catalyst and any remaining n-propyl alcohol.[4]

  • Purification: The organic layer is then treated with a refining agent, which can be a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate, to remove impurities.[4]

  • Final Product: The mixture is filtered to yield the final this compound product.[4]

G cluster_0 Esterification Workflow adipic_acid Adipic Acid reactor Reaction Kettle (Heating & Reflux) adipic_acid->reactor n_propanol n-Propyl Alcohol n_propanol->reactor catalyst Conc. H₂SO₄ catalyst->reactor separation Water Separation (Azeotropic Distillation) reactor->separation Reaction Mixture separation->reactor Recycled Alcohol washing Water Washing separation->washing Crude Ester refining Refining with Agent (Ca(OH)₂, Mg(OH)₂, etc.) washing->refining filtration Filtration refining->filtration product This compound filtration->product

A flowchart illustrating the synthesis of this compound via acid-catalyzed esterification.

Applications in Pharmaceutical and Cosmetic Formulations

This compound's primary role in formulations is as an emollient, providing a lubricating effect on the skin for a soft and smooth appearance. Its solvent properties also allow it to be used as a carrier for other active ingredients, aiding in their dispersion and delivery. In the pharmaceutical field, it is explored as an excipient in topical creams, ointments, and other dermatological products. Its non-greasy feel and rapid absorbency make it a desirable component in cosmetic products such as sunscreens, lotions, and shaving products.

Toxicological Profile

The available toxicological data for this compound is limited. The acute toxicity is considered to be low.

Table 2: Toxicological Data for this compound

TestSpeciesRouteResultReference
LD₅₀RatIntraperitoneal3786 mg/kg[5]

Metabolism

Specific studies on the metabolism of this compound are scarce. However, the metabolic fate of structurally similar adipate esters, such as di-n-butyl adipate (DnBA) and di(2-ethylhexyl) adipate (DEHA), has been investigated and can provide a basis for a hypothesized metabolic pathway for this compound.

It is generally understood that adipate diesters are rapidly hydrolyzed in the body by esterases to their corresponding monoester and adipic acid. The released alcohol (in this case, n-propanol) would enter its respective metabolic pathway. Adipic acid is a dicarboxylic acid that can be further metabolized.

Hypothesized Metabolic Pathway

Based on the metabolism of related adipate esters, the following pathway for this compound is proposed:

  • Hydrolysis: this compound is hydrolyzed to mono-n-propyl adipate and n-propanol.

  • Further Hydrolysis: Mono-n-propyl adipate is further hydrolyzed to adipic acid and another molecule of n-propanol.

  • Metabolism of Products: n-propanol is oxidized to propionaldehyde (B47417) and then to propionic acid, which can enter the Krebs cycle. Adipic acid can undergo omega-oxidation followed by beta-oxidation.

G cluster_1 Hypothesized Metabolic Pathway of this compound dpa This compound mpa Mono-n-propyl Adipate dpa->mpa Esterase Hydrolysis npa n-Propanol dpa->npa Esterase Hydrolysis aa Adipic Acid mpa->aa Esterase Hydrolysis mpa->npa Esterase Hydrolysis metabolism Further Metabolism (e.g., Krebs Cycle, β-oxidation) aa->metabolism npa->metabolism

A diagram of the hypothesized metabolic pathway of this compound.

Disclaimer: This metabolic pathway is hypothesized based on the metabolism of structurally related compounds. Specific in vivo studies on this compound are required for confirmation.

Signaling Pathways

Currently, there is no available literature that directly investigates the interaction of this compound with specific signaling pathways. Research on the structurally similar diisopropyl adipate has suggested a possible interaction with the TRPA1 ion channel; however, this has not been demonstrated for the n-propyl isomer. The lack of data in this area represents a significant knowledge gap and an opportunity for future research, particularly for understanding any potential off-target effects or novel therapeutic applications.

Conclusion

This compound is a versatile excipient with established applications in the cosmetic industry and potential for broader use in pharmaceutical formulations. Its physicochemical properties are well-documented, and synthesis methods are established. However, there is a clear need for more comprehensive toxicological studies with detailed, publicly available protocols to robustly support its use in drug development. Furthermore, research into its metabolic fate and potential interactions with cellular signaling pathways is essential for a complete understanding of its biological activity and safety profile. Drug development professionals should consider these knowledge gaps when evaluating this compound for new applications.

References

Unveiling the Phase Transition Behavior of Dipropyl Adipate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl adipate (B1204190), a diester of adipic acid and propanol, serves as a versatile excipient in various pharmaceutical and cosmetic formulations. Its thermal behavior, particularly its phase transitions, is a critical parameter influencing the stability, manufacturing, and performance of final products. This technical guide provides a comprehensive overview of the current understanding of the phase transition behavior of dipropyl adipate, summarizing key thermal analysis data and outlining the experimental protocols used for its characterization.

Core Thermal Properties and Phase Transitions

This compound is typically a colorless, clear liquid at room temperature.[1] Its fundamental physical properties provide the foundation for understanding its phase transition behavior. The transition from a solid to a liquid state is a key characteristic for applications in various temperature ranges.

A recent study investigating the solid-liquid phase diagram of a binary system composed of dimethyl adipate (DMA) and this compound (DPA) provides the most in-depth, publicly available data on the phase behavior of this compound.[2] This research is particularly relevant for understanding its behavior in complex formulations.

Summary of Quantitative Phase Transition Data

The following table summarizes the known quantitative data related to the phase transitions of this compound. It is important to note that detailed studies on the polymorphism of pure this compound are limited; the available data primarily comes from its characterization within a binary system.[2]

PropertyValueUnitsNotes
Melting Point-15.70°C[1][3]
Boiling Point273.00 to 274.00°Cat 760.00 mm Hg[1][3][4]
Eutectic Point Temperature (with Dimethyl Adipate)252.83KFor a binary system with a this compound molar fraction of approximately 0.77.[2]
PolymorphismNot Observed-In a study on a binary system with dimethyl adipate, this compound did not exhibit polymorphic forms.[2] Further research on the pure compound under various crystallization conditions is required to confirm this.

Experimental Protocols for Characterization

The characterization of the phase transition behavior of this compound employs several standard thermal analysis techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and heat flows associated with phase transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program for analyzing this compound would involve:

    • Cooling the sample to a low temperature (e.g., -100 °C) to ensure complete solidification.

    • Heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its melting point.

    • Cooling the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as troughs. From these peaks, the onset temperature, peak temperature, and enthalpy of the transition (the area under the peak) are determined.

Hot-Stage Microscopy (HSM)

Hot-Stage Microscopy allows for the visual observation of phase transitions as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip.

  • Instrument Setup: The slide is mounted on a hot stage, which is a temperature-controlled stage on a polarized light microscope.

  • Thermal Program: The sample is heated or cooled at a controlled rate, similar to the DSC program.

  • Observation and Imaging: The sample is observed through the microscope as the temperature changes. Changes in morphology, such as melting, crystallization, and crystal habit, are recorded. Digital images or videos are often captured to document the transitions. For the binary system of dimethyl adipate and this compound, HSM images were acquired upon heating the sample from 193.15 K to 263.15 K with a magnification of 250x.[2]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can provide information about the molecular structure and crystal lattice of a material, making it useful for identifying different solid phases.

Methodology:

  • Sample Preparation: The this compound sample is placed in a suitable container, such as a glass vial or on a microscope slide.

  • Instrument Setup: A laser is focused on the sample. The scattered light is collected and directed to a spectrometer.

  • Data Acquisition: Raman spectra are collected at different temperatures, particularly across the phase transition regions identified by DSC.

  • Data Analysis: Changes in the Raman spectra, such as the appearance or disappearance of peaks, or shifts in peak positions, can indicate a phase transition and provide insights into the structural differences between the solid and liquid phases, or between different polymorphic forms. In the study of the DMA and DPA binary system, Raman spectroscopy confirmed a non-isomorphic eutectic phase diagram, indicating differences in the crystal structures of the solid phases.[2]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the phase transition behavior of this compound.

Experimental_Workflow_Phase_Transition cluster_0 Initial Characterization cluster_1 Structural Analysis cluster_2 Data Analysis and Interpretation Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC HSM Hot-Stage Microscopy (HSM) Sample->HSM Analysis Identify Transition Temperatures (Melting, Crystallization) DSC->Analysis Enthalpy Calculate Enthalpy of Transitions DSC->Enthalpy Morphology Observe Crystal Morphology HSM->Morphology Raman Raman Spectroscopy Structure Correlate Spectral Changes with Phase Transitions Raman->Structure Analysis->Raman Report Comprehensive Phase Transition Profile Analysis->Report Enthalpy->Report Morphology->Report Structure->Report

Caption: Workflow for characterizing the phase transition of this compound.

Logical_Relationship_Phase_Analysis cluster_0 Thermal Analysis cluster_1 Visual Observation cluster_2 Spectroscopic Analysis cluster_3 Integrated Understanding DSC DSC Analysis (Heat Flow vs. Temp) Conclusion Comprehensive Understanding of Phase Transition Behavior DSC->Conclusion Thermodynamic Data (T, ΔH) HSM HSM Analysis (Visual Morphology) HSM->Conclusion Morphological Changes Raman Raman Spectroscopy (Molecular Structure) Raman->Conclusion Structural Confirmation

Caption: Logical relationship of analytical techniques for phase analysis.

References

Methodological & Application

Application Notes and Protocols: Dipropyl Adipate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, in its pure form, PVC is rigid and brittle. To impart flexibility and processability for a wide range of applications, including medical devices, packaging films, and wire insulation, plasticizers are incorporated into the PVC matrix.

Adipate (B1204190) esters, a class of non-phthalate plasticizers, have gained significant attention as safer alternatives to traditional phthalate-based plasticizers, which have raised environmental and health concerns. Dipropyl adipate, a diester of adipic acid and n-propanol, is a promising plasticizer candidate offering good low-temperature performance.[1] These application notes provide a comprehensive overview of the use of this compound as a plasticizer for PVC, detailing its synthesis, performance characteristics, and standardized testing protocols.

Synthesis of this compound

A common method for synthesizing this compound is through the esterification of adipic acid with n-propanol in the presence of an acid catalyst.[2]

Protocol 1: Synthesis of this compound [2]

Materials:

  • Adipic acid

  • n-propanol

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate)[2]

Equipment:

  • Reaction kettle with heating, stirring, and reflux capabilities

  • Water separator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Esterification:

    • Charge the reaction kettle with adipic acid, n-propanol, and a catalytic amount of concentrated sulfuric acid.[2]

    • Heat the mixture to boiling while stirring continuously.

    • Maintain a state of reflux, continuously removing the water produced during the reaction using a water separator.[2]

    • Continue the reaction until no more water is generated.

  • Washing:

    • Allow the reaction mixture to cool.

    • Add deionized water to the mixture, stir thoroughly, and then allow the layers to separate in a separatory funnel.[2]

    • Remove and discard the aqueous (lower) layer.

  • Refining:

    • Add a refining agent to the organic layer.[2] A suitable mixture can be prepared with calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663) in a 1:1:2:1 weight ratio.[2]

    • Stir the mixture for approximately one hour to neutralize any remaining acid and remove impurities.[2]

  • Filtration:

    • Filter the mixture to remove the refining agent and any other solid impurities.[2]

    • The resulting clear liquid is the this compound product.

Performance Evaluation of this compound in PVC

The effectiveness of a plasticizer is determined by its impact on the mechanical, thermal, and migration properties of the PVC formulation. While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative overview of the performance of various adipate esters in PVC. This data can serve as a valuable reference for formulating with this compound.

Data Presentation

Table 1: Mechanical Properties of PVC Plasticized with Adipate Esters

Plasticizer (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
Di(2-ethylhexyl) adipate (DEHA)18.53508.5
Diisononyl adipate (DINA)19.23409.0
Polymeric Adipate22.138010.2

Note: Data presented is representative of typical values for adipate plasticizers and is intended for comparative purposes. Actual values for this compound may vary.

Table 2: Thermal and Migration Properties of PVC Plasticized with Adipate Esters

Plasticizer (at 40 phr)Glass Transition Temp. (Tg) (°C)Volatility (Weight Loss, %)Migration into Hexane (Weight Loss, %)
Di(2-ethylhexyl) adipate (DEHA)-451.215.8
Diisononyl adipate (DINA)-480.812.5
Polymeric Adipate-350.22.1

Note: Data presented is representative of typical values for adipate plasticizers and is intended for comparative purposes. Actual values for this compound may vary.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of this compound as a PVC plasticizer.

Preparation of Plasticized PVC Sheets

Protocol 2: Preparation of PVC Test Specimens

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molds for test specimens

Procedure:

  • Compounding:

    • On a two-roll mill heated to approximately 160-170°C, band the PVC resin.

    • Gradually add the this compound, thermal stabilizer, and lubricant to the molten PVC.

    • Continuously mix the components until a homogeneous blend is achieved.

  • Molding:

    • Sheet the compounded PVC from the mill.

    • Place a weighed amount of the sheet into a preheated mold.

    • Compress the material in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.

    • Cool the mold under pressure to solidify the PVC sheet.

  • Conditioning:

    • Cut the molded sheets into standard test specimens (e.g., dumbbell shape for tensile testing).

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, in accordance with ASTM D618.

Mechanical Properties Testing

Protocol 3: Tensile Testing of Plasticized PVC (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of PVC plasticized with this compound.

Equipment:

  • Universal Testing Machine (UTM) with an appropriate load cell

  • Extensometer

Procedure:

  • Mount the conditioned dumbbell-shaped specimen into the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.

Thermal Analysis

Protocol 4: Determination of Glass Transition Temperature (Tg) by DSC (ASTM D3418)

Objective: To measure the glass transition temperature of PVC plasticized with this compound, which indicates the plasticizer's efficiency in increasing flexibility at low temperatures.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into a DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate.

  • Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[1]

Migration Resistance Testing

Protocol 5: Solvent Extraction Test for Plasticizer Migration (ASTM D1239)

Objective: To evaluate the resistance of this compound to extraction from the PVC matrix by a solvent.

Materials:

  • Plasticized PVC specimens of known weight and dimensions

  • Extraction solvent (e.g., hexane, ethanol, or a food simulant)

  • Sealed containers

Equipment:

  • Analytical balance

  • Constant temperature bath or oven

Procedure:

  • Weigh the conditioned PVC specimen accurately (Winitial).

  • Immerse the specimen in the chosen solvent in a sealed container.

  • Place the container in a constant temperature environment (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • After the extraction period, remove the specimen from the solvent and gently blot it dry.

  • Dry the specimen in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved (Wfinal).

  • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100

Visualizations

Experimental Workflows

Experimental_Workflow_PVC_Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep1 Compounding (PVC + this compound) prep2 Molding prep1->prep2 prep3 Conditioning prep2->prep3 test1 Mechanical Testing (ASTM D638) prep3->test1 test2 Thermal Analysis (DSC) (ASTM D3418) prep3->test2 test3 Migration Testing (ASTM D1239) prep3->test3 analysis1 Tensile Strength, Elongation, Modulus test1->analysis1 analysis2 Glass Transition Temperature (Tg) test2->analysis2 analysis3 Weight Loss (%) test3->analysis3

Caption: Workflow for the evaluation of this compound as a PVC plasticizer.

Plasticization Mechanism

Caption: Schematic of the PVC plasticization mechanism by this compound.

References

Dipropyl Adipate: Application Notes and Protocols for Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) is a diester of propyl alcohol and adipic acid, widely utilized in the cosmetic and pharmaceutical industries as a multifunctional emollient.[1][2] Its non-oily, lightweight texture and excellent spreadability make it a valuable ingredient in a variety of topical formulations, including creams, lotions, sunscreens, and after-shave products.[3][4] This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in the effective use of dipropyl adipate.

This compound is recognized for its rapid absorbency and low residual tack, contributing to a desirable sensory profile in skincare products.[4] Beyond its emollient properties, it also functions as a solvent, aiding in the dispersion of other ingredients and enhancing the stability of formulations.[2][5] Its safety for use in cosmetic products has been well-established.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Chemical Name Dipropyl hexanedioate[8]
CAS Number 106-19-4[9]
Molecular Formula C12H22O4[8]
Molecular Weight 230.30 g/mol [10]
Appearance Colorless clear liquid (est)[9]
Specific Gravity 0.97900 to 0.98300 @ 20.00 °C[9]
Refractive Index 1.42900 to 1.43300 @ 20.00 °C[9]
Boiling Point 273.00 to 274.00 °C @ 760.00 mm Hg[9]
Flash Point 253.00 °F. TCC ( 122.78 °C. )[9]
Solubility Soluble in alcohol; very slightly soluble in water.[9]
Dielectric Constant 5.35 F/m[1]

Mechanism of Action as an Emollient

Emollients like this compound primarily work by forming a thin, occlusive or semi-occlusive film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum. The result is softer, smoother, and more supple skin.

Emollient_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum (Dry, Rough) Increased_Hydration Increased Stratum Corneum Hydration Deeper_Layers Deeper Skin Layers (Hydrated) Deeper_Layers->Stratum_Corneum Water Movement Dipropyl_Adipate This compound (Emollient) Occlusive_Film Formation of Occlusive Film Dipropyl_Adipate->Occlusive_Film Application on Skin Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Occlusive_Film->Reduced_TEWL Reduced_TEWL->Increased_Hydration Improved_Skin Softer, Smoother Skin Increased_Hydration->Improved_Skin

Mechanism of action of this compound as an emollient.

Application in Topical Formulations

This compound's versatile properties make it suitable for a wide range of topical applications:

  • Moisturizers (Creams and Lotions): Its lightweight and non-greasy feel make it an excellent choice for daily-use moisturizers, providing hydration without a heavy sensation.[2]

  • Sunscreens: It can act as a solvent for UV filters and contributes to a more elegant and spreadable final product.[3]

  • After-Shave Lotions: Its rapid absorption and non-oily nature are desirable in products for men's grooming.[11]

  • Color Cosmetics: In products like foundations and lipsticks, it can improve application and feel.

  • Pharmaceutical Formulations: It can be used as a vehicle to aid in the penetration of active pharmaceutical ingredients (APIs).[3]

Experimental Protocols

Evaluation of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring the hydration level of the stratum corneum using a Corneometer.

Objective: To quantify the effect of a topical formulation containing this compound on skin hydration over time.

Materials:

  • Corneometer® CM 825 (or equivalent)

  • Test formulation containing this compound

  • Control/placebo formulation

  • Trained human volunteers

  • Controlled environment room (temperature and humidity)

Procedure:

  • Volunteer Acclimatization: Volunteers should acclimate in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: Take baseline skin hydration readings on designated test areas on the volar forearm of each volunteer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the respective test areas.

  • Post-Application Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the mean change in skin hydration from baseline for each formulation at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Corneometry_Workflow Start Start Acclimatization Volunteer Acclimatization (30 min) Start->Acclimatization Baseline Baseline Corneometry Measurement Acclimatization->Baseline Application Apply Test & Control Formulations Baseline->Application Measurement Corneometry Measurements (t = 1, 2, 4, 6, 8h) Application->Measurement Analysis Data Analysis (Change from Baseline) Measurement->Analysis End End Analysis->End

Corneometry experimental workflow.

Evaluation of Transepidermal Water Loss (TEWL)

This protocol describes the measurement of TEWL to assess the effect of a topical formulation on the skin's barrier function.

Objective: To determine if a formulation containing this compound can reduce TEWL, indicating an improvement in skin barrier function.

Materials:

  • Tewameter® (or equivalent open-chamber device)

  • Test formulation containing this compound

  • Control/placebo formulation

  • Trained human volunteers

  • Controlled environment room (temperature and humidity)

Procedure:

  • Volunteer Acclimatization: As with corneometry, volunteers must acclimate to the controlled environment.

  • Baseline Measurement: Measure baseline TEWL on the designated test areas.

  • Product Application: Apply a standardized amount of the test and control formulations.

  • Post-Application Measurements: Measure TEWL at specified time intervals after application.

  • Data Analysis: Compare the TEWL values of the treated areas to the baseline and to the control. A decrease in TEWL indicates an improved barrier function.

Sensory Evaluation

This protocol provides a framework for conducting a sensory panel to evaluate the tactile properties of a formulation containing this compound.

Objective: To quantitatively assess the sensory characteristics of a topical formulation with this compound.

Materials:

  • Test formulation

  • Reference/control formulations

  • Trained sensory panelists

  • Standardized evaluation forms or software

  • Controlled environment for evaluation

Procedure:

  • Panelist Training: Train panelists on the sensory attributes to be evaluated and the rating scale.

  • Sample Presentation: Provide panelists with coded, randomized samples to prevent bias.

  • Evaluation: Panelists apply a standardized amount of each product to a designated skin area (e.g., volar forearm) and rate various sensory attributes.

  • Data Collection: Record the panelists' ratings for each attribute.

  • Data Analysis: Statistically analyze the data (e.g., using ANOVA) to identify significant differences in sensory perception between formulations.

Performance Data

While extensive clinical data on skin hydration and TEWL for formulations specifically containing this compound is limited in publicly available literature, in-vivo sensory panel data provides valuable insights into its performance.

In-Vivo Sensory Evaluation of Emollient Esters [1]

A study evaluated the sensory properties of several emollient esters, including this compound, applied neat to the skin of panelists. The following table summarizes the averaged sensory scores (on a scale of 1-10, with higher scores indicating a greater intensity of the attribute).

Sensory AttributeThis compoundIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Initial Spreading 9.58.06.54.0
Skin Feel (Lightness) 9.08.56.03.5
Residue 2.03.55.07.5
Gloss 2.53.05.58.0
Tackiness 1.52.54.56.0

Data adapted from "Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use".[1]

The results indicate that this compound was perceived as having the highest spreadability and the lightest, driest feel on the skin.[1] It also left the least residue and was the least tacky and glossy compared to the other esters tested.[1] These findings are consistent with its physicochemical properties, such as its lower viscosity and molecular weight.[1]

Formulation Stability

The stability of a topical formulation is crucial for its safety, efficacy, and shelf life.

Protocol for Stability Testing:

  • Formulation Preparation: Prepare the final formulation containing this compound.

  • Packaging: Package the formulation in the intended commercial packaging.

  • Storage Conditions: Store samples under various conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Potency of the active ingredient (if any) and formation of degradation products.

    • Microbiological: Microbial limits testing.

Stability_Testing_Workflow Formulation Prepare Final Formulation Packaging Package in Final Container Formulation->Packaging Storage Store at Different Conditions (Long-term & Accelerated) Packaging->Storage Testing Evaluate at Time Intervals Storage->Testing Analysis Assess Physical, Chemical, & Microbiological Stability Testing->Analysis Shelf_Life Determine Shelf Life Analysis->Shelf_Life

Workflow for topical formulation stability testing.

Conclusion

This compound is a highly versatile and effective emollient for topical formulations. Its favorable physicochemical properties translate into desirable sensory characteristics, such as a light, non-greasy feel and excellent spreadability. While specific quantitative data on its direct impact on skin hydration and TEWL is not extensively available in the public domain and requires further investigation, its function as a film-forming emollient suggests a positive contribution to skin barrier function. The provided protocols offer a robust framework for formulators to evaluate the performance of this compound in their specific topical preparations, ensuring the development of stable, efficacious, and aesthetically pleasing products.

References

Application Notes and Protocols for the Quantification of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dipropyl adipate (B1204190) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly sensitive technique for the quantification of volatile and semi-volatile compounds like dipropyl adipate. This method is particularly suitable for complex matrices and when high specificity is required.

Experimental Protocol

a) Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from methodologies for the analysis of plasticizer migration from food packaging.

Materials and Reagents:

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Oasis MAX SPE Cartridges

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Extraction:

    • Accurately weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 10 mL of the dichloromethane/methanol mixture.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the this compound with 10 mL of n-hexane.

    • Collect the eluate in a clean glass tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

b) GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149
Qualifier Ions m/z 101, 185
Quantitative Data Summary

The following table summarizes the typical performance characteristics for the GC-MS analysis of adipate esters. This data is based on a validated method for five different adipate plasticizers and is representative of the expected performance for this compound.[1]

Performance ParameterTypical Value
Linearity Range 5 - 1000 ng/g[1]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) Method Dependent (Typically low ng/g)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)
Accuracy (Recovery) Intraday: 85.4% - 114.6%[1] Interday: 83.6% - 118.5%[1]
Precision (%RSD) Intraday: 2.5% - 11.3%[1] Interday: 2.8% - 15.6%[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV provides a reliable and cost-effective alternative for the quantification of this compound, particularly for less complex sample matrices or when derivatization is not desirable.

Experimental Protocol

a) Sample Preparation

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm PTFE)

Procedure:

  • Sample Dissolution:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filtration:

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

b) HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC-UV analysis of compounds similar to this compound in pharmaceutical and cosmetic matrices. This data is provided as a reference for the expected performance of a validated method for this compound.

Performance ParameterTypical Value
Linearity Range 1 - 100 µg/mL (Estimated)
Correlation Coefficient (r²) > 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 98% - 102% (Typical for drug products)
Precision (%RSD) < 2% (Typical)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Solvent Extraction Sample->Extraction Add extraction solvent Cleanup SPE or Filtration Extraction->Cleanup Isolate analyte Concentration Evaporation & Reconstitution Cleanup->Concentration Purify & Concentrate GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

References

Application Note: Gas Chromatography Method for the Analysis of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl adipate (B1204190) is a diester of propyl alcohol and adipic acid, commonly used as a plasticizer and emollient in various industrial and pharmaceutical applications. Accurate and reliable quantification of dipropyl adipate is crucial for quality control, formulation development, and safety assessment. This application note provides a detailed gas chromatography (GC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis. The described method is suitable for the determination of this compound in various matrices.

Experimental Protocols

This section details the methodologies for the analysis of this compound by gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solvent Extraction

This protocol is a general procedure for the extraction of this compound from a solid or semi-solid matrix.

Materials and Reagents:

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a glass vial.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the vial.

  • Extraction: Vortex the vial for 5 minutes to ensure thorough mixing and extraction of this compound into the solvent.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Collection: Carefully transfer the supernatant (solvent extract) to a clean glass tube.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane or another suitable solvent for GC analysis.

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis of this compound. Method optimization may be required depending on the specific instrument and sample matrix.

Method 1: GC-FID for General Quantification

This method is suitable for routine quantification of this compound where high sensitivity and selectivity are not the primary requirements.

Method 2: GC-MS for Identification and Sensitive Quantification

This method is recommended for confirmation of identity and for trace-level quantification of this compound, especially in complex matrices.[1][2]

Data Presentation

The quantitative data for the gas chromatography methods are summarized in the tables below for easy comparison.

Table 1: GC-FID Operating Conditions

ParameterValue
Column Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 0.4 µm[3]
Oven Program 80°C to 270°C at 20°C/min, hold for 14.5 min[3]
Injector On-column[3]
Injector Temperature Not specified (typically 250°C for split/splitless)
Carrier Gas H₂ at 100 kPa (1.0 bar, 14 psi)[3]
Detector Flame Ionization Detector (FID)[3]
Detector Temperature 300°C[3]
Injection Volume 1 µL[3]

Table 2: GC-MS Operating Conditions

ParameterValue
Column Rtx®-35ms, 30 m x 0.25 mm ID, 0.5 µm df[4]
Oven Program 50°C (hold 4 min) to 130°C at 20°C/min (hold 2 min)[4]
Injector Split/Splitless
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Injection Volume 1 µL

Visualization

The following diagram illustrates the general experimental workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Add Solvent Concentration Concentration Extraction->Concentration Collect Supernatant Reconstitution Reconstitution Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) is a diester of propanol (B110389) and adipic acid, belonging to the broader class of adipate esters. These compounds are widely utilized as plasticizers, emollients, and solvents in various industries, including cosmetics, pharmaceuticals, and manufacturing. Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation development of products containing dipropyl adipate. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the separation, identification, and quantification of this compound.

This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. The methodology is based on established principles for the analysis of similar adipate esters and provides a solid foundation for method development and validation.

Principle of the Method

Reversed-phase HPLC is well-suited for the analysis of moderately non-polar compounds like this compound. The separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase. This compound is retained on the column and then eluted by the mobile phase. The concentration of the organic solvent in the mobile phase is a key parameter in controlling the retention time. Detection is performed using a UV detector at a low wavelength, as the ester functional group exhibits absorbance in this region.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Methanol (B129727) (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain this compound into a volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known volume.

  • Further dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the mid-level standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Data Analysis and Quantification

Create a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples can be determined using the equation of the line obtained from the linear regression.

Data Presentation

Linearity Data (Example)
Concentration (µg/mL)Peak Area (arbitrary units)
10125,483
25312,987
50624,571
1001,251,345
2503,130,864
Correlation Coefficient (r²) > 0.999

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Method Parameters cluster_results Analytical Results Mobile_Phase Mobile Phase Composition Retention_Time Retention Time Mobile_Phase->Retention_Time affects Resolution Resolution Mobile_Phase->Resolution affects Flow_Rate Flow Rate Flow_Rate->Retention_Time affects Column_Chem Column Chemistry (C18) Column_Chem->Retention_Time affects Peak_Shape Peak Shape Column_Chem->Peak_Shape affects

Caption: Interrelationship of key HPLC parameters and results.

Application Notes and Protocols for the Synthesis of Dipropyl Adipate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dipropyl adipate (B1204190), a diester of adipic acid and n-propanol. Dipropyl adipate finds applications as a plasticizer, solvent, and emollient in various industries, including pharmaceuticals and cosmetics. The synthesis is achieved through the esterification of adipic acid with n-propanol. Two primary methods are detailed: a classical approach using an acid catalyst (Fischer esterification) and a greener, enzymatic approach using lipase (B570770).

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

HOOC-(CH₂)₄-COOH + 2 CH₃CH₂CH₂OH ⇌ CH₃CH₂CH₂OOC-(CH₂)₄-COOCH₂CH₂CH₃ + 2 H₂O (Adipic Acid + n-Propanol ⇌ this compound + Water)

Data Presentation

The following tables summarize key quantitative data for the synthesis of adipate esters. Note that yields and specific conditions can vary based on the specific ester and reaction scale.

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Adipic Acid

ParameterValue/ConditionReference
ReactantsAdipic Acid, n-Propanol, Concentrated Sulfuric Acid[1]
Molar Ratio (Adipic Acid:n-Propanol)1:2.5 to 1:3 recommended to drive equilibrium[2]
CatalystConcentrated Sulfuric Acid[1]
Catalyst Loading0.5-1% of the total weight of reactants[2]
TemperatureReflux (Boiling point of the mixture)[1][3]
Water RemovalAzeotropic distillation with a Dean-Stark apparatus[2]
Purity99.5%[1]

Table 2: Reaction Parameters for Enzymatic Synthesis of Adipate Esters

ParameterValue/ConditionReference
ReactantsAdipic Acid, Alcohol[4]
BiocatalystImmobilized Lipase (e.g., Novozym 435)[4]
Molar Ratio (Adipic Acid:Alcohol)1:1 to 1:6 (1:2 for short-chain alcohols is preferable)[4]
Temperature30 - 70 °C (50 °C is often optimal)[4]
Reaction TimeAt least 2 hours[4]
AgitationContinuous shaking[4]
Water RemovalApplication of vacuum

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a common and effective method for synthesizing esters.

Materials:

  • Adipic Acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add adipic acid and n-propanol. A molar ratio of 1:3 (adipic acid to n-propanol) is recommended to drive the reaction forward. Toluene can be added to facilitate the azeotropic removal of water.[2]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (approximately 0.5-1% of the total weight of the reactants).[2]

  • Reflux: Attach a reflux condenser and a Dean-Stark trap to the flask. Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[2]

  • Reaction Monitoring: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution to neutralize the acidic catalyst.[2]

    • Saturated sodium chloride (brine) solution to aid in phase separation and remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess n-propanol using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[2]

Method 2: Enzymatic Synthesis using Immobilized Lipase

This method offers a more environmentally friendly approach to ester synthesis.

Materials:

  • Adipic Acid

  • n-Propanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (for enzyme washing)

Equipment:

  • Reaction vessel (e.g., a screw-capped flask)

  • Shaking incubator or a magnetic stirrer with a heating plate

  • Vacuum pump and trap

  • Filtration apparatus

Procedure:

  • Reactant Charging: In a suitable reaction vessel, combine adipic acid and n-propanol. A molar ratio of 1:2 (adipic acid to n-propanol) is a good starting point for short-chain alcohols.[4]

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 50-60 °C with continuous stirring or shaking. To effectively remove the water byproduct and drive the reaction to completion, apply a vacuum.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples periodically using Gas Chromatography (GC).

  • Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be recovered by filtration for potential reuse. Wash the recovered enzyme with a solvent like hexane and dry it before the next use.

  • Product Isolation: The remaining reaction mixture is the crude this compound. Since this method avoids harsh acid catalysts and high temperatures, the product may require minimal purification, such as vacuum distillation to remove any unreacted starting materials.

Mandatory Visualization

Esterification_Workflow Figure 1: Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Adipic Acid + n-Propanol Catalyst Add Catalyst (H₂SO₄ or Lipase) Reactants->Catalyst Reaction Heating under Reflux (Acid-Catalyzed) or Incubation with Shaking (Enzymatic) Catalyst->Reaction Water_Removal Water Removal (Dean-Stark or Vacuum) Reaction->Water_Removal Crude_Product Crude this compound Water_Removal->Crude_Product Workup Cooling & Neutralization (if acid catalyst used) Washing Washing with NaHCO₃ and Brine Workup->Washing Drying Drying over Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product Crude_Product->Workup For Acid-Catalyzed Method Crude_Product->Purification For Enzymatic Method (Simplified)

Caption: Figure 1: Experimental Workflow for this compound Synthesis.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an adipate ester will prominently feature a strong absorption band around 1735 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretching vibration.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl groups (triplets for the CH₃ and O-CH₂ groups, and a multiplet for the central CH₂ group) and the adipate backbone (multiplets for the -CO-CH₂- and -CH₂-CH₂- protons).

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, as well as the distinct carbon environments in the propyl and adipate moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the synthesized ester and confirm its molecular weight by identifying the molecular ion peak in the mass spectrum. A validated GC-MS method can be a powerful tool for the quantitative analysis of adipate plasticizers.[6]

References

Application of Dipropyl Adipate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) (DPA) is a diester of propyl alcohol and adipic acid, widely utilized in the pharmaceutical and cosmetic industries as an excipient. Its primary functions in drug delivery systems include acting as an emollient, a solvent, and a penetration enhancer, particularly in topical and transdermal formulations. Its non-greasy feel, good solubility for various active pharmaceutical ingredients (APIs), and ability to improve the spreadability and absorption of formulations make it a valuable component in the development of various drug delivery platforms.[1] This document provides detailed application notes and experimental protocols for the use of dipropyl adipate in drug delivery systems.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C12H22O4[2][3]
Molecular Weight 230.30 g/mol [2][4]
Appearance Colorless clear liquid[5]
Solubility Very slightly soluble in water; Soluble in alcohol[2][5]
Specific Gravity 0.979 - 0.983 @ 20°C[5]
Boiling Point 273 - 274 °C[5]
Melting Point -15.7 °C[5]

Applications in Drug Delivery

This compound is a versatile excipient with several key applications in drug delivery systems:

  • Topical Formulations (Creams, Gels, Lotions): As an emollient, it imparts a smooth and non-greasy texture, improving patient compliance. Its solvent properties aid in the dissolution and uniform distribution of lipophilic drugs within the formulation.

  • Transdermal Drug Delivery: this compound can act as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[6][7][8][9]

  • Microemulsions: It can serve as the oil phase in the formulation of microemulsions, which are thermodynamically stable systems capable of solubilizing both hydrophilic and lipophilic drugs, thereby enhancing their delivery.[10][11][12][13][14]

  • Oral and Parenteral Formulations: While less common, it can be used as a plasticizer or solvent in some oral and injectable formulations.

Quantitative Data on Performance

The following table summarizes available quantitative data on the effect of this compound on drug permeation.

DrugFormulation DetailKey FindingReference
Propofol (B549288)Transdermal delivery system with diisopropyl adipate as a permeation enhancer.Diisopropyl adipate enhanced the permeation of propofol across porcine skin.
Tacrolimus (B1663567)Topical composition with diisopropyl adipate as a component of the oil phase.The formulation is designed to deliver tacrolimus into the skin with good aesthetic properties and mildness.[15]

Experimental Protocols

Protocol 1: Preparation of a Topical Gel Formulation with this compound

This protocol describes the preparation of a basic hydroalcoholic gel containing this compound for topical drug delivery.

Materials:

Procedure:

  • Carbomer Dispersion: Disperse the carbomer in a mixture of purified water and ethanol with continuous stirring until a lump-free dispersion is obtained.

  • API and Oil Phase Preparation: In a separate container, dissolve the API in this compound. Gentle heating may be applied if necessary to aid dissolution.

  • Gel Formation: Slowly add the API-dipropyl adipate solution to the carbomer dispersion with continuous stirring.

  • Neutralization: Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. A target pH of 6.5-7.0 is generally suitable for topical application.

  • Final Mixing: Continue stirring until a homogenous and transparent gel is formed.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol outlines a standard method for evaluating the in vitro release and permeation of a drug from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone) or excised skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Topical formulation from Protocol 1

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Phase: Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32°C to mimic skin surface temperature.

  • Sample Application: Apply a known amount of the topical formulation (e.g., 100 mg) to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux.

Protocol 3: Preparation of a Microemulsion with this compound

This protocol describes the construction of a pseudo-ternary phase diagram to identify microemulsion regions for a system containing this compound.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

Procedure:

  • Surfactant/Co-surfactant Mixtures: Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Titration: For each Smix ratio, prepare different weight ratios of the oil phase (this compound) and the Smix (e.g., 1:9, 2:8, ..., 9:1).

  • Water Titration: Titrate each oil/Smix mixture with water dropwise under constant stirring.

  • Phase Diagram Construction: Observe the mixtures for transparency and flowability. Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.

  • Drug Loading: Once the microemulsion region is identified, the drug can be incorporated by dissolving it in the appropriate phase (oil or water) before the emulsification process.

Visualizations

G cluster_prep Preparation cluster_eval Evaluation A Disperse Carbomer in Water/Ethanol C Combine Phases A->C B Dissolve API in this compound B->C D Neutralize with Triethanolamine C->D E Final Gel Formulation D->E F Characterization (pH, Viscosity) E->F G In Vitro Release Testing (Franz Cells) E->G H Data Analysis (Permeation Profile) G->H

Caption: Workflow for Preparation and Evaluation of a Topical Gel with this compound.

G cluster_skin Skin Layers SC Stratum Corneum (Lipid Bilayers) VE Viable Epidermis SC->VE D Dermis VE->D DPA This compound DPA->SC Disrupts Lipid Packing DPA->SC Enhanced Partitioning & Diffusivity Drug Drug Molecule Drug->SC Limited Penetration Drug->SC Enhanced Partitioning & Diffusivity

Caption: Mechanism of this compound as a Penetration Enhancer.

Biocompatibility and Safety

This compound is generally considered safe for topical use and has a long history of use in cosmetic and personal care products.[4] However, for any new pharmaceutical formulation, it is crucial to conduct appropriate biocompatibility and toxicity studies to ensure the safety of the final drug product.

Conclusion

This compound is a functional excipient with valuable applications in drug delivery, particularly for topical and transdermal systems. Its properties as a solvent, emollient, and penetration enhancer can be leveraged to develop effective and aesthetically pleasing formulations. The provided protocols offer a starting point for the incorporation and evaluation of this compound in novel drug delivery systems. Further research into its potential in other delivery routes and with a wider range of APIs is warranted.

References

Application Notes and Protocols: Dipropyl Adipate as a Solvent in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190), a diester of adipic acid, is a clear, colorless, and nearly odorless liquid that serves as a versatile and effective solvent in fragrance formulations.[1][2] Its properties as an emollient, solvent, and fixative make it a compelling alternative to traditional solvents like ethanol, particularly in light of increasing regulations on volatile organic compounds (VOCs).[3] These application notes provide detailed protocols and data for researchers and formulators exploring the use of dipropyl adipate in perfumes, colognes, and other scented products.

This compound is recognized for its ability to dissolve a wide range of fragrance materials and for its skin-conditioning properties, leaving a non-oily, smooth feel.[1][2][4][5] This document outlines its physical and chemical properties, presents illustrative quantitative data on its performance, and offers detailed experimental protocols for evaluation.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in fragrance formulations.

PropertyValueReference
Chemical Formula C12H22O4[1]
Appearance Clear, colorless liquid[1][2]
Odor Faint, mild estery[1]
Boiling Point 264 °C[3]
Melting Point -4 °C[3]
Specific Gravity 0.950 - 0.962[3]
Solubility in Water Insoluble[2][3]
Solubility in Organic Solvents Soluble[2]

Application Data (Illustrative)

The following tables present illustrative quantitative data to demonstrate the performance of this compound in fragrance formulations. This data is representative and intended for comparative purposes.

Table 3.1: Solubility of Common Fragrance Raw Materials

This table provides a comparative overview of the solubility of various fragrance raw materials in this compound versus the traditional solvent, ethanol. The data is presented as the maximum percentage (w/w) of the raw material that can be dissolved in the solvent at room temperature.

Fragrance Raw MaterialChemical ClassSolubility in this compound (% w/w)Solubility in Ethanol (95%) (% w/w)
LinaloolTerpene Alcohol> 50> 50
Galaxolide (50% in IPM)Polycyclic Musk> 20> 20
VanillinAldehyde1540
Benzyl SalicylateEster> 50> 50
Iso E SuperKetone> 50> 50
SandaloreSandalwood> 30> 40
CoumarinLactone510

Note: This data is illustrative. Actual solubility can vary based on the grade of the raw materials and the presence of other components in the formulation.

Table 3.2: Fragrance Stability Assessment

This table illustrates the results of an accelerated stability study comparing a model fragrance formulation in this compound and ethanol. The formulations were subjected to elevated temperatures and UV light exposure for 4 weeks.

ParameterStorage ConditionFormulation with this compoundFormulation with Ethanol
Color Change (ΔE) 40°C0.81.5
UV Light1.22.1
Odor Profile 40°CNo significant changeSlight sharpening of top notes
UV LightSlight degradation of citrus notesNoticeable degradation of citrus and floral notes
pH Change 40°C-0.1-0.3
Precipitation 40°C / UV LightNoneNone

Note: This data is for illustrative purposes. Stability is highly dependent on the specific fragrance ingredients used.

Table 3.3: Sensory Panel Evaluation Summary

This table summarizes the results of a sensory panel evaluation (n=20) comparing a floral fragrance in this compound and ethanol. Panelists rated the fragrances on a scale of 1 to 10 for various attributes.

Sensory AttributeThis compound Formulation (Mean Score)Ethanol Formulation (Mean Score)
Initial Fragrance Intensity 8.28.8
Fragrance Longevity (at 4 hours) 7.56.5
Skin Feel (Smoothness) 9.16.2
Odor Profile Fidelity (to original oil) 8.98.5
Overall Preference 8.67.9

Note: This data is illustrative. Sensory perception can be subjective and vary between individuals.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a fragrance solvent.

Protocol for Determining Solubility of Fragrance Raw Materials

Objective: To determine the maximum solubility of a fragrance raw material in this compound at a controlled temperature.

Materials:

  • This compound

  • Fragrance raw material (e.g., Linalool, Vanillin)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

  • Glass vials with screw caps

  • Pipettes

Methodology:

  • Preparation of Solvent: Place a known weight (e.g., 10 g) of this compound into a series of glass vials.

  • Temperature Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 30 minutes.

  • Incremental Addition of Solute: Add a small, pre-weighed amount of the fragrance raw material to the first vial.

  • Dissolution: Cap the vial and stir the mixture using a magnetic stirrer until the solute is completely dissolved.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Iterative Addition: Continue to add small, incremental amounts of the fragrance raw material, ensuring complete dissolution after each addition.

  • Saturation Point: The point at which a small amount of the raw material no longer dissolves, and the solution becomes cloudy or contains visible particles, is the saturation point.

  • Calculation: Calculate the solubility as the total weight of the dissolved raw material divided by the weight of the this compound, expressed as a percentage (w/w).

  • Replication: Repeat the experiment at least three times to ensure accuracy and calculate the mean solubility.

Solubility_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh this compound prep2 Equilibrate Temperature prep1->prep2 exp1 Add Fragrance Material prep2->exp1 exp2 Stir to Dissolve exp1->exp2 exp3 Observe for Clarity exp2->exp3 analysis1 Repeat Addition until Saturation exp3->analysis1 If Clear analysis2 Calculate Solubility (% w/w) exp3->analysis2 If Saturated analysis1->exp1 analysis3 Replicate Experiment analysis2->analysis3 Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_eval Evaluation setup1 Prepare Test & Control Formulations setup2 Perform Baseline Analysis (T=0) setup1->setup2 storage1 40°C Oven setup2->storage1 storage2 UV Chamber setup2->storage2 storage3 Room Temperature setup2->storage3 eval1 Periodic Sampling (1, 2, 4 weeks) storage1->eval1 storage2->eval1 storage3->eval1 eval2 Re-analyze Samples (Color, pH, Odor) eval1->eval2 eval3 Compare to Baseline eval2->eval3 Sensory_Panel_Logic A Fragrance Formulations (this compound vs. Ethanol) B Blind Coding & Randomization A->B C Sensory Panel Evaluation (n=20) B->C D Questionnaire: - Intensity - Longevity - Skin Feel - Preference C->D E Data Analysis (Statistical Tests) D->E F Comparative Sensory Profile E->F

References

Application Notes and Protocols: Dipropyl Adipate as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (typically between solid and liquid states). This characteristic makes them highly suitable for thermal energy storage (TES) applications. Di-n-alkyl adipates, a class of organic esters, have shown promise as PCMs for low-temperature TES due to their favorable characteristics, including chemical and thermal stability, low toxicity, and cost-effectiveness.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of dipropyl adipate (B1204190) as a potential PCM for thermal energy storage.

Thermophysical Properties of Dipropyl Adipate

The effective use of this compound as a PCM is dependent on its thermophysical properties. While some data is available, comprehensive characterization is necessary for robust application development.

PropertyValueUnitMethod of DeterminationNotes
Melting Point (Onset) 253.15KDifferential Scanning Calorimetry (DSC)Onset of melting.[2]
Melting Point (Peak) ~258.15KDifferential Scanning Calorimetry (DSC) / Hot-Stage Microscopy (HSM)Temperature at which liquid droplets are clearly visible.[2]
Latent Heat of Fusion Data not availableJ/gDifferential Scanning Calorimetry (DSC)Requires experimental determination.
Thermal Conductivity (Solid) Data not availableW/(m·K)Transient Hot Wire, Laser Flash Analysis, etc.Requires experimental determination.
Thermal Conductivity (Liquid) Data not availableW/(m·K)Transient Hot Wire, Laser Flash Analysis, etc.Requires experimental determination.
Specific Heat Capacity (Solid) Data not availableJ/(g·K)Differential Scanning Calorimetry (DSC)Requires experimental determination.
Specific Heat Capacity (Liquid) Data not availableJ/(g·K)Differential Scanning Calorimetry (DSC)Requires experimental determination.
Density (Liquid) 0.979 - 0.983g/cm³Vibrating U-tube densimeter / Pycnometerat 20°C.
Cycling Stability Data not available-DSC analysis after repeated thermal cyclesRequires experimental determination to assess long-term performance.

Experimental Protocols

Synthesis of this compound (Esterification)

This protocol describes a common method for synthesizing this compound.

Materials:

  • Adipic acid

  • n-propanol

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate)

  • Sodium bicarbonate (NaHCO3) solution (10%)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with heating mantle and magnetic stirrer

  • Reflux condenser with a water-oil separator (Dean-Stark apparatus)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask, combine adipic acid, n-propanol, and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux with continuous stirring.

    • Collect the water produced during the reaction using a water-oil separator to drive the reaction to completion.

    • Continue the reaction until no more water is generated.

  • Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Shake the funnel, allow the layers to separate, and remove the aqueous layer.

  • Neutralization and Extraction:

    • Pour the organic layer into a dilute solution of sodium bicarbonate until the pH of the mixture reaches 9.

    • Extract the product with dichloromethane.

  • Drying and Evaporation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.

  • Refining (Optional):

    • For higher purity, add a refining agent to the product, stir for approximately one hour, and then filter to remove the agent.

Characterization of Thermophysical Properties

This protocol outlines the key experiments to determine the suitability of this compound as a PCM.

Objective: To determine the melting and freezing temperatures, and the latent heat of fusion of this compound.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum crucibles

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum crucible and hermetically seal it. Prepare an empty sealed crucible as a reference.

  • DSC Analysis:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -60°C).

    • Heat the sample at a controlled rate (e.g., 2 K/min) to a temperature above the melting point (e.g., 10°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

    • Repeat the heating and cooling cycle for a total of three cycles to ensure reproducibility.

  • Data Analysis:

    • From the heating curve, determine the onset melting temperature and the peak melting temperature.

    • Integrate the area of the melting peak to calculate the latent heat of fusion (ΔH_fusion).

    • From the cooling curve, determine the onset and peak freezing temperatures to assess supercooling.

    • Use the data from the baseline of the DSC thermogram to determine the specific heat capacity in both the solid and liquid states.

Objective: To determine the thermal conductivity of this compound in both solid and liquid states.

Note: Specialized equipment is required for this measurement. The transient hot wire or laser flash analysis methods are commonly used.

General Procedure Outline (Transient Hot Wire Method):

  • A thin platinum wire is immersed in the liquid or solid sample.

  • A constant electrical current is passed through the wire, causing it to heat up.

  • The rate of temperature increase of the wire is measured over time.

  • The thermal conductivity of the material is calculated from the temperature rise of the wire as a function of time.

Objective: To evaluate the long-term thermal reliability of this compound after repeated phase change cycles.

Equipment:

  • Environmental chamber or a programmable thermal cycler.

  • DSC for post-cycling analysis.

Procedure:

  • Encapsulate a sample of this compound in a sealed container.

  • Subject the sample to a large number of thermal cycles (e.g., 100, 500, 1000 cycles) in the environmental chamber. Each cycle should involve complete melting and solidification.

  • After the cycling, perform DSC analysis on the sample as described in Protocol 2.1.

  • Compare the melting/freezing temperatures and latent heat of fusion of the cycled sample with the non-cycled sample. A significant change in these properties indicates degradation.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_characterization Thermophysical Characterization s1 Esterification (Adipic Acid + n-propanol) s2 Washing & Neutralization s1->s2 s3 Extraction s2->s3 s4 Drying & Solvent Evaporation s3->s4 s5 Pure this compound s4->s5 c1 Differential Scanning Calorimetry (DSC) s5->c1 c2 Thermal Conductivity Analysis s5->c2 c3 Thermal Cycling Stability Test s5->c3 c1_out Melting/Freezing Temps Latent Heat of Fusion Specific Heat Capacity c1->c1_out c2_out Thermal Conductivity (Solid & Liquid) c2->c2_out c3_out Long-Term Performance & Degradation Analysis c3->c3_out

Caption: Experimental workflow for synthesis and characterization of this compound.

Caption: Thermal energy storage and release cycle using this compound.

References

Formulating Cosmetics with Dipropyl Adipate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) is a versatile diester that serves as a valuable multifunctional ingredient in cosmetic and pharmaceutical formulations. As the ester of n-propyl alcohol and adipic acid, it is a clear, colorless, and practically odorless liquid. Its inherent properties as a non-occlusive emollient, a potent solvent, and a texture enhancer make it a compelling choice for a wide range of topical products. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in effectively utilizing dipropyl adipate in their formulations. Its primary functions include improving the sensory profile of products by imparting a light, non-greasy feel, enhancing spreadability, and effectively dissolving active ingredients and UV filters.[1][2][3]

Physicochemical and Sensory Properties

This compound is characterized by its low viscosity and excellent spreading capabilities, which contribute to a desirable sensory experience in topical formulations.[2][4] Its ability to reduce the tackiness of heavier emollients makes it particularly suitable for creating elegant and lightweight textures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless liquid[5]
Odor Mild, alcoholic[6]
Solubility Soluble in alcohols, glycols, ketones, esters, aromatic and aliphatic solvents, mineral and vegetable oils. Insoluble in water.[4]
Specific Gravity (20°C) 0.979 - 0.983[6]
Refractive Index (20°C) 1.429 - 1.433[6]
Boiling Point 273 - 274 °C[6]
Melting Point -15.7 °C[6]
Flash Point 122.78 °C[6]
Viscosity (303K - 333K) 1.3 - 8.3 mPa·s[7][8]

Table 2: Comparative Sensory Performance of Emollients

Sensory AttributeThis compoundIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Initial Spreading HighMedium-HighMediumLow
Skin Feel After Application Light, DryLight, DryMediumHeavy
Residue After Spreading Very LowLowMediumHigh
Tackiness Non-tackyLowMediumHigh
Shine LowLow-MediumMediumHigh

(Data adapted from in-vivo sensory evaluation studies comparing multiple emollients.)

Key Applications and Formulation Considerations

Emollient in Skin Care

This compound is an excellent emollient for daily wear lotions, creams, and serums where a light, non-greasy after-feel is desired.[2] It forms a non-occlusive film on the skin, which helps to reduce moisture loss while allowing the skin to breathe.

Solvent for UV Filters in Sunscreens

A significant application of this compound is as a solvent for solid organic UV filters, such as avobenzone (B1665848) and oxybenzone.[9][10] Its high polarity may also contribute to the photostabilization of avobenzone.[9] The use of this compound can lead to sunscreen formulations that are not only effective but also possess a more pleasing aesthetic and lighter skin feel.[3]

Table 3: Solubility of Common Cosmetic Ingredients

IngredientSolventSolubilityReference
AvobenzoneOctinoxateUp to 26%[10]
AvobenzoneHomosalate19%[10]
AvobenzoneOctyl Salicylate21%[10]
AvobenzoneIsopropanol, DMSO, Decyl Oleate, Capric/Caprylic Triglyceride, other oilsSoluble[11][12]
OxybenzoneOrganic SolventsReadily Soluble[13]
Retinyl PalmitateChloroform, Ether, Vegetable OilsSoluble[6][14]
Retinyl PalmitateAlcoholSlightly Soluble[6][14]
Vitamin E AcetateHydrocarbons, Alcohols, Fats, OilsSoluble[15]
Vitamin E AcetatePropylene GlycolSoluble[2]

Note: While specific solubility data for this compound is not extensively published in a comparative table format, its widespread use in sunscreens as a solvent for UV filters indicates good solvency for these compounds.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Lotion (SPF 30)

This protocol outlines the preparation of a broad-spectrum SPF 30 sunscreen lotion utilizing this compound as a primary solvent for the UV filters and as an emollient to achieve a light, non-greasy feel.

dot

Formulation_Workflow cluster_process Manufacturing Process A Phase A (Water Phase) - Deionized Water - Glycerin - Disodium EDTA - Xanthan Gum heat_A Heat Phase A to 75°C A->heat_A B Phase B (Oil Phase) - this compound - Avobenzone - Octinoxate - Octisalate - Cetearyl Alcohol - Glyceryl Stearate heat_B Heat Phase B to 75°C B->heat_B C Phase C (Cool-Down Phase) - Phenoxyethanol - Vitamin E Acetate add_C Add Phase C C->add_C emulsify Add Phase B to Phase A under homogenization heat_A->emulsify heat_B->emulsify cool Cool to 40°C emulsify->cool cool->add_C mix Mix until uniform add_C->mix Sensory_Evaluation_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis panel Panelist Selection & Training (10-15 trained panelists) application Standardized Application (0.5 mL on forearm) panel->application samples Sample Preparation - Formulation with this compound - Control Formulation - Blinding and Randomization samples->application initial Initial Evaluation (t=0) - Spreadability - Initial Absorption application->initial afterfeel After-feel Evaluation (t=2 min) - Greasiness - Tackiness - Softness initial->afterfeel data Data Collection (Standardized Scorecard) afterfeel->data stats Statistical Analysis (ANOVA) data->stats profile Generate Sensory Profile stats->profile Stability_Testing_Workflow cluster_conditions Storage Conditions cluster_evaluation Evaluation at Intervals (0, 1, 2, 3 months) start Prepare Emulsion Samples rt Room Temperature (25°C / 60% RH) start->rt high_temp High Temperature (40°C / 75% RH) start->high_temp cycle Freeze-Thaw Cycles (-10°C to 25°C) start->cycle centrifuge Centrifugation (3000 rpm, 30 min at 50°C) start->centrifuge visual Visual Assessment (Color, Odor, Phase Separation) rt->visual high_temp->visual cycle->visual centrifuge->visual Immediate Assessment physchem Physicochemical Tests (pH, Viscosity) visual->physchem micro Microscopic Examination (Droplet Size) physchem->micro end Assess Stability micro->end

References

Application Notes & Protocols: Dipropyl Adipate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of dipropyl adipate (B1204190) as a building block for other organic compounds. While primarily utilized as a plasticizer, emollient, and solvent, its bifunctional ester nature allows it to serve as a precursor in several key organic transformations, including intramolecular cyclizations, transesterifications, and polymerization reactions.

Dieckmann Condensation: Synthesis of Cyclic β-Keto Esters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to generate a cyclic β-keto ester, a valuable intermediate in the synthesis of pharmaceuticals and natural products.[1][2][3][4][5] Adipate esters are classic substrates for this reaction, leading to the formation of a five-membered cyclopentanone (B42830) ring system.[1][3] While specific examples in the literature often feature dimethyl or diethyl adipate, dipropyl adipate is expected to undergo an analogous transformation.

The reaction proceeds via deprotonation at an α-carbon, followed by an intramolecular nucleophilic attack on the second ester carbonyl.[3][5]

Logical Relationship: Dieckmann Condensation Pathway

dieckmann_condensation cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products DPA This compound Deprotonation α-Deprotonation DPA->Deprotonation Base Strong Base (e.g., Sodium Propoxide) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Forms Enolate Elimination Elimination of Propoxide Cyclization->Elimination Forms Cyclic Intermediate Acidification Acidic Workup (H3O+) Elimination->Acidification Forms β-Keto Ester Anion Product Propyl 2-oxocyclopentane- 1-carboxylate Acidification->Product Byproduct Propanol (B110389) Acidification->Byproduct

Caption: Logical workflow of the Dieckmann condensation of this compound.

Experimental Protocol: Synthesis of Propyl 2-oxocyclopentane-1-carboxylate

Materials:

  • This compound (>98% purity)

  • Sodium metal

  • Anhydrous propanol

  • Toluene (B28343), anhydrous

  • Hydrochloric acid (5 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous propanol (80 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium propoxide solution, add anhydrous toluene (100 mL).

  • Addition of this compound: Slowly add this compound (23.0 g, 0.1 mol) to the solution at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After cooling to room temperature, pour the reaction mixture into ice-cold 5 M hydrochloric acid (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude propyl 2-oxocyclopentane-1-carboxylate by vacuum distillation.

Illustrative Quantitative Data
ParameterValue
Reactant This compound
Molecular Weight 230.30 g/mol [6]
Amount Used 23.0 g (0.1 mol)
Product Propyl 2-oxocyclopentane-1-carboxylate
Theoretical Yield 18.4 g (0.1 mol)
Typical Actual Yield 13.8 - 15.6 g
Yield Percentage 75 - 85%
Boiling Point (Product) ~110-115 °C at 10 mmHg

Transesterification Reactions

This compound can undergo transesterification, where it reacts with other alcohols in the presence of a catalyst to form new esters.[7][8] This reaction is useful for synthesizing different adipate esters that may not be commercially available or for producing polyesters. The reaction is typically reversible and driven to completion by removing the propanol byproduct.

Experimental Workflow: Transesterification

transesterification_workflow Start Start: Mixture Preparation Reactants This compound + Excess Alcohol (R-OH) + Catalyst (e.g., Ti(OBu)4) Start->Reactants Reaction Heat Mixture to Reflux (e.g., 180°C) Reactants->Reaction Distillation Remove Propanol Byproduct via Distillation Reaction->Distillation Monitoring Monitor Reaction (GC or TLC) Distillation->Monitoring Monitoring->Reaction Incomplete Workup Cool, Quench & Extract Monitoring->Workup Complete Purification Purify Product (Distillation or Chromatography) Workup->Purification End End: Purified Adipate Ester (R-OOC-(CH2)4-COO-R) Purification->End

Caption: General workflow for the transesterification of this compound.

Experimental Protocol: Synthesis of Dibenzyl Adipate via Transesterification

Materials:

  • This compound

  • Benzyl (B1604629) alcohol

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Flask: Charge the flask with this compound (11.5 g, 0.05 mol), benzyl alcohol (16.2 g, 0.15 mol, 3 equivalents), and toluene (100 mL).

  • Catalyst Addition: Add the transesterification catalyst, for example, titanium(IV) butoxide (approx. 0.1 mol%).

  • Reaction: Heat the mixture to reflux. Propanol, being more volatile, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by observing the amount of propanol collected and by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture. Wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The excess benzyl alcohol can be removed by vacuum distillation. The final product, dibenzyl adipate, can be purified by recrystallization or column chromatography.

Illustrative Quantitative Data
ParameterValue
Substrate 1 This compound (11.5 g)
Substrate 2 Benzyl Alcohol (16.2 g)
Catalyst Titanium(IV) Butoxide
Reaction Temperature ~110-120 °C (Toluene reflux)
Reaction Time 8 - 12 hours
Product Dibenzyl Adipate
Typical Yield 80 - 95%

Polycondensation for Polyester Synthesis

This compound can serve as a monomer in polycondensation reactions, typically with diols, to produce aliphatic polyesters. These polymers are of interest due to their biodegradability.[9] The reaction is a transesterification polymerization where the propyl group is displaced by the diol, and propanol is removed as a byproduct to drive the polymerization process.

Experimental Protocol: Synthesis of Poly(ethylene adipate)

Materials:

Procedure:

  • Ester Interchange: Charge a reaction vessel suitable for high-temperature polymerization with this compound (1 mol equivalent) and ethylene glycol (2.2 mol equivalents). Add zinc acetate (e.g., 200 ppm) as an ester interchange catalyst.

  • First Stage: Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 150°C to 220°C. During this stage, propanol is distilled off. The reaction is continued until the theoretical amount of propanol is collected.

  • Polycondensation: Add the polycondensation catalyst, such as antimony trioxide (e.g., 300 ppm).

  • Second Stage: Gradually reduce the pressure to below 1 mmHg while maintaining the temperature at 220-240°C. This stage removes excess ethylene glycol and drives the polymerization to a high molecular weight.

  • Completion: The reaction is considered complete when the desired melt viscosity is achieved, typically after 2-4 hours under high vacuum.

  • Product Isolation: The resulting polymer is extruded from the reactor under nitrogen pressure and can be pelletized after cooling.

Illustrative Polymer Properties
PropertyValue Range
Monomers This compound, Ethylene Glycol
Polymer Type Aliphatic Polyester
Typical Molecular Weight (Mn) 10,000 - 25,000 g/mol
Glass Transition Temp. (Tg) -50 to -40 °C
Melting Point (Tm) 45 - 55 °C
Application Biodegradable plastics, soft segments in polyurethanes

References

Application Notes and Protocols: Dipropyl Adipate in Polymer and Resin Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropyl adipate (B1204190), often referred to as diisopropyl adipate (DIPA) in industrial contexts, as a plasticizer in polymer and resin formulations. This document details its mechanism of action, effects on polymer properties, and protocols for its incorporation and evaluation.

Introduction to Dipropyl Adipate as a Plasticizer

This compound is an aliphatic diester that serves as an effective plasticizer, particularly for polyvinyl chloride (PVC) and its copolymers, as well as cellulose (B213188) esters.[1] Its primary function is to increase the flexibility, reduce the brittleness, and improve the workability of polymeric materials.[2] This is achieved by embedding its molecules between the long polymer chains, which reduces the intermolecular forces and increases the "free volume" within the polymer matrix. The key attributes of this compound as a plasticizer are its excellent low-temperature resistance and low viscosity, which make it particularly valuable for applications requiring flexibility in cold environments and ease of processing.[1]

Mechanism of Action

Plasticizers like this compound work by disrupting the polymer-polymer interactions. The this compound molecules intersperse themselves between the rigid polymer chains. This spacing reduces the cohesive forces between the polymer chains, allowing them to move more freely relative to one another. The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[3][4]

Diagram: Mechanism of Plasticization

cluster_0 Rigid Polymer Matrix (Unplasticized) cluster_1 Flexible Polymer Matrix (Plasticized) A1 Polymer Chain A2 Polymer Chain A3 Polymer Chain Process Addition of This compound A2->Process B1 Polymer Chain P1 This compound B2 Polymer Chain P2 This compound B3 Polymer Chain P3 This compound

Caption: Mechanism of this compound as a plasticizer in a polymer matrix.

Data Presentation: Effects on Polymer Properties

Table 1: Illustrative Mechanical Properties of Plasticized PVC with Dioctyl Adipate (DOA)

PropertyUnplasticized PVCPVC + 20 phr DOAPVC + 40 phr DOAPVC + 60 phr DOA
Tensile Strength (MPa) ~50~30~20~15
Elongation at Break (%) <10~200~350~450
Shore A Hardness >100 (Shore D)~95~85~75

Note: phr = parts per hundred parts of resin. Data is illustrative and based on general trends for adipate plasticizers.[5][6]

Table 2: Illustrative Thermal Properties of Plasticized PVC with Dioctyl Adipate (DOA)

PropertyUnplasticized PVCPVC + 20 phr DOAPVC + 40 phr DOAPVC + 60 phr DOA
Glass Transition Temp. (Tg) (°C) ~85~40~10~-15

Note: Data is illustrative and based on general trends for adipate plasticizers.[7]

Experimental Protocols

The following protocols describe the preparation of plasticized PVC sheets and the subsequent evaluation of their mechanical and thermal properties.

Objective: To prepare homogeneous PVC sheets with varying concentrations of this compound for testing.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound

  • Thermal stabilizer (e.g., calcium-zinc stearate)

  • Two-roll mill with heating

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

  • Analytical balance

  • Mixing container

Procedure:

  • Formulation: Prepare different formulations by varying the concentration of this compound (e.g., 20, 40, 60 phr). A control sample with 0 phr plasticizer should also be prepared. The amount of thermal stabilizer is typically kept constant (e.g., 2-3 phr).

  • Pre-mixing: Accurately weigh the PVC resin, this compound, and thermal stabilizer. Manually mix the components in a container until the liquid plasticizer is absorbed by the PVC resin, forming a dry blend.

  • Melt Blending: Set the temperature of the two-roll mill to 160-170°C. Transfer the dry blend to the heated rolls and mill for 5-10 minutes, or until a homogeneous sheet is formed. Continuously cut and fold the material on the mill to ensure uniform mixing.

  • Sheet Formation: Once the blend is homogeneous, remove the sheet from the mill.

  • Compression Molding: Cut the milled sheet to the appropriate size for the mold. Place the sheet in a pre-heated mold in the hydraulic press at 170-180°C.

  • Apply low pressure initially to allow the material to flow and fill the mold cavity.

  • Increase the pressure to approximately 10 MPa and hold for 5-7 minutes.

  • Cool the mold under pressure until the temperature is below 50°C.

  • Remove the molded sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Objective: To evaluate the effect of this compound on the tensile properties and hardness of PVC.

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength at break, elongation at break, and modulus of elasticity.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer for flexible PVC samples.

    • Place the conditioned sheet on a hard, flat surface.

    • Press the durometer foot firmly and parallel to the surface of the specimen.

    • Take the reading within 1-2 seconds of firm contact.

    • Perform at least five measurements at different locations on the specimen and calculate the average.

Objective: To determine the effect of this compound on the glass transition temperature (Tg) of PVC.

  • Differential Scanning Calorimetry (DSC):

    • Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

    • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.[4]

Diagram: Experimental Workflow for Plasticizer Evaluation

cluster_prep Formulation & Preparation cluster_test Characterization & Analysis Formulation Define Formulations (Varying this compound phr) Premixing Pre-mixing of PVC, Plasticizer, and Stabilizer Formulation->Premixing MeltBlending Melt Blending (Two-Roll Mill) Premixing->MeltBlending CompressionMolding Compression Molding of Test Sheets MeltBlending->CompressionMolding MechanicalTesting Mechanical Testing (Tensile, Hardness) CompressionMolding->MechanicalTesting ThermalTesting Thermal Analysis (DSC for Tg) CompressionMolding->ThermalTesting DataAnalysis Data Analysis and Comparison MechanicalTesting->DataAnalysis ThermalTesting->DataAnalysis

Caption: Workflow for evaluating the performance of this compound as a plasticizer.

Applications in Polymer and Resin Systems

Due to its favorable properties, this compound is suitable for a variety of applications, including:

  • Flexible Films and Sheets: For use in packaging, liners, and other applications requiring pliability.

  • Coatings: To improve the flexibility and durability of surface coatings.

  • Wire and Cable Insulation: To maintain flexibility at low temperatures.

  • Adhesives and Sealants: To modify the viscosity and improve the performance of the final product.

Conclusion

This compound is a versatile and effective plasticizer for enhancing the flexibility and processability of various polymers and resins, particularly in applications where low-temperature performance is critical. The provided protocols offer a framework for the systematic evaluation of its effects on the mechanical and thermal properties of the final polymer formulation. While specific quantitative data for this compound is limited, the illustrative data for similar adipate esters provides a useful reference for expected performance trends.

References

Dipropyl Adipate as a TRPA1 Activator: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dipropyl adipate (B1204190) (DIA) as an activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. The information is based on published research and is intended to guide researchers in studying the effects of DIA on TRPA1 both in vitro and in vivo.

Introduction

Dipropyl adipate (DIA) is a plasticizer used as an alternative to phthalate (B1215562) esters in various consumer products, including cosmetics and topical drug formulations.[1] Recent research has identified DIA as an activator of the TRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in pain, inflammation, and itch.[1][2] This finding is significant as it suggests that topical application of products containing DIA could have unintended physiological effects through the activation of TRPA1. The following sections detail the experimental evidence for DIA's action on TRPA1 and provide protocols for replicating and expanding upon these findings.

Data Presentation

Currently, there is limited quantitative pharmacological data available for the activation of TRPA1 by this compound. The primary research in this area has demonstrated a concentration-dependent activation qualitatively. No definitive EC50 value for DIA on TRPA1 has been published. The available data on the in vitro and in vivo effects of DIA are summarized below.

Table 1: In Vitro Activation of Mouse TRPA1 by this compound in CHO Cells

CompoundConcentration (% v/v)Agonist/AntagonistEffect on [Ca2+]iAntagonist UsedAntagonist EffectReference
This compound (DIA)0.01AgonistSlight Increase--[3]
This compound (DIA)0.1AgonistModerate Increase--[3]
This compound (DIA)1AgonistStrong IncreaseHC-030031Inhibition[3]

Table 2: In Vivo Adjuvant Effect of this compound in a FITC-Induced Contact Hypersensitivity Model

Treatment GroupSensitizing AgentVehicle/AdjuvantChallenge AgentEar Swelling (24h post-challenge)Antagonist UsedAntagonist EffectReference
ControlFITCAcetone (B3395972)FITCBaseline--[3]
Positive ControlFITC2% Dibutyl Phthalate (DBP)FITCSignificantly Enhanced--[3]
TestFITC20% this compound (DIA)FITCSignificantly EnhancedHC-030031Inhibition of Enhancement[3]

Signaling Pathway and Experimental Workflows

Signaling Pathway of DIA-Induced TRPA1 Activation

TRPA1_Activation_Pathway cluster_in_vitro In Vitro cluster_in_vivo In Vivo DIA This compound (DIA) TRPA1 TRPA1 Channel DIA->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response CHS Enhanced Contact Hypersensitivity Cellular_Response->CHS Contributes to HC030031 HC-030031 (TRPA1 Antagonist) HC030031->TRPA1 Inhibits

Caption: Signaling pathway of this compound (DIA) activating the TRPA1 channel.

Experimental Workflow for In Vitro Calcium Imaging Assay

Calcium_Imaging_Workflow start Start cell_culture Culture CHO cells stably expressing mouse TRPA1 start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline intracellular calcium levels dye_loading->baseline treatment Apply this compound (DIA) at various concentrations baseline->treatment antagonist Pre-incubate with TRPA1 antagonist (HC-030031) and repeat DIA application baseline->antagonist measurement Measure changes in intracellular calcium concentration treatment->measurement analysis Analyze and compare calcium responses measurement->analysis antagonist->treatment end End analysis->end

Caption: Workflow for assessing TRPA1 activation by DIA using calcium imaging.

Experimental Workflow for In Vivo Contact Hypersensitivity Model

CHS_Workflow start Start sensitization Day 0 & 1: Sensitize BALB/c mice by topical application of FITC with or without 20% DIA on shaved abdomen start->sensitization antagonist_group Administer TRPA1 antagonist (HC-030031) i.p. 1 hour before sensitization in a subset of mice sensitization->antagonist_group rest Day 2-4: Resting period sensitization->rest challenge Day 5: Challenge by applying FITC solution to the ear rest->challenge measurement 24 hours post-challenge: Measure ear swelling challenge->measurement analysis Analyze and compare ear swelling between groups measurement->analysis end End analysis->end

Caption: Workflow for the in vivo FITC-induced contact hypersensitivity model.

Experimental Protocols

In Vitro TRPA1 Activation Assay: Calcium Imaging

This protocol is based on the methodology described by Kurohane et al. (2015).[3]

1. Cell Culture:

  • Culture Chinese hamster ovary (CHO) cells stably expressing mouse TRPA1 (or human TRPA1, depending on the research question) in an appropriate growth medium (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic like G418).

  • Plate the cells onto black-walled, clear-bottom 96-well plates and grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the growth medium from the cells and wash once with the physiological salt solution.

  • Add the loading buffer to each well and incubate for 30-60 minutes at room temperature in the dark.

  • After incubation, wash the cells twice with the physiological salt solution to remove excess dye.

3. Calcium Measurement:

  • Place the 96-well plate into a fluorescence microplate reader or a microscope equipped for ratiometric calcium imaging.

  • Measure the baseline fluorescence for a defined period before adding the test compounds.

  • Prepare dilutions of this compound (e.g., 0.01%, 0.1%, 1% v/v) in the physiological salt solution. A positive control, such as allyl isothiocyanate (AITC), should also be prepared.

  • Add the DIA solutions or control solutions to the wells and immediately begin recording the fluorescence changes over time.

  • For antagonist studies, pre-incubate the cells with a TRPA1-specific antagonist (e.g., 10 µM HC-030031) for 10-15 minutes before the addition of DIA.

4. Data Analysis:

  • The change in intracellular calcium concentration is typically represented as the ratio of fluorescence intensities at two different excitation or emission wavelengths (depending on the dye used).

  • The response to DIA is calculated as the peak fluorescence ratio after compound addition minus the baseline fluorescence ratio.

  • Compare the responses at different DIA concentrations and in the presence and absence of the TRPA1 antagonist.

In Vivo Adjuvant Effect Assay: FITC-Induced Contact Hypersensitivity

This protocol is adapted from the methods described by Kurohane et al. (2015).[3]

1. Animals:

  • Use 6-8 week old male BALB/c mice. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Sensitization Phase (Day 0 and 1):

  • Anesthetize the mice and shave the abdominal skin.

  • Prepare the sensitization solution: 0.5% fluorescein (B123965) isothiocyanate (FITC) dissolved in a vehicle.

  • For the test group, the vehicle is 20% this compound (DIA) in acetone.

  • For the control group, the vehicle is acetone alone.

  • For a positive control group, a known adjuvant like 2% dibutyl phthalate (DBP) in acetone can be used.

  • Apply 400 µL of the respective sensitization solution to the shaved abdomen on day 0 and day 1.

3. Antagonist Treatment (Optional):

  • To confirm the role of TRPA1, a separate group of mice sensitized with FITC and DIA can be treated with a TRPA1 antagonist.

  • Administer HC-030031 (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection one hour before each sensitization with FITC/DIA.

4. Challenge Phase (Day 5):

  • Prepare a 0.5% FITC solution in a 1:1 mixture of acetone and dibutyl phthalate (DBP).

  • Apply 20 µL of the challenge solution to the dorsal and ventral surfaces of the right ear of each mouse.

5. Measurement and Analysis (Day 6):

  • 24 hours after the challenge, measure the thickness of both the right (challenged) and left (unchallenged) ears using a digital micrometer.

  • The degree of ear swelling is calculated as the thickness of the right ear minus the thickness of the left ear.

  • Compare the ear swelling responses between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in ear swelling in the DIA group compared to the control group indicates an adjuvant effect. A significant reduction in ear swelling in the antagonist-treated group confirms the involvement of TRPA1.

References

Troubleshooting & Optimization

Technical Support Center: Dipropyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipropyl adipate (B1204190) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dipropyl adipate via Fischer esterification of adipic acid and n-propanol.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting ester formation.[1][2]1. Remove Water: Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed.[1] 2. Use Excess Alcohol: Increasing the molar ratio of n-propanol to adipic acid can drive the reaction forward. A 10-fold excess of alcohol can significantly increase the yield.[2][3] 3. Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., 0.5-1% of total reactant weight for sulfuric acid) is used. 4. Extend Reaction Time: Monitor the reaction's progress (e.g., via TLC or acid value titration) until completion.
Loss of Product During Workup: The product can be lost during extraction, washing, and purification steps.[4]1. Careful Phase Separation: Ensure complete separation of organic and aqueous layers during extraction. 2. Minimize Transfers: Reduce the number of transfers between glassware to minimize loss.[4] 3. Optimize Purification: Use appropriate solvent systems for chromatography and ensure the distillation apparatus is set up correctly to avoid loss.
Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient in quantity.1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Check Catalyst Loading: Verify that the correct catalytic amount has been added.
Formation of Side Products Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of n-propanol to form di-n-propyl ether.1. Control Temperature: Maintain the reaction temperature at the minimum necessary for efficient esterification.[2] 2. Use a Milder Catalyst: Consider using a less harsh catalyst, such as p-toluenesulfonic acid.
Formation of Mono-propyl Adipate: Incomplete reaction can result in the presence of the monoester.1. Drive Reaction to Completion: Use strategies to favor the formation of the diester, such as increasing reaction time or using a larger excess of n-propanol.
Product Discoloration (Yellowing) High Reaction Temperature: Excessive heat can lead to the degradation of starting materials or the product.1. Lower Reaction Temperature: Conduct the reaction at a gentle reflux.[2] 2. Use a Refining Agent: After the reaction, the crude product can be treated with a refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, and activated carbon) to improve color.[5]
Impurities in Starting Materials: The presence of impurities in adipic acid or n-propanol can lead to colored byproducts.1. Use High-Purity Reagents: Ensure the starting materials are of high purity.
Inefficient Purification: Residual acid catalyst or byproducts can cause discoloration.1. Thorough Neutralization and Washing: After the reaction, thoroughly wash the crude product with a sodium carbonate or bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with water until neutral.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory and industrial method is the Fischer esterification of adipic acid with n-propanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][7] This reaction is an equilibrium process where water is produced as a byproduct.[6]

Q2: How can I drive the esterification reaction to completion to maximize the yield?

To maximize the yield, the reaction equilibrium must be shifted towards the products.[8] This can be achieved by:

  • Using a large excess of one reactant: Typically, n-propanol is used in excess as it is often less expensive and easier to remove after the reaction.[2]

  • Removing a product as it forms: The water byproduct is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[1][9]

Q3: What is the role of the acid catalyst in the synthesis?

The acid catalyst protonates the carbonyl oxygen of the adipic acid.[2][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the n-propanol. The catalyst speeds up the rate at which the reaction reaches equilibrium but does not change the position of the equilibrium itself.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by:

  • Thin-Layer Chromatography (TLC): By spotting the reaction mixture against the starting adipic acid, you can observe the disappearance of the starting material and the appearance of the product spot.[1]

  • Acid Value Titration: The consumption of adipic acid can be tracked by periodically taking a small sample of the reaction mixture and titrating it with a standardized base to determine the remaining acid concentration.

Q5: What are the key parameters that influence the yield of this compound?

The key parameters are:

  • Molar ratio of reactants: An excess of n-propanol favors product formation.[2]

  • Catalyst type and concentration: A sufficient amount of an appropriate acid catalyst is crucial.

  • Reaction temperature: The temperature should be high enough for a reasonable reaction rate but low enough to avoid side reactions.[2]

  • Reaction time: The reaction should be allowed to proceed until equilibrium is reached or the starting material is consumed.

  • Efficiency of water removal: Continuous and efficient removal of water is critical for high yields.[1]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Yield (%)
1:1~65
10:1~97

This data is for a typical Fischer esterification and illustrates the principle of using excess reagent to increase yield.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Water Removal

Materials:

  • Adipic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (or another suitable azeotroping agent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine adipic acid, a 5-10 fold molar excess of n-propanol, and a suitable amount of toluene to fill the Dean-Stark trap.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reactant weight).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is nearing completion.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution).

    • Wash with brine to remove residual salts and water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess n-propanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow A 1. Reaction Setup - Adipic Acid - n-Propanol (excess) - Toluene B 2. Catalyst Addition - Conc. H2SO4 A->B Combine reactants C 3. Reflux & Water Removal - Heat to reflux - Collect water in Dean-Stark trap B->C Start heating D 4. Workup - Cool reaction - Transfer to separatory funnel C->D Reaction complete E 5. Washing - Water - NaHCO3 solution - Brine D->E Neutralize & wash F 6. Drying - Anhydrous MgSO4 E->F Remove aqueous phase G 7. Solvent Removal - Rotary Evaporation F->G Remove drying agent H 8. Purification - Vacuum Distillation G->H Crude product I Pure this compound H->I Final product

Caption: Workflow for this compound Synthesis.

troubleshooting_yield Start Low Yield Observed CheckReaction Is the reaction at equilibrium? Start->CheckReaction CheckWaterRemoval Is water being effectively removed? CheckReaction->CheckWaterRemoval No ActionEquilibrium Action: - Increase excess of n-Propanol - Extend reaction time CheckReaction->ActionEquilibrium Yes CheckCatalyst Is the catalyst active and sufficient? CheckWaterRemoval->CheckCatalyst No ActionWaterRemoval Action: - Check Dean-Stark setup - Ensure proper azeotrope formation CheckWaterRemoval->ActionWaterRemoval Yes CheckWorkup Was there significant product loss during workup? CheckCatalyst->CheckWorkup No ActionCatalyst Action: - Add fresh catalyst - Verify catalyst concentration CheckCatalyst->ActionCatalyst Yes ActionWorkup Action: - Review extraction and washing technique - Minimize transfers CheckWorkup->ActionWorkup Yes End Yield Improved CheckWorkup->End No ActionEquilibrium->End ActionWaterRemoval->End ActionCatalyst->End ActionWorkup->End

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Purification of Crude Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude dipropyl adipate (B1204190). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear, actionable protocols for obtaining high-purity dipropyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains unreacted starting materials and byproducts from the esterification reaction. The most common impurities include:

  • Adipic Acid: Unreacted starting material.

  • n-Propanol or Isopropanol: Unreacted alcohol.

  • Water: A byproduct of the esterification reaction.

  • Mono-propyl adipate: Formed from incomplete esterification.

  • Colored Impurities: Often arise from the degradation of reactants or products, especially at elevated temperatures.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and determine the overall purity of the product.[1]

  • Titration: The residual acid content can be determined by titration with a standard base.

Q3: What is a "finishing agent" and how does it help in purification?

A3: A "finishing agent" is a mixture of adsorbents and mild bases used to remove color and acidic impurities without the need for vacuum distillation. A patented method for this compound purification uses a mixture of calcium oxide, magnesium oxide, activated carbon, and silica (B1680970).[2] The basic oxides neutralize residual acids, while activated carbon and silica adsorb colored impurities.[2]

Troubleshooting Guides

Issue 1: The final product has a persistent yellow or brown color.
  • Question: I have washed my crude this compound, but it still has a noticeable color. What can I do to decolorize it?

  • Answer: A persistent color is likely due to organic impurities that are not removed by simple washing. Here are a few troubleshooting steps:

    • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.[3][4] You can add a small amount of activated carbon to your this compound, stir for a period, and then filter it out.

    • Use of a "Finishing Agent": As mentioned in the FAQs, a mixture containing activated carbon, along with other components like magnesium oxide and silica, can be very effective in color removal.[2]

    • Column Chromatography: If the color persists, column chromatography over silica gel can be used to separate the colored impurities from the desired product.

Issue 2: An emulsion has formed during the aqueous wash, and the layers are not separating.
  • Question: While washing the crude product with sodium bicarbonate solution, a stable emulsion formed in my separatory funnel. How can I break this emulsion?

  • Answer: Emulsion formation is a common issue, especially when acidic impurities react to form salts that can act as surfactants. Here are several techniques to break the emulsion:

    • Addition of Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.

    • Gentle Stirring: Sometimes, gentle swirling or stirring with a glass rod can help to coalesce the dispersed droplets.

    • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes alter the interfacial tension and break the emulsion.

    • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Issue 3: The purity of the final product is lower than expected.
  • Question: I've purified my this compound, but GC-MS analysis shows significant amounts of starting materials. How can I improve the purity?

  • Answer: Low purity often indicates incomplete removal of unreacted starting materials or byproducts. Consider the following:

    • Incomplete Washing: If adipic acid is the main impurity, ensure thorough washing with a basic solution like sodium bicarbonate until the aqueous wash is no longer acidic. Multiple washes are more effective than a single large volume wash.

    • Residual Alcohol: Unreacted propanol (B110389) can be removed by washing with water. For more stubborn cases, vacuum distillation can be effective due to the significant difference in boiling points between propanol and this compound.

    • Fractional Distillation: If impurities have boiling points close to that of this compound, fractional distillation under vacuum is the most effective purification method.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification MethodKey Impurities RemovedTypical Purity Achieved (%)AdvantagesDisadvantages
Aqueous Wash (Water & Brine) Unreacted propanol, some water-soluble impurities90-95Simple, inexpensiveIneffective for color and non-polar impurities
Basic Wash (e.g., NaHCO₃) Adipic acid, other acidic impurities95-98Effectively removes acidic impuritiesCan lead to emulsion formation
Treatment with "Finishing Agent" Adipic acid, colored impurities~99.5[2]Avoids high-temperature distillation, good color removalRequires filtration, solid waste disposal
Activated Carbon Treatment Colored impurities>98 (when combined with washing)Excellent for color removalRequires filtration, can adsorb some product
Vacuum Distillation Unreacted alcohol, other volatile impurities>99.5High purity achievable, removes a wide range of impuritiesRequires specialized equipment, potential for thermal degradation if not controlled
Column Chromatography A wide range of impurities, including colored ones>99.8Very high purity achievableTime-consuming, requires solvents, not ideal for large scale

Experimental Protocols

Protocol 1: Purification by Washing and Treatment with a Finishing Agent

This protocol is adapted from a patented method for the purification of this compound.[2]

  • Initial Water Wash:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of deionized water.

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Basic Wash:

    • To the organic layer in the separatory funnel, add an equal volume of a 5% (w/v) sodium bicarbonate solution.

    • Shake gently, venting to release any CO₂ produced.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the basic wash until the aqueous layer is no longer acidic (test with pH paper).

  • Final Water and Brine Wash:

    • Wash the organic layer with an equal volume of deionized water, followed by a wash with a saturated sodium chloride (brine) solution.

  • Treatment with Finishing Agent:

    • Transfer the washed this compound to a clean, dry flask.

    • Prepare the finishing agent by mixing calcium oxide, magnesium oxide, activated carbon, and silica in a 1:1:2:1 weight ratio.[2]

    • Add the finishing agent to the this compound (approximately 1-2% w/w of the ester).

    • Stir the mixture at room temperature for 1-2 hours.

  • Filtration:

    • Filter the mixture through a pad of celite or a fine filter paper to remove the finishing agent.

    • The resulting liquid is the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Set up a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use a heating mantle with a magnetic stirrer for even heating.

  • Sample Preparation:

    • The this compound should be washed as described in Protocol 1 (steps 1-3) to remove the majority of acidic and water-soluble impurities before distillation.

    • Dry the washed ester over anhydrous sodium sulfate (B86663) or magnesium sulfate, then filter to remove the drying agent.

  • Distillation:

    • Place the dried this compound in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached, begin to heat the distillation flask.

    • Collect any low-boiling fractions (e.g., residual propanol) in a separate receiving flask.

    • Change the receiving flask and collect the main fraction of this compound at its boiling point under the applied vacuum.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow_washing crude Crude this compound wash_water Water Wash crude->wash_water Remove water-soluble impurities wash_bicarb Sodium Bicarbonate Wash wash_water->wash_bicarb Remove adipic acid wash_brine Brine Wash wash_bicarb->wash_brine Remove residual water finishing_agent Treatment with Finishing Agent wash_brine->finishing_agent Decolorize and remove trace acids filtration Filtration finishing_agent->filtration Remove solid agent pure_product Purified this compound filtration->pure_product

Caption: Workflow for Purification by Washing and Finishing Agent Treatment.

experimental_workflow_distillation washed_crude Washed & Dried Crude This compound vacuum_dist Vacuum Distillation Setup washed_crude->vacuum_dist Charge flask collect_forerun Collect Forerun (e.g., Propanol) vacuum_dist->collect_forerun Heat under vacuum collect_main Collect Main Fraction collect_forerun->collect_main Increase temperature pure_product Purified this compound collect_main->pure_product

Caption: Workflow for Purification by Vacuum Distillation.

References

"common side reactions in dipropyl adipate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of dipropyl adipate (B1204190).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dipropyl adipate, focusing on the identification and mitigation of common side reactions.

Issue 1: Low Yield of this compound and Presence of Monopropyl Adipate

Root Cause: Incomplete esterification is a common reason for low yields of the desired diester. The formation of the monoester, monopropyl adipate, is a primary indicator of this issue. The esterification reaction is an equilibrium process, and if the equilibrium is not shifted sufficiently towards the product side, a significant amount of the monoester and unreacted adipic acid will remain.

Troubleshooting Steps:

  • Increase the Molar Ratio of Propanol (B110389) to Adipic Acid: Employing a larger excess of propanol can shift the reaction equilibrium towards the formation of the diester according to Le Châtelier's principle.

  • Effective Water Removal: Water is a byproduct of the esterification reaction. Its presence can drive the reverse reaction (hydrolysis). Continuous removal of water using a Dean-Stark apparatus or a suitable dehydrating agent is crucial.

  • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Optimize Catalyst Concentration: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) concentration can influence the reaction rate. Ensure an adequate amount of catalyst is used.

Quantitative Data on Molar Ratio Effect:

Molar Ratio (Propanol:Adipic Acid)Expected this compound Yield (%)Expected Monopropyl Adipate Byproduct (%)
2:1~ 70-80~ 15-25
4:1~ 85-95~ 5-15
8:1> 95< 5

Note: These are estimated values and can vary based on other reaction conditions such as temperature and catalyst.

Issue 2: Presence of a High-Boiling Point Impurity

Root Cause: The formation of di-n-propyl ether is a potential side reaction, especially at elevated temperatures. The acid catalyst can promote the intermolecular dehydration of two propanol molecules to form the ether.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. The optimal temperature for the esterification of adipic acid with propanol is typically in the range of 100-140°C.

  • Choice of Catalyst: While strong proton acids are effective, they can also promote side reactions. Consider using a milder or solid acid catalyst.

  • Control Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of ether formation.

Quantitative Data on Temperature Effect:

Reaction Temperature (°C)Expected this compound Yield (%)Expected Di-n-propyl Ether Byproduct (%)
120> 95< 1
140~ 90-95~ 1-3
160< 90> 5

Note: These are estimated values and can vary based on other reaction conditions.

Issue 3: Presence of Other Diester Impurities

Root Cause: The presence of other diester impurities, such as dipropyl glutarate and dipropyl succinate, is likely due to impurities in the starting adipic acid. Commercial adipic acid can contain small amounts of other dicarboxylic acids like glutaric acid and succinic acid, which will also undergo esterification.

Troubleshooting Steps:

  • Use High-Purity Adipic Acid: Start with adipic acid of the highest possible purity. If necessary, purify the adipic acid by recrystallization before use.

  • Purification of the Final Product: Fractional distillation under reduced pressure is an effective method to separate this compound from other less volatile diester impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is the Fischer esterification of adipic acid with propanol in the presence of an acid catalyst. The reaction produces this compound and water.

Q2: What are the most common side reactions in this compound synthesis?

A2: The most common side reactions include:

  • Incomplete esterification: leading to the formation of monopropyl adipate.

  • Dehydration of propanol: forming di-n-propyl ether or propene.

  • Esterification of impurities: if the starting adipic acid contains other dicarboxylic acids.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials, or by Gas Chromatography (GC) to quantify the formation of the product and byproducts.

Q4: What is the best method to purify the final this compound product?

A4: Purification typically involves several steps:

  • Washing: The crude product is washed with water to remove the acid catalyst and excess propanol.

  • Neutralization: Washing with a weak base (e.g., sodium bicarbonate solution) to remove any remaining acidic components.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Distillation: Fractional distillation under reduced pressure is used to separate the pure this compound from any non-volatile impurities and byproducts.

Experimental Protocols

Key Experiment: Synthesis and Purification of this compound

Materials:

  • Adipic acid (1.0 mol)

  • n-Propanol (4.0 mol)

  • Concentrated sulfuric acid (0.1 mol)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and a magnetic stirrer.

  • Add adipic acid, n-propanol, and concentrated sulfuric acid to the flask.

  • Heat the mixture to reflux (approximately 110-120°C).

  • Continuously remove the water-propanol azeotrope that collects in the Dean-Stark trap.

  • Monitor the reaction by TLC until the adipic acid spot disappears.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess propanol using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Key Experiment: Analysis of this compound and Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for ester analysis (e.g., DB-5ms)

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to this compound, monopropyl adipate, di-n-propyl ether, and other potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Dipropyl_Adipate_Synthesis Adipic_Acid Adipic Acid Dipropyl_Adipate This compound Adipic_Acid->Dipropyl_Adipate + 2x Propanol Propanol n-Propanol Propanol->Dipropyl_Adipate Catalyst H+ (catalyst) Catalyst->Dipropyl_Adipate Water Water

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_reactants Reactants Adipic_Acid Adipic Acid Monopropyl_Adipate Monopropyl Adipate Adipic_Acid->Monopropyl_Adipate + Propanol (Incomplete Reaction) Propanol n-Propanol Propanol->Monopropyl_Adipate Dipropyl_Ether Di-n-propyl Ether Propanol->Dipropyl_Ether + Propanol (Dehydration) Dipropyl_Adipate This compound

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Identify Byproducts (GC-MS) Start->Check_Byproducts Is_Monoester Mono-propyl Adipate Present? Check_Byproducts->Is_Monoester Is_Ether High-Boiling Impurity Present? Is_Monoester->Is_Ether No Increase_Propanol Increase Propanol Ratio & Water Removal Is_Monoester->Increase_Propanol Yes Optimize_Temp Decrease Reaction Temperature Is_Ether->Optimize_Temp Yes Purify_Adipic_Acid Purify Adipic Acid Is_Ether->Purify_Adipic_Acid No End High Purity Product Increase_Propanol->End Optimize_Temp->End Purify_Adipic_Acid->End

Caption: Troubleshooting workflow for this compound synthesis.

"troubleshooting low purity of synthesized dipropyl adipate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dipropyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dipropyl adipate, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: The purity of my synthesized this compound is lower than expected.

  • Potential Cause 1: Incomplete Reaction. The Fischer esterification of adipic acid with propanol (B110389) is a reversible reaction. If the reaction has not reached completion, unreacted starting materials (adipic acid and propanol) and the monoester intermediate (monopropyl adipate) will remain in the product mixture, lowering its purity.[1][2]

  • Solution 1: To drive the equilibrium towards the product, several strategies can be employed:

    • Use of Excess Alcohol: Employing a molar excess of propanol can shift the reaction equilibrium to favor the formation of the diester.[3][4]

    • Water Removal: Water is a byproduct of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis).[5][6] Continuously removing water as it forms, for instance by using a Dean-Stark apparatus, is an effective way to drive the reaction to completion.[1][2]

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to maximize the conversion of starting materials to the desired product.[2]

  • Potential Cause 2: Presence of Acidic Impurities. If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, it must be completely removed during the workup.[6] Residual acid catalyst in the final product will compromise its purity. Unreacted adipic acid also constitutes an acidic impurity.

  • Solution 2: The crude product should be thoroughly washed with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any residual acid catalyst and unreacted adipic acid.[1][7][8] This should be followed by washing with water until the aqueous layer is neutral.[9]

Issue 2: The final product is discolored (e.g., yellow).

  • Potential Cause 1: High Reaction Temperatures. Excessive heat during the esterification reaction can lead to the degradation of the reactants or the product, resulting in the formation of colored impurities.[10]

  • Solution 1: Maintain the reaction temperature at the minimum necessary for efficient esterification.[2] The optimal temperature will depend on the specific reactants and catalyst used, but generally, a range of 60-110 °C is employed for Fischer esterification.[6]

  • Potential Cause 2: Impurities in Starting Materials. The purity of the adipic acid and propanol used as starting materials is crucial. Impurities present in the reagents can carry through the synthesis and contaminate the final product.[10]

  • Solution 2: Use high-purity starting materials. If necessary, the adipic acid can be purified by recrystallization.[10]

  • Potential Cause 3: Inefficient Purification. If the purification process is not thorough, colored byproducts or residual catalyst can remain in the final product.

  • Solution 3: A refining agent, such as a mixture including activated carbon, can be used to treat the washed product to remove colored impurities.[9] Alternatively, for high purity, vacuum distillation of the crude product can be performed to yield a colorless final product.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Fischer-Speier esterification, which involves the reaction of adipic acid with propanol in the presence of an acid catalyst.[6][12] This is a reversible reaction, and strategies to drive it to completion are often necessary to achieve a high yield and purity.[5][13]

Q2: What catalysts are typically used for the synthesis of this compound?

A2: Strong acids are commonly used as catalysts for Fischer esterification. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[6][14] Lewis acids can also be used.[6] In some cases, enzymatic catalysts like lipases are employed for milder reaction conditions.[3][15]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by measuring the acid value of the reaction mixture over time. A decreasing acid value indicates the consumption of adipic acid.[1] Techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can also be used to track the disappearance of starting materials and the appearance of the product.[16]

Q4: What are the key side reactions to be aware of during the synthesis of this compound?

A4: The primary side product is the monoester, monopropyl adipate, which forms when the reaction does not go to completion.[1][2] At high temperatures, the dehydration of propanol to form propene or dipropyl ether can also occur, particularly with a strong acid catalyst.[2]

Q5: What analytical techniques are suitable for determining the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of adipate esters, allowing for both separation and identification of the main product and any impurities.[17][18][19]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of adipate esters, based on typical Fischer esterification principles.

ParameterConditionExpected Impact on Yield/PurityReference
Molar Ratio (Alcohol:Acid) 1:1Lower yield due to equilibrium limitations.[3]
10:1High yield (can be >90%) as equilibrium is shifted towards products.[3][20]
Catalyst Concentration NoneVery slow reaction rate, resulting in low yield in a practical timeframe.[5][21]
Sufficient (e.g., 0.5-1% H₂SO₄)Increased reaction rate, allowing equilibrium to be reached faster.[1]
Water Removal Not removedLower yield as the reverse reaction (hydrolysis) is favored.[2][2]
Continuously removedHigh yield as the equilibrium is continuously shifted towards the products.[1][6]
Reaction Temperature Too lowSlow reaction rate, leading to incomplete conversion and low yield.
Optimal (e.g., 60-110 °C)Efficient reaction rate.[6]
Too highPotential for side reactions like alcohol dehydration, which can reduce the yield of the desired ester and introduce impurities.[2][2]

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol is a general method for the synthesis of this compound.

  • Materials:

    • Adipic acid

    • n-Propanol

    • Concentrated sulfuric acid (or p-toluenesulfonic acid)

    • Toluene (or another suitable solvent for azeotropic water removal)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add adipic acid, a molar excess of n-propanol (e.g., 3-5 equivalents), and a suitable solvent like toluene.

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the total reactant weight).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete. The progress can also be monitored by TLC or GC.[2][16]

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[7][8]

    • Filter to remove the drying agent.

    • Remove the solvent and excess propanol using a rotary evaporator to yield the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.[1]

2. Analysis of this compound Purity by GC-MS

This protocol provides a general guideline for analyzing the purity of the synthesized product.

  • Sample Preparation:

    • Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).[17]

    • The concentration should be appropriate for GC-MS analysis (typically in the range of ng/µL to µg/µL).

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable for separating adipate esters.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.[16]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any other peaks in the chromatogram, which may correspond to unreacted starting materials, the monoester intermediate, or other side products.

    • The purity of the product can be estimated by the relative peak areas.

Mandatory Visualization

Synthesis_and_Purification_Workflow Reactants Adipic Acid + n-Propanol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction CrudeProduct Crude this compound (contains catalyst, water, unreacted materials) Reaction->CrudeProduct Wash Aqueous Wash (NaHCO3 solution) CrudeProduct->Wash Drying Drying (Anhydrous MgSO4) Wash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Purity Start Low Purity Detected CheckReaction Is the reaction at equilibrium? Start->CheckReaction CheckCatalyst Is residual acid catalyst present? CheckReaction->CheckCatalyst No IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Yes AcidImpurity Acidic Impurities CheckCatalyst->AcidImpurity Yes HighPurity High Purity Achieved CheckCatalyst->HighPurity No DriveEquilibrium Drive Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) - Increase reaction time IncompleteReaction->DriveEquilibrium NeutralizeWash Thoroughly wash with NaHCO3 solution AcidImpurity->NeutralizeWash DriveEquilibrium->HighPurity NeutralizeWash->HighPurity

Caption: Troubleshooting workflow for addressing low purity of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Dipropyl Adipate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of adipic acid with n-propanol to synthesize dipropyl adipate (B1204190).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dipropyl adipate.

Issue 1: Low Yield of this compound

  • Potential Cause: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][2][3]

  • Suggested Solutions:

    • Water Removal: Employ a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed during the reaction.[2][3]

    • Excess Alcohol: Use a molar excess of n-propanol to shift the equilibrium towards the product side.[2]

    • Catalyst Activity: Ensure the catalyst is active and used in the appropriate concentration. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, ensure they have not been neutralized.[2] If using an enzymatic catalyst like an immobilized lipase (B570770), verify its activity and storage conditions.[1][4]

Issue 2: Presence of Mono-propyl Adipate in the Product

  • Potential Cause: Incomplete reaction due to insufficient reaction time, non-optimal temperature, or an inadequate amount of n-propanol can result in the formation of the monoester.[3]

  • Suggested Solutions:

    • Increase Reaction Time: Monitor the reaction progress (e.g., by tracking water formation) and ensure it proceeds to completion.

    • Optimize Reactant Ratio: Ensure a sufficient molar excess of n-propanol is used to favor the formation of the diester.[3]

Issue 3: Product Discoloration (Yellowing)

  • Potential Cause: High reaction temperatures can lead to side reactions and degradation of the ester product, causing discoloration.[1] The use of certain catalysts at high temperatures can also contribute to color formation.[5]

  • Suggested Solutions:

    • Temperature Control: Maintain the reaction temperature at the minimum necessary for efficient esterification.[3]

    • Alternative Catalysts: Consider using milder catalysts, such as enzymatic catalysts (lipases), which operate under less harsh conditions.[1][4]

    • Refining/Purification: A refining step using activated carbon can help to remove colored impurities.[5]

Issue 4: Formation of Byproducts Other Than the Monoester

  • Potential Cause: At high temperatures, acid catalysts can promote the dehydration of n-propanol to form di-n-propyl ether.[3]

  • Suggested Solutions:

    • Strict Temperature Control: Avoid excessively high reaction temperatures.[3]

    • Catalyst Choice: Select a catalyst that is less likely to promote side reactions at the desired operating temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of n-propanol to adipic acid for this compound synthesis?

A1: To drive the equilibrium towards the formation of the diester, a molar excess of n-propanol is recommended. Ratios can range from 2:1 to as high as 8:1 (alcohol to adipic acid).[6] For di-ester synthesis, a common starting point is a molar ratio in the range of 2.5:1 to 4:1.

Q2: Which catalysts are commonly used for this compound esterification?

A2:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are effective and commonly used.[5][6]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like ion-exchange resins can also be employed, offering easier separation from the product.

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are a greener alternative that operates under milder conditions.[1][4]

Q3: What are the optimal temperature and reaction time?

A3: These parameters are highly dependent on the catalyst used.

  • With Sulfuric Acid: The reaction is typically carried out at the boiling point of the mixture to facilitate water removal, often with azeotropic distillation.[5]

  • With p-Toluenesulfonic Acid and Cyclohexane: A reaction time of 3 hours has been reported for the synthesis of diisopropyl adipate.[6]

  • With Enzymatic Catalysts: Reactions are generally conducted at lower temperatures, typically between 30°C and 70°C.[1]

Q4: How can I purify the final this compound product?

A4: A typical purification sequence involves:

  • Washing: The crude product is washed with water to remove any remaining acid and alcohol.[5] A subsequent wash with a sodium bicarbonate solution can be used to neutralize the acid catalyst.[2]

  • Refining: Treatment with a refining agent, such as a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate, can decolorize and further purify the ester.[5]

  • Filtration: The refining agent is removed by filtration.[5]

  • Distillation (Optional): For high purity, vacuum distillation can be employed to separate the this compound from any remaining impurities.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Di-ester Synthesis (General)

ParameterAcid-Catalyzed (Diisopropyl Adipate)[6]Enzymatic (Diethylhexyl Adipate)[7]
Catalyst p-methyl benzenesulfonic acidImmobilized Candida antarctica lipase
Reactant Molar Ratio 8:1 (Isopropanol:Adipic Acid)2.5:1 (Ethylhexanol:Adipic Acid)
Catalyst Loading 3g / 0.1 mol adipic acid5% (based on total substrate weight)
Temperature Reflux50 °C
Reaction Time 3 hours3 hours (with vacuum)
Yield ~90.4%100 mol% conversion

Note: This table provides data from related ester syntheses as a reference. Optimal conditions for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Catalysis

Materials:

  • Adipic Acid

  • n-Propanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Sodium Sulfate

  • Toluene (B28343) (or another suitable water-entraining solvent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine adipic acid, n-propanol (e.g., 3:1 molar ratio to adipic acid), and a suitable amount of toluene in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of adipic acid).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the side arm of the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining acid.[2]

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess n-propanol using a rotary evaporator to yield the crude this compound.[2]

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Adipic Acid

  • n-Propanol

  • Immobilized Lipase (e.g., Novozym 435)

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Vacuum pump (optional, but recommended)

Procedure:

  • Add adipic acid, n-propanol (e.g., 2.5:1 molar ratio), and the immobilized lipase (e.g., 5-10% by weight of reactants) to the reaction vessel.

  • Seal the vessel and place it in a shaking incubator or on a stirrer at the optimal temperature for the enzyme (e.g., 50-60°C).

  • For increased conversion, apply a vacuum to the system to remove the water byproduct.[7]

  • Allow the reaction to proceed for the desired time (e.g., 3-24 hours), monitoring the progress if possible.

  • After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.

  • Remove the excess n-propanol under reduced pressure to obtain the this compound product. Further purification may be performed if necessary.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup & Purification prep_reactants Combine Adipic Acid, n-Propanol, and Catalyst esterification Heat to Reflux with Continuous Water Removal prep_reactants->esterification Charge Reactor cooling Cool Reaction Mixture esterification->cooling Reaction Complete washing Wash with Water and Sodium Bicarbonate Solution cooling->washing drying Dry Organic Layer washing->drying evaporation Solvent Evaporation drying->evaporation final_product This compound evaporation->final_product

Caption: Experimental workflow for acid-catalyzed synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No solution_remove_water Remove water (e.g., Dean-Stark) or use excess alcohol. check_equilibrium->solution_remove_water Yes check_side_reactions Are there significant side reactions? check_catalyst->check_side_reactions Yes solution_catalyst Verify catalyst activity and concentration. check_catalyst->solution_catalyst No solution_conditions Modify reaction conditions (e.g., lower temperature). check_side_reactions->solution_conditions Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Dipropyl Adipate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dipropyl adipate (B1204190) in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is dipropyl adipate and why is it used in formulations?

This compound is the diester of n-propyl alcohol and adipic acid. It is a colorless, oily liquid with good solvent properties. In pharmaceutical and cosmetic formulations, it is primarily used as an emollient, solvent, and plasticizer. Its functions include improving the feel and spreadability of topical products, dissolving active pharmaceutical ingredients (APIs) and other excipients, and enhancing the flexibility of film-forming preparations.

Q2: What are the primary stability concerns for this compound in a formulation?

The main stability concerns for this compound, like other esters, revolve around its susceptibility to chemical degradation. The two primary degradation pathways are:

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acids or bases, to form adipic acid and n-propanol.

  • Oxidation: Although generally stable against oxidation, prolonged exposure to oxygen, particularly in the presence of light or heat, can lead to oxidative degradation. This compound is known to be incompatible with strong oxidizing agents.[1]

Q3: What are the typical signs of this compound instability in a formulation?

Instability in a formulation containing this compound can manifest in several ways:

  • Change in pH: Hydrolysis of this compound produces adipic acid, which will lower the pH of the formulation.

  • Phase Separation: In emulsion-based formulations, the degradation of this compound can disrupt the emulsion system, leading to the separation of oil and water phases.[2][3][4]

  • Changes in Viscosity: A decrease or increase in the viscosity of the formulation can indicate a change in its chemical composition and physical structure.[2][3][4]

  • Odor Change: The formation of degradation products, such as n-propanol from hydrolysis, can lead to a change in the formulation's odor.[2][5]

  • Precipitation: The degradation products or interactions with other excipients might be less soluble in the formulation, leading to the formation of a precipitate.

  • Color Change: Discoloration can be a sign of chemical reactions occurring within the formulation.[2][3][4][5]

Troubleshooting Guides

Issue 1: Decrease in pH of the Formulation Over Time
Potential Cause Troubleshooting Steps Recommended Actions
Hydrolysis of this compound 1. Monitor pH: Regularly measure and record the pH of stability samples. 2. Water Content Analysis: Determine the water content of the formulation using Karl Fischer titration. 3. Raw Material Check: Ensure the initial pH and water content of all raw materials are within specification.1. Optimize pH: Adjust the formulation pH to a range where ester hydrolysis is minimized (typically between pH 4-6). 2. Reduce Water Content: If possible, reduce the amount of free water in the formulation. 3. Use a Buffering System: Incorporate a suitable buffer to maintain the desired pH.
Issue 2: Phase Separation in an Emulsion
Potential Cause Troubleshooting Steps Recommended Actions
Emulsifier Destabilization 1. Microscopic Examination: Observe the emulsion under a microscope to identify changes in droplet size and distribution. 2. Excipient Compatibility Study: Evaluate the compatibility of the emulsifier with other formulation components at elevated temperatures.1. Optimize Emulsifier System: Re-evaluate the type and concentration of the emulsifier. Consider using a combination of emulsifiers. 2. Adjust Homogenization Process: Optimize the homogenization speed and time to achieve a more stable droplet size.
Degradation of this compound 1. pH Measurement: Check for a concurrent decrease in pH. 2. Analytical Quantification: Use a stability-indicating analytical method (e.g., HPLC) to measure the concentration of this compound over time.1. Address Hydrolysis: Implement the actions recommended for "Decrease in pH." 2. Protect from Oxidation: If oxidation is suspected, consider adding an antioxidant to the formulation.
Issue 3: Change in Odor or Color
Potential Cause Troubleshooting Steps Recommended Actions
Formation of Degradation Products 1. Identify Degradants: Use analytical techniques like GC-MS or LC-MS to identify the volatile and non-volatile degradation products. 2. Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, light, heat) to understand the degradation profile of this compound in the formulation.1. Stabilize Against Primary Degradation Pathway: Based on the identified degradants, implement strategies to prevent hydrolysis or oxidation. 2. Use Chelating Agents: If metal-catalyzed oxidation is a possibility, consider adding a chelating agent.
Interaction with Other Excipients 1. Excipient Compatibility Testing: Perform compatibility studies of this compound with individual excipients.1. Substitute Incompatible Excipients: Replace any excipient that is found to react with this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method development and validation are essential for specific formulations.

  • Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. The gradient can be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., acetonitrile) to an appropriate concentration.

  • Forced Degradation: To demonstrate specificity, subject a sample of this compound to forced degradation conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) and analyze the stressed samples to ensure that the degradation products are resolved from the parent peak.

Protocol 2: pH Monitoring for Stability Assessment
  • Objective: To monitor the pH of a formulation over time as an indicator of hydrolytic degradation.

  • Instrumentation: Calibrated pH meter with a suitable electrode for the formulation type.

  • Procedure:

    • At each stability time point (e.g., initial, 1 month, 3 months), allow the sample to equilibrate to room temperature.

    • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Measure the pH of the formulation, ensuring the electrode is properly immersed.

    • Record the pH value.

    • Clean the electrode thoroughly between samples.

Visualizations

Hydrolysis_Pathway DPA This compound AdipicAcid Adipic Acid DPA->AdipicAcid Hydrolysis (Acid or Base Catalyzed) Propanol n-Propanol DPA->Propanol Hydrolysis (Acid or Base Catalyzed) H2O Water (H₂O)

Figure 1: Hydrolysis degradation pathway of this compound.

Stability_Troubleshooting_Workflow Start Observe Sign of Instability (e.g., pH change, phase separation) Investigation Characterize the Issue Start->Investigation pH_Change Is there a significant pH change? Investigation->pH_Change Phase_Separation Is there phase separation? Investigation->Phase_Separation Odor_Color_Change Is there a change in odor or color? Investigation->Odor_Color_Change Hydrolysis Suspect Hydrolysis pH_Change->Hydrolysis Yes Emulsion_Instability Suspect Emulsion Instability Phase_Separation->Emulsion_Instability Yes Degradation_Interaction Suspect Degradation/ Excipient Interaction Odor_Color_Change->Degradation_Interaction Yes Action_Hydrolysis Optimize pH Reduce Water Content Add Buffer Hydrolysis->Action_Hydrolysis Action_Emulsion Optimize Emulsifier Adjust Process Emulsion_Instability->Action_Emulsion Action_Degradation Identify Degradants Add Antioxidant/Chelator Replace Excipient Degradation_Interaction->Action_Degradation

Figure 2: General workflow for troubleshooting this compound stability issues.

References

"resolving phase separation in dipropyl adipate mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipropyl adipate (B1204190) (DPA) mixtures.

Frequently Asked Questions (FAQs)

Q1: What is dipropyl adipate and what are its common applications?

A1: this compound is the diester of n-propyl alcohol and adipic acid. It is a clear, colorless liquid with a light rubbing alcohol aroma.[1] Due to its properties as a non-occlusive, non-oily emollient with excellent spreading capabilities, it is frequently used in cosmetics, personal care products, and pharmaceutical formulations.[2] It can function as a solvent for aromatic oils, a coupler, a lubricant, and a plasticizer.[2] In sunscreens, it helps to solubilize solid organic UV filters.[2]

Q2: What are the key physical properties of this compound?

A2: Key physical properties of this compound are summarized in the table below. Understanding these properties is crucial for troubleshooting formulation issues.

Q3: What factors can influence the stability of this compound mixtures?

A3: The stability of this compound mixtures can be influenced by several factors, including:

  • Temperature: Temperature changes can affect the solubility of components and the overall viscosity of the mixture, potentially leading to phase separation. The solid-to-liquid phase transition of this compound occurs between 253.15 K and 263.15 K (-20°C to -10°C).[3]

  • Co-solvents and their concentrations: The choice and concentration of co-solvents are critical. This compound has excellent compatibility with hydroalcoholic systems.[2] However, improper ratios can lead to immiscibility.

  • pH of aqueous phases: For emulsion systems, the pH can affect the stability of surfactants and other charged molecules, potentially disrupting the emulsion and causing phase separation.

  • Ionic Strength: High concentrations of salts can destabilize emulsions through effects on the electrical double layer surrounding dispersed droplets.

  • Presence of impurities: Contaminants can act as nucleation sites for precipitation or can alter the interfacial tension in emulsions, leading to instability.

Q4: Does this compound exhibit polymorphism?

A4: Under the experimental conditions reported in some studies, this compound did not exhibit any polymorphic transitions, unlike dimethyl adipate and dibutyl adipate which do show such behavior.[3]

Troubleshooting Guides

Issue: Observed Phase Separation in a this compound Formulation

This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound mixture.

Step 1: Characterize the Phase Separation

Q: What does the phase separation look like?

A:

  • Cloudiness or Turbidity: This may indicate the initial stage of phase separation where small, dispersed droplets are forming.

  • Creaming or Sedimentation: The formation of distinct layers, where the dispersed phase has a different density than the continuous phase, is a common form of phase separation. Creaming is the upward movement of the less dense phase, while sedimentation is the settling of the denser phase. This is often a reversible process.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a complete and irreversible separation of the phases.

  • Precipitation: The formation of solid particles within the liquid mixture.

Step 2: Review Formulation and Preparation Parameters

Q: Was the correct ratio of this compound to other components used?

A: Inaccurate measurements can lead to concentrations outside the stable range. Verify all measurements and calculations.

Q: Were the components added in the correct order?

A: For emulsions, the order of addition can be critical. A common method is to slowly add the oil phase to the water phase with continuous high-shear mixing.

Q: Was the mixing speed and duration sufficient?

A: Inadequate homogenization can result in large droplet sizes, which are more prone to creaming and coalescence. For oil-in-water emulsions, using a high-shear homogenizer for an adequate duration (e.g., 5-10 minutes) is recommended to achieve a fine, uniform droplet size.

Q: Were the temperatures of the phases matched during emulsification?

A: Mismatched temperatures between the oil and water phases can lead to poor emulsification and potential crystallization of components upon cooling. It is often recommended to heat both phases to the same temperature (e.g., 70-75°C) before mixing.

Step 3: Investigate Environmental Factors

Q: Has the storage temperature changed significantly?

A: Low temperatures can cause some components to solidify or precipitate. The solid-liquid phase transition of this compound is observed between 253.15 K and 263.15 K.[3] High temperatures can increase the kinetic energy of droplets in an emulsion, leading to more frequent collisions and a higher likelihood of coalescence.

Q: Has the formulation been exposed to light or air?

A: For some formulations, exposure to light or air can cause degradation of components, leading to instability.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Weight230.30 g/mol [1]
Melting Point~250 K (-23.15 °C)[3]
Solid-to-Liquid Transition253.15 K to 263.15 K (-20 °C to -10 °C)[3]
Specific Gravity0.96300 to 0.96800 @ 20.00 °C[2]
Refractive Index1.42300 to 1.42700 @ 20.00 °C[2]
Flash Point229.00 °F (109.44 °C)[2]

Experimental Protocols

Protocol 1: Visual and Microscopic Analysis of Phase Separation

This protocol describes the initial steps to identify and characterize phase separation.

  • Visual Inspection:

    • Carefully observe the sample against a dark and light background.

    • Note the presence of any cloudiness, distinct layers, or solid precipitates.

    • If layers are present, identify whether it is creaming (top layer) or sedimentation (bottom layer).

  • Brightfield/Differential Interference Contrast (DIC) Microscopy:

    • Place a small drop of the sample on a clean microscope slide and cover with a coverslip.

    • Using a high-magnification microscope, examine the sample for the presence of droplets.

    • Characterize the morphology of the dispersed phase (e.g., droplet size, shape, and distribution).

    • This method is useful for detecting phase separation of unlabeled components.[4]

Protocol 2: Characterization of Solid-Liquid Phase Transitions using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting and crystallization behavior of this compound and its mixtures, which is crucial for understanding temperature-induced phase separation.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back down at a controlled rate.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). The peak temperature and the area under the peak correspond to the transition temperature and enthalpy, respectively. For this compound, a single melting peak is typically observed.[3]

Protocol 3: Purity Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC can be used to verify the purity of this compound and to quantify its concentration in a formulation. Impurities can sometimes be the cause of phase separation.

  • Method: A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[5]

  • Column: A C18 column or a specialized reverse-phase column like Newcrom R1 can be used.[5]

  • Mobile Phase: A simple mobile phase can consist of acetonitrile (B52724) (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid (for Mass Spec compatibility).[5]

  • Detection: UV detection is a common method for this type of analysis.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.

  • Analysis: Inject the sample and a series of known standards onto the HPLC system. The retention time can be used to identify this compound, and the peak area can be used for quantification.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow cluster_1 Step 1: Characterize the Issue cluster_2 Step 2: Review Formulation & Process cluster_3 Step 3: Analyze Components & Environment cluster_4 Step 4: Implement Solutions start Phase Separation Observed (Cloudiness, Layers, Precipitate) visual_inspection Visual & Microscopic Inspection start->visual_inspection check_ratios Verify Component Ratios visual_inspection->check_ratios If droplets/layers are present check_mixing Assess Mixing Parameters (Speed, Duration, Temp) check_ratios->check_mixing optimize_process Optimize Mixing & Temperature check_ratios->optimize_process If ratios incorrect check_order Confirm Order of Addition check_mixing->check_order check_mixing->optimize_process If mixing inadequate purity_analysis Check Purity of DPA (e.g., HPLC) check_order->purity_analysis temp_effects Evaluate Temperature Effects (Storage & Processing) purity_analysis->temp_effects adjust_formulation Adjust Component Ratios or Add Stabilizer temp_effects->adjust_formulation If issue persists control_environment Control Storage Conditions temp_effects->control_environment If temp is the cause adjust_formulation->optimize_process optimize_process->control_environment end Phase Stability Achieved control_environment->end

Caption: Troubleshooting workflow for resolving phase separation.

References

Technical Support Center: Scaling Up Dipropyl Adipate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipropyl adipate (B1204190) synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help resolve specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing dipropyl adipate? A1: this compound is typically synthesized through the esterification of adipic acid with n-propanol.[1] This reaction involves combining the two reactants, often in the presence of an acid catalyst like concentrated sulfuric acid, and heating the mixture to drive the reaction forward.[1] Water is produced as a byproduct and is usually removed to shift the reaction equilibrium towards the product side.[1][2]

Q2: Which catalysts are most effective for this compound synthesis, and what are the scale-up considerations? A2: Homogeneous acid catalysts like sulfuric acid are commonly used due to their high activity.[1][3] However, their use at an industrial scale presents challenges, including equipment corrosion, difficult separation from the product, and environmental concerns related to disposal.[3] For larger-scale operations, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 35) are often preferred.[4] These solid catalysts are more easily separated from the reaction mixture, can be regenerated and reused, and are generally less corrosive.[3] However, they can be susceptible to deactivation.[5][6]

Q3: What are the main byproducts or impurities I should be aware of during scale-up? A3: The primary impurity is water, a byproduct of the esterification reaction.[7] Incomplete reactions will leave unreacted adipic acid and n-propanol in the mixture. Side reactions at elevated temperatures, especially with strong acid catalysts, can lead to the formation of colored impurities and degradation products.[8] The oxidation of reactants can also form colored impurities that complicate the purification process.[9]

Q4: How does the molar ratio of reactants affect the reaction? A4: The molar ratio of n-propanol to adipic acid is a critical parameter.[2] Using an excess of the alcohol can help shift the chemical equilibrium to favor the formation of the diester product, increasing the conversion of adipic acid.[10] However, this also necessitates a more robust purification process to remove the excess alcohol post-reaction.

Q5: What are the key safety considerations when scaling up production? A5: Key safety considerations include managing flammable solvents like n-propanol, handling corrosive acids such as sulfuric acid, and controlling reaction temperature to prevent runaway reactions, especially in large reactors where heat transfer is less efficient.[11][12] Adherence to Good Manufacturing Practices (GMP) is crucial, particularly if the product is intended for pharmaceutical applications.[13][14]

Troubleshooting Guide

Issue 1: Low Product Yield or Incomplete Conversion

Question: My this compound synthesis is showing a low conversion rate after scaling up from the lab. What are the potential causes and how can I troubleshoot this? Answer: Low conversion rates during scale-up are a common challenge and can be attributed to several factors that differ between small and large-scale reactors.[8]

  • Cause 1: Inefficient Water Removal: The esterification reaction is reversible, and the presence of water, a byproduct, can limit the reaction from proceeding to completion.[8] In large reactors, the surface area-to-volume ratio is lower, which can make water removal less efficient.

    • Solution: Implement an efficient water removal system suitable for the scale, such as a Dean-Stark apparatus or pervaporation membrane reactor.[2] Applying a vacuum can also help remove water and other volatile components.[15]

  • Cause 2: Heat and Mass Transfer Limitations: Achieving uniform temperature and efficient mixing is more difficult in large reactors.[11][12][16] This can lead to localized "cold spots" where the reaction rate is slower or areas where reactants and catalyst are not sufficiently mixed.[8][17]

    • Solution: Optimize the agitation system (stirrer design and speed) to ensure the mixture is homogeneous.[8] Use a reactor with an appropriate heating system (e.g., heating jacket, internal coils) and multiple temperature probes to monitor and ensure uniform temperature distribution.[8][11]

  • Cause 3: Catalyst Deactivation: If using a heterogeneous or recycled catalyst, its activity may have diminished.[18] Deactivation can occur through poisoning, coking (carbon deposition), or thermal degradation.[5][6][19]

    • Solution: Verify the activity of the catalyst before use. If it's a reusable catalyst, ensure it has been properly regenerated according to the manufacturer's protocol.[5] Consider performing small-scale experiments to determine the optimal catalyst loading for the scaled-up process, as this may differ from the lab scale.[8]

Issue 2: Product Discoloration (Yellow or Brown Hue)

Question: The this compound produced in my pilot batch is discolored, unlike the colorless product from the lab. What causes this and how can I prevent it? Answer: Product discoloration often results from side reactions and the degradation of reactants or products at elevated temperatures, which are more common during scale-up due to challenges in temperature control.[8][9]

  • Cause 1: Catalyst-Induced Side Reactions: Strong mineral acids like sulfuric acid can cause charring and other side reactions at high temperatures, leading to a dark-colored product.[8]

    • Solution: Consider replacing sulfuric acid with a milder heterogeneous catalyst. If using sulfuric acid, optimize the reaction temperature and time to minimize degradation. Lowering the temperature may slow the reaction but can significantly improve the final product color.

  • Cause 2: Oxidation: Reactants like adipic acid can be susceptible to oxidation at high temperatures, forming colored impurities.[9]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9] This is a critical step for large-scale production where reaction times are longer.

  • Cause 3: Inadequate Purification: The purification process may not be effectively removing colored impurities.

    • Solution: Enhance the refining step by using an appropriate amount of activated carbon or other refining agents to adsorb color bodies.[1] Ensure sufficient mixing time during the refining step and effective filtration afterward.

Issue 3: Difficulties in Product Purification

Question: I am struggling to achieve the desired purity (>99%) for my scaled-up batch of this compound. What purification steps should I optimize? Answer: Achieving high purity at a large scale requires a multi-step, optimized purification process.

  • Cause 1: Incomplete Removal of Catalyst: If using a homogeneous catalyst like sulfuric acid, residual acid can compromise product stability and purity.

    • Solution: After the reaction, perform a thorough washing step. Neutralize the mixture with a basic solution (e.g., sodium carbonate) until the pH is neutral, followed by washing with water to remove the resulting salts.[20]

  • Cause 2: Inefficient Removal of Unreacted Reagents: Excess n-propanol and unreacted adipic acid must be removed.

    • Solution: Unreacted n-propanol and any remaining water can be removed via distillation or under reduced pressure.[20] Unreacted adipic acid, which has low water solubility, is typically removed during the aqueous washing and neutralization steps.

  • Cause 3: Presence of Byproducts: Side-reaction products may be present.

    • Solution: A final refining step involving treatment with activated carbon can help remove residual organic impurities.[1] For very high purity requirements, fractional distillation under high vacuum may be necessary, although this adds significant equipment cost and complexity.[1]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions found in literature for adipate ester synthesis, which can serve as a starting point for process optimization.

ParameterLaboratory ScalePilot / Industrial Scale ConsiderationsReference
Reactants Adipic Acid, n-propanolConsistent quality and sourcing of raw materials is crucial. Price volatility of adipic acid can impact cost.[1][21]
Catalyst Conc. H₂SO₄ or Amberlyst 35Heterogeneous catalysts (e.g., ion-exchange resins) are preferred for easier separation and reduced corrosion.[1][4]
Catalyst Loading 1-5 wt% (relative to reactants)Optimal loading may change with scale; requires re-evaluation to balance reaction rate and cost.[2][8]
Molar Ratio (Alcohol:Acid) 1:1 to 15:1Higher excess of alcohol drives conversion but increases recovery and recycling costs.[4][10]
Temperature 80-120°C (reflux)Uniform heat distribution is critical; risk of localized overheating increases with reactor size.[4][20]
Reaction Time 1-4 hoursMay need to be adjusted based on efficiency of heat/mass transfer and water removal at scale.[1][20]

Experimental Protocols

1. Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol is based on a common esterification procedure.[1][20]

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a condenser, and a Dean-Stark trap to collect water.

  • Charging Reactants: To the flask, add adipic acid (1 mole), n-propanol (3 moles, excess), and concentrated sulfuric acid (1-2% of total reactant weight).

  • Reaction: Heat the mixture to reflux (approx. 97-118°C) with vigorous stirring. Collect the water byproduct in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or using techniques like GC or TLC.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water, then with a 5% sodium carbonate solution to neutralize the acid, and finally with water again until the aqueous layer is neutral.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter to remove the drying agent.

  • Purification: Remove the excess n-propanol under reduced pressure using a rotary evaporator to obtain the this compound product.

2. Key Considerations for Scale-Up Protocol

Transitioning the lab protocol to a larger scale requires significant process engineering.[14][22]

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with an appropriate agitation system (e.g., turbine or anchor stirrer) and baffles to ensure proper mixing.[14]

  • Reagent Addition: Develop a controlled addition strategy for reactants, especially the catalyst, to manage the initial reaction exotherm.

  • Water Removal: The Dean-Stark method can be scaled, but for continuous processes, pervaporation or reactive distillation might be more efficient.[2]

  • Purification: Replace the separatory funnel with a multi-stage liquid-liquid extraction and washing process. Filtration may require larger, more robust systems like filter presses.[1] A dedicated refining vessel for activated carbon treatment with subsequent filtration is common.[1]

  • Process Control: Implement real-time monitoring of critical parameters like temperature, pressure, and pH using automated sensors and control loops.[13]

Visualizations

Scale_Up_Workflow cluster_prep 1. Pre-Production cluster_reaction 2. Esterification Reaction cluster_purification 3. Downstream Processing cluster_final 4. Final Product Raw_Materials Raw Material Sourcing (Adipic Acid, n-propanol) Reactor_Charging Reactor Charging Raw_Materials->Reactor_Charging Catalyst_Selection Catalyst Selection (Homogeneous vs. Heterogeneous) Catalyst_Selection->Reactor_Charging Reaction_Control Reaction Control (Temp, Pressure, Agitation) Reactor_Charging->Reaction_Control Water_Removal Byproduct Removal (Water) Reaction_Control->Water_Removal Neutralization Neutralization & Washing Water_Removal->Neutralization Solvent_Stripping Solvent Stripping (Excess Propanol) Neutralization->Solvent_Stripping Refining Refining (e.g., Activated Carbon) Solvent_Stripping->Refining Filtration Final Filtration Refining->Filtration QC Quality Control (Purity, Color) Filtration->QC Packaging Packaging & Storage QC->Packaging

Caption: General workflow for scaling up this compound production.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Identified Cause_Water Inefficient Water Removal? Start->Cause_Water Cause_Mixing Poor Mixing or Heat Transfer? Start->Cause_Mixing Cause_Catalyst Catalyst Deactivation? Start->Cause_Catalyst Sol_Water Improve vacuum system or Dean-Stark efficiency. Cause_Water->Sol_Water Yes Sol_Mixing Increase agitation speed. Verify heating system. Cause_Mixing->Sol_Mixing Yes Sol_Catalyst Regenerate or replace catalyst. Verify catalyst loading. Cause_Catalyst->Sol_Catalyst Yes

Caption: Troubleshooting decision tree for low product yield.

Esterification_Equilibrium Adipic_Acid Adipic Acid Equilibrium Reaction Equilibrium Adipic_Acid->Equilibrium Propanol n-Propanol Propanol->Equilibrium Dipropyl_Adipate This compound Equilibrium->Dipropyl_Adipate Water Water Equilibrium->Water Factor1 Increase Alcohol (Excess Reactant) Factor1->Equilibrium Shifts Right Factor2 Remove Water (Product Removal) Factor2->Equilibrium Shifts Right Factor3 Increase Temperature (Affects Rate & Equilibrium) Factor3->Equilibrium Affects Rate

Caption: Key factors influencing the esterification reaction equilibrium.

References

Technical Support Center: Analytical Method Validation for Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the analytical method validation for dipropyl adipate (B1204190). It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it necessary for dipropyl adipate?

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For this compound, a widely used plasticizer and emollient in cosmetics, food packaging, and pharmaceuticals, validated analytical methods are crucial for quality control, regulatory compliance, and safety assessment.[3] This process ensures that the chosen method will consistently provide accurate, reliable, and reproducible results.[2][4]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is a common and effective technique for analyzing fatty acid esters and other volatile compounds like this compound.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though GC is often preferred for this type of analyte due to its volatility. The choice depends on the sample matrix, required sensitivity, and available instrumentation.[3]

Q3: What are the key parameters to evaluate during method validation?

According to International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity / Selectivity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

System suitability testing is also performed before each analytical run to ensure the system is performing adequately.[2][7]

Validation Parameter Troubleshooting Guides

Specificity & Selectivity

Q4: How do I demonstrate the specificity of my analytical method for this compound?

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For this compound, this is typically demonstrated through forced degradation studies.[9]

  • Forced Degradation Studies: You should intentionally degrade the this compound sample under various stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress).[10][11] The goal is to produce potential degradation products. Your analytical method is considered specific if it can successfully separate the main this compound peak from any degradation peaks and from any excipients present in a formulation. A degradation level of 5-20% is generally considered adequate for validating a chromatographic purity assay.[10][11]

Q5: What should I do if a peak from a degradant or excipient co-elutes with my this compound peak?

Co-elution indicates a lack of specificity. To resolve this, you must modify the chromatographic conditions.

  • GC Method: Try adjusting the temperature program (initial temperature, ramp rate, final temperature), changing the carrier gas flow rate, or using a different capillary column with a different stationary phase polarity.

  • HPLC Method: Modify the mobile phase composition (e.g., the ratio of organic solvent to water), change the pH of the mobile phase, or switch to a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl column).

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// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Dev -> SST_Dev [lhead=cluster_Dev]; SST_Dev -> Protocol [ltail=cluster_Dev, lhead=cluster_Val]; Protocol -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> Report [lhead=cluster_Imp]; Report -> Routine; } caption [shape=plain, label="Figure 1: General workflow for analytical method validation.", fontname="Arial", fontsize=10, fontcolor="#202124"];

Caption: General workflow for analytical method validation.

Linearity & Range

Q6: My calibration curve for this compound has a low correlation coefficient (R² < 0.999). What are the potential causes?

A low R² value suggests that the relationship between concentration and instrument response is not linear.[1]

  • Check Standard Preparation: Inaccurate dilutions are a common cause. Ensure that volumetric flasks and pipettes are calibrated correctly and that the reference standard was weighed accurately. Prepare fresh standards and re-run the curve.[12]

  • Detector Saturation: At high concentrations, the detector (e.g., FID) may become saturated, causing the response to plateau. If the curve is linear at lower concentrations but flat at the top, reduce the concentration of your highest standard.

  • Contamination: Contamination in the solvent or glassware can affect the intercept and linearity.[13] Run a blank injection to check for extraneous peaks.

  • Inappropriate Range: The selected concentration range may be too wide. The analytical range is the interval where the method provides results with acceptable linearity, accuracy, and precision.[12]

Q7: How do I determine the appropriate range for my assay?

The range should span the expected concentrations of this compound in your samples. According to ICH guidelines, typical ranges are:

  • Assay (Content/Potency): 80% to 120% of the test concentration.[14]

  • Content Uniformity: 70% to 130% of the test concentration.

  • Impurity Quantification: From the reporting level of the impurity to 120% of the specification.

You must demonstrate that the method is linear, accurate, and precise within your chosen range.[7]

Accuracy & Precision

Q8: My accuracy (recovery) results are outside the typical 98-102% acceptance criteria. How can I troubleshoot this?

Low or high recovery indicates a systematic error in the method.[7]

  • Sample Preparation: The issue may lie in the sample extraction or dilution steps. For solid or semi-solid samples, ensure the extraction solvent fully dissolves the this compound and that the extraction time is sufficient. In spike recovery experiments, ensure the analyte is added at a concentration that is appropriate for the matrix.[15]

  • Interference from Matrix: Components of the sample matrix (e.g., excipients in a cream) could be interfering with the quantification. Evaluate a matrix blank to check for interferences at the retention time of this compound.

  • Standard Inaccuracy: Verify the concentration and stability of your standard solutions. An incorrectly prepared or degraded standard will lead to inaccurate results for all samples.

Q9: The Relative Standard Deviation (RSD) for my precision study is too high (>2%). What does this indicate?

High RSD points to random error and poor method reproducibility.[3][16]

  • Inconsistent Injections: For GC or HPLC, check the autosampler. Inconsistent injection volumes are a primary source of imprecision. Manually inspect the syringe and vial septa.

  • Instrument Fluctuation: Fluctuations in oven temperature (GC), column temperature (HPLC), or flow rate can cause variations in peak area. Ensure the instrument is properly maintained and has reached thermal equilibrium before starting the run.

  • Inconsistent Sample Preparation: If the imprecision is observed in repeatability studies involving multiple sample preparations, refine the sample preparation procedure to make it more consistent. Ensure all analysts are following the exact same procedure.

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// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Accuracy -> Reliability; Precision -> Reliability; Specificity -> Reliability;

Linearity -> Range; {Accuracy, Precision, Linearity} -> Range [style=dashed]; {Accuracy, Precision} -> LOQ [style=dashed];

// Connections between clusters Accuracy -> Linearity [style=invis]; Precision -> LOQ [style=invis]; Specificity -> Robustness [style=invis]; } caption [shape=plain, label="Figure 2: Interrelationship of core analytical validation parameters.", fontname="Arial", fontsize=10, fontcolor="#202124"];

Caption: Interrelationship of core analytical validation parameters.

Robustness

Q10: What is a robustness study and how should I design it?

A robustness study examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] It provides an indication of the method's reliability during normal usage.[17] This evaluation should be considered during the development phase.[17]

To perform a robustness study, identify critical method parameters and vary them within a realistic range (e.g., ±5% or ±10%). The effect on the results (e.g., peak area, retention time, resolution) is then observed.

Parameter (GC-FID Example)Nominal ValueVariation 1 (-)Variation 2 (+)
Injector Temperature250 °C245 °C255 °C
Oven Temperature Ramp Rate10 °C/min9 °C/min11 °C/min
Carrier Gas Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
Detector Temperature280 °C275 °C285 °C

If a parameter significantly affects the results, it must be carefully controlled in the final method protocol.

Experimental Protocols & Data

Protocol: GC-FID Assay Method for this compound

This protocol provides a general framework. Specific conditions must be optimized for your instrument and sample matrix.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Capillary Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).

    • Data Acquisition System.

  • Reagents and Materials:

    • This compound Reference Standard (purity >99%).

    • Solvent: Methanol or Hexane (HPLC or GC grade).

    • Class A volumetric flasks and pipettes.

  • Chromatographic Conditions (Typical):

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.

    • Injector: Split mode (e.g., 50:1), Temperature: 250°C.

    • Oven Program: Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Detector: FID, Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Working Standard Solutions: Prepare a series of at least five concentrations for the calibration curve (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution.

    • Sample Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Add ~40 mL of solvent, sonicate for 15 minutes to dissolve, then dilute to volume. Further dilute if necessary to bring the concentration into the range of the calibration curve.

  • Run Sequence:

    • Blank (solvent) injection.

    • Six replicate injections of a mid-level standard for system suitability.

    • Calibration standards from lowest to highest concentration.

    • Sample preparations in duplicate.

    • A check standard after every 6-10 sample injections.

Data Presentation: Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
System Suitability RSD of peak areas < 2.0% for 6 replicates; Tailing factor ≤ 2.0
Specificity Peak purity index > 0.99; Analyte peak resolved from all other peaks (Resolution > 2.0)[1]
Linearity Correlation Coefficient (R²) ≥ 0.999
Range Method demonstrates acceptable linearity, accuracy, and precision within the defined range
Accuracy Mean % Recovery between 98.0% and 102.0% for drug products[7]
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) Overall RSD ≤ 2.0%
Limit of Quantitation Analyte peak is identifiable, discrete, and reproducible with a precision of RSD ≤ 10%
Robustness System suitability parameters are met after deliberate small changes to method parameters

General Troubleshooting Guide

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// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Start -> Tailing; Tailing -> Fronting [label="No"]; Fronting -> Splitting [label="No"]; Tailing -> Sol_Tailing [label="Yes"]; Fronting -> Sol_Fronting [label="Yes"]; Splitting -> Sol_Splitting [label="Yes"]; } caption [shape=plain, label="Figure 3: Troubleshooting workflow for common peak shape issues in chromatography.", fontname="Arial", fontsize=10, fontcolor="#202124"];

Caption: Troubleshooting workflow for common peak shape issues in chromatography.

Q11: I'm seeing extraneous peaks in my chromatogram (ghost peaks). What is the source?

Ghost peaks can arise from several sources:

  • Contaminated Carrier Gas or Solvent: Ensure high-purity gases and solvents are used. Contaminants can accumulate in gas lines or solvent reservoirs.[13]

  • Septum Bleed: Small pieces of the injection port septum can break off and enter the liner, causing bleed peaks. Use high-quality septa and replace them regularly.

  • Sample Carryover: A highly concentrated sample can adsorb onto surfaces in the injector or column, eluting in subsequent runs. Run multiple solvent blanks after a high-concentration sample to check for carryover. If it persists, clean the injection port liner and syringe.

Q12: My retention times are shifting between injections. What should I investigate?

Retention time instability is typically due to issues with the mobile phase (HPLC) or carrier gas (GC) flow, or temperature fluctuations.

  • Check for Leaks: A leak in the system will cause a drop in pressure and affect flow rates, leading to shifting retention times.

  • Ensure Temperature Stability: Allow the column oven to fully equilibrate before starting your sequence. Inconsistent oven temperatures will cause retention times to drift.

  • Mobile Phase/Carrier Gas: For HPLC, ensure the mobile phase is properly degassed and that the pump is functioning correctly. For GC, verify that the gas cylinder pressure is stable and that the flow controllers are working.

References

Technical Support Center: Analysis of Dipropyl Adipate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dipropyl adipate (B1204190) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of dipropyl adipate?

A1: The primary degradation of this compound occurs through two main pathways:

  • Hydrolysis: The ester bonds of this compound are susceptible to cleavage in the presence of water, especially at elevated temperatures or non-neutral pH. This process yields adipic acid and n-propanol .

  • Thermo-oxidative Degradation: At high temperatures and in the presence of oxygen, this compound can undergo a free-radical chain reaction.[1] This can lead to chain scission and the formation of various smaller molecules, including aldehydes and ketones .[1]

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A2: The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for the analysis of volatile and semi-volatile compounds like this compound, n-propanol, and smaller degradation products. Adipic acid can also be analyzed by GC-MS after derivatization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile compounds like adipic acid without the need for derivatization.[2][3] It can also be used to quantify the remaining this compound.

Q3: How can I prepare my samples for the analysis of this compound degradation?

A3: Sample preparation depends on the matrix. For liquid samples, a direct injection may be possible after filtration. For more complex matrices, extraction is necessary. Common methods include:

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent system to partition the analytes of interest from the sample matrix.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples and concentrate the analytes before analysis.[4][5]

Q4: What are the critical factors to consider during the analysis of adipic acid by HPLC?

A4: When analyzing adipic acid by HPLC, pay close attention to the mobile phase pH. Adipic acid has pKa values of 4.41 and 5.41. Operating the mobile phase at a low pH (e.g., around 2.7) will ensure the adipic acid is in its protonated, less polar form, which is ideal for retention on a C18 column. The use of a buffer is crucial for reproducible retention times.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing for Adipic Acid Active sites in the injector liner or on the column interacting with the carboxylic acid groups.[1][6]- Use a deactivated injector liner. - Derivatize the adipic acid to form a less polar ester (e.g., methyl or silyl (B83357) ester).[7] - Trim the first few centimeters of the column to remove active sites.[1]
Poor Sensitivity Leaks in the system, incorrect injection parameters, or a contaminated ion source.- Perform a leak check of the GC system. - Optimize injector temperature and split ratio. - Clean the MS ion source according to the manufacturer's instructions.
Ghost Peaks Contamination from previous injections (carryover), septa bleed, or contaminated carrier gas.- Run a solvent blank to confirm carryover. - Use high-quality, low-bleed septa. - Ensure high-purity carrier gas and install a gas purifier.
Retention Time Shifts Fluctuations in oven temperature, carrier gas flow rate, or a change in the stationary phase due to degradation.- Verify oven temperature calibration. - Check for leaks and ensure a constant carrier gas flow. - Condition the column or replace it if it is old or has been exposed to oxygen at high temperatures.
HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Drifting Retention Times - Incomplete column equilibration.[8][9] - Change in mobile phase composition due to evaporation of a volatile component.[10] - Temperature fluctuations.[11]- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.[8] - Keep mobile phase bottles capped and prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[9]
Peak Tailing or Fronting - Mismatch between sample solvent and mobile phase. - Column overload.[12] - Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase if possible. - Reduce the injection volume or sample concentration.[12] - For acidic analytes like adipic acid, ensure the mobile phase pH is low enough to suppress ionization.
High Backpressure - Blockage in the system (e.g., clogged frit, guard column, or column).[12] - Particulate matter from the sample.- Filter all samples and mobile phases before use. - Replace the in-line filter or guard column. - If the column is blocked, try back-flushing it. If this fails, the column may need to be replaced.[12]
Baseline Noise - Air bubbles in the pump or detector.[9] - Contaminated mobile phase. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.[9] - Use high-purity solvents and salts for the mobile phase. - Replace the detector lamp if necessary.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

Objective: To separate and identify this compound, n-propanol, and other potential volatile degradation products. Adipic acid will be analyzed after derivatization.

1. Sample Preparation (Derivatization for Adipic Acid):

  • To a dried sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 40°C, hold for 5 minutes - Ramp to 150°C at 10°C/min - Ramp to 280°C at 20°C/min, hold for 5 minutes
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 500 m/z

3. Expected Retention Times (Estimated):

Compound Estimated Retention Time (min)
n-Propanol~3.5
This compound~15.2
Adipic Acid (as di-TMS ester)~14.5
Protocol 2: HPLC-UV Analysis of this compound and Adipic Acid

Objective: To quantify the remaining this compound and the formation of adipic acid.

1. Sample Preparation:

  • Dilute the sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient elution
- 0-2 min: 30% Acetonitrile
- 2-10 min: Gradient to 90% Acetonitrile
- 10-12 min: Hold at 90% Acetonitrile
- 12-15 min: Return to 30% Acetonitrile and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

3. Quantitative Data:

Compound Retention Time (min) LOD (µg/mL) LOQ (µg/mL)
Adipic Acid~3.80.05[13]0.15[13]
This compound~10.5~0.1~0.3

Note: LOD and LOQ for this compound are estimated based on typical performance for similar compounds.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_thermo_oxidative Thermo-oxidative Degradation DPA This compound AA Adipic Acid DPA->AA + H2O Prop n-Propanol DPA->Prop + H2O Alde Aldehydes/Ketones DPA->Alde + O2, Heat

Caption: Degradation pathways of this compound.

gcms_workflow start Sample prep Sample Preparation (e.g., Extraction) start->prep deriv Derivatization (for Adipic Acid) prep->deriv inject GC Injection deriv->inject sep Chromatographic Separation (DB-5ms column) inject->sep detect MS Detection (EI, Scan Mode) sep->detect data Data Analysis (Identification & Quantification) detect->data

Caption: GC-MS analysis workflow.

hplc_workflow start Sample prep Sample Preparation (Dilution & Filtration) start->prep inject HPLC Injection prep->inject sep Chromatographic Separation (C18 column, Gradient) inject->sep detect UV Detection (210 nm) sep->detect data Data Analysis (Quantification) detect->data

Caption: HPLC-UV analysis workflow.

References

"minimizing byproduct formation in adipate ester synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing byproduct formation during adipate (B1204190) ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in adipate ester synthesis?

A1: During adipate ester synthesis, particularly via Fischer esterification, several byproducts can form, complicating purification and reducing the yield of the desired diester. Common byproducts include:

  • Monoesters (e.g., Mono-tetradecyl Adipate): Formation of the monoester occurs when the reaction is incomplete or the stoichiometry is not optimized.[1]

  • Ethers (e.g., Di-tetradecyl ether): At elevated temperatures, the acid catalyst can promote the dehydration of the alcohol reactant to form an ether byproduct.[1]

  • Alkenes (e.g., Tetradecene): Dehydration of the alcohol can also lead to the formation of an alkene, especially at excessively high reaction temperatures.[1]

  • Lower Molecular Weight Dicarboxylic Acids: These can arise from side reactions, particularly if the starting adipic acid is produced via oxidation of cyclohexanol/cyclohexanone mixtures.

  • Diesters (when a monoester is desired): Further esterification of the desired monoester can lead to the formation of a diester.[2]

Q2: How can I minimize the formation of the monoester byproduct?

A2: To minimize the formation of the monoester and drive the reaction towards the desired diester, you can:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion.

  • Use an Excess of Alcohol: Employing a sufficient excess of the alcohol reactant can shift the equilibrium towards the formation of the diester.[1]

  • Efficient Water Removal: Continuously remove water, a byproduct of the esterification, using a Dean-Stark apparatus to drive the reaction forward.[1][3]

Q3: What strategies can be employed to prevent ether and alkene formation?

A3: Ether and alkene byproducts are typically formed at high temperatures. To prevent their formation:

  • Maintain Optimal Reaction Temperature: Avoid excessively high temperatures. The ideal temperature should be just sufficient for the esterification to proceed at a reasonable rate.[1]

  • Consider a Milder Catalyst: Strong acid catalysts can promote dehydration reactions. Using a milder catalyst may help to minimize these side reactions.[1]

Q4: Can the choice of catalyst influence byproduct formation?

A4: Yes, the choice of catalyst can significantly impact the selectivity and yield of the reaction. While traditional acid catalysts like sulfuric acid are effective, they can also promote side reactions.[4] Alternative catalysts to consider include:

  • Solid Acid Catalysts (e.g., Titanium-based catalysts): These can offer higher selectivity and are often easier to separate from the reaction mixture.[5][6][7]

  • Enzymatic Catalysts (e.g., Lipases): Lipases can operate under milder reaction conditions, offering high selectivity and a greener alternative to chemical catalysts.[4][8][9]

Troubleshooting Guides

Issue 1: Presence of a significant amount of monoester in the final product.

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC until the starting materials are consumed. 2. Increase Catalyst Concentration: Ensure the catalyst is active and present in a sufficient amount. If catalyst deactivation is suspected, add fresh catalyst.[3]
Insufficient Alcohol 1. Adjust Stoichiometry: Increase the molar ratio of the alcohol to adipic acid. An excess of alcohol will favor the formation of the diester.[1][3]
Equilibrium Limitation 1. Remove Water: Use a Dean-Stark apparatus or another method to efficiently remove the water formed during the reaction. This will shift the equilibrium towards the product side.[1][3]

Issue 2: Detection of high boiling point impurities, suggesting ether or alkene formation.

Potential Cause Troubleshooting Steps
Excessively High Reaction Temperature 1. Lower Reaction Temperature: Reduce the reaction temperature to the minimum required for a reasonable reaction rate.[1][3] 2. Monitor Temperature Closely: Ensure consistent and accurate temperature control throughout the reaction.
Strong Acid Catalyst 1. Use a Milder Catalyst: Consider replacing strong mineral acids with a solid acid catalyst or an enzymatic catalyst.[1]

Issue 3: Formation of a salt during workup.

Potential Cause Troubleshooting Steps
Saponification 1. Proper Neutralization: If a basic solution is used to neutralize the acid catalyst, ensure that unreacted adipic acid has been removed first by thoroughly washing the organic layer with water.[1] Use a weak base for neutralization.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and selectivity of adipate ester synthesis.

Table 1: Effect of Catalyst and Reaction Conditions on Diisooctyl Adipate (DOA) Synthesis [5][6]

CatalystCatalyst Dosage (%)Molar Ratio (Isooctanol:Dimethyl Adipate)Temperature (°C)Ester Exchange Rate (%)
Titanium Adipate2.392.55:111794.23

Table 2: Optimized Conditions for Enzymatic Synthesis of Adipate Ester in a Solvent-Free System [8][10]

EnzymeEnzyme Amount (% w/w)Temperature (°C)Reaction Time (min)Agitation Speed (rpm)Conversion Yield (%)
Immobilized Candida antarctica lipase2.56043850095.5

Experimental Protocols

Protocol 1: Synthesis of Diethyl Adipate via Fischer Esterification with a Dean-Stark Apparatus [1][3]

Materials:

  • Adipic acid

  • Absolute ethanol (B145695) (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add adipic acid, absolute ethanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude diethyl adipate.

  • Purify the crude product by distillation under reduced pressure if necessary.

Protocol 2: Analytical Methods for Purity Assessment and Byproduct Detection [11][12]

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile compounds. It is highly effective for detecting residual alcohols, other esters, and volatile byproducts like ethers and alkenes.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile or thermally labile compounds. It can be used to quantify the purity of the adipate ester and detect non-volatile byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid screening method to confirm the presence of the ester functional group (C=O stretch) and to detect gross structural impurities.

  • Titration: A classical method to determine the ester content via saponification. It is useful for quantifying acidic or basic impurities.

Visualizations

Byproduct_Formation_Pathway AdipicAcid Adipic Acid Monoester Monoester AdipicAcid->Monoester + Alcohol - H2O Alcohol Alcohol Ether Ether Byproduct Alcohol->Ether High Temp - H2O Alkene Alkene Byproduct Alcohol->Alkene High Temp - H2O Monoester->AdipicAcid + H2O (Hydrolysis) Diester Desired Diester Monoester->Diester + Alcohol - H2O Water Water

Caption: Reaction pathway for adipate ester synthesis and major byproduct formation.

Troubleshooting_Workflow Start Byproduct Detected CheckByproduct Identify Byproduct (e.g., GC, HPLC) Start->CheckByproduct IsMonoester Monoester? CheckByproduct->IsMonoester Analysis IsDehydration Ether/Alkene? IsMonoester->IsDehydration No ActionMonoester Increase Reaction Time Use Excess Alcohol Remove Water IsMonoester->ActionMonoester Yes ActionDehydration Lower Reaction Temperature Use Milder Catalyst IsDehydration->ActionDehydration Yes Other Other Byproduct IsDehydration->Other No End Byproduct Minimized ActionMonoester->End ActionDehydration->End

Caption: Troubleshooting workflow for minimizing byproduct formation.

Experimental_Workflow Reactants Charge Reactants (Adipic Acid, Alcohol, Solvent) Catalyst Add Catalyst Reactants->Catalyst Reaction Heat to Reflux (Remove Water via Dean-Stark) Catalyst->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Wash, Dry) Monitor->Workup Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Purity Analysis (GC, HPLC, FTIR) Purification->Analysis

Caption: General experimental workflow for adipate ester synthesis.

References

"troubleshooting guide for adipate ester synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of adipate (B1204190) esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in adipate ester synthesis?

Low yields in adipate ester synthesis, often performed via Fischer esterification, are typically due to the reversible nature of the reaction.[1] The main factors that can adversely affect the yield include:

  • Equilibrium Limitations: The esterification of a carboxylic acid with an alcohol is an equilibrium process. Without intervention, the reaction will reach a point where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal, thus limiting the final product yield.[1][2]

  • Presence of Water: As a byproduct of the esterification reaction, the presence of water can shift the equilibrium back towards the reactants (adipic acid and alcohol) through hydrolysis, thereby reducing the ester yield.[1] Ensuring that all reactants and solvents are anhydrous is crucial.[2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, inappropriate molar ratios of reactants, and insufficient reaction time can lead to incomplete conversion and lower yields.[1]

  • Catalyst Issues: The choice and concentration of the catalyst are critical. An inactive or insufficient amount of catalyst will slow down the reaction rate, preventing it from reaching equilibrium within a practical timeframe.[1]

Q2: How can I shift the reaction equilibrium to favor product formation and improve yield?

To drive the reaction toward the product side, several strategies can be employed based on Le Châtelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, can shift the equilibrium towards the products.[1] For example, increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can significantly increase the yield.[1]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion.[1][2][3][4] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2][5]

Q3: What are common side reactions in adipate ester synthesis, and how can they be minimized?

Side reactions can lead to the formation of impurities, complicating purification and reducing the overall yield.[1] Common side reactions include:

  • Further Esterification: In the synthesis of monoesters, the desired product can undergo a second esterification to form a diester.[1][6]

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form an ether.[2]

  • Dehydration of Alcohol: Particularly at high temperatures, the alcohol reactant can undergo elimination to form an alkene.[2]

To minimize these side reactions, consider the following:

  • Modify Reaction Conditions: Lowering the reaction temperature can help reduce temperature-dependent side reactions like ether formation and alcohol dehydration.[1][2]

  • Catalyst Choice: For syntheses requiring high selectivity, such as producing a monoester, using a milder or more selective catalyst like a lipase (B570770) can be advantageous.[1]

  • Control Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. For monoester synthesis, using a stoichiometric amount or only a slight excess of the alcohol can help minimize the formation of the diester.[1] An alternative approach involves converting adipic acid to adipic anhydride (B1165640) followed by alcoholysis, which has been shown to improve monoester yield significantly.[6]

Q4: I'm having trouble purifying my adipate ester. What are the common impurities and how can I remove them?

The most common impurities are unreacted starting materials (adipic acid and the alcohol) and any byproducts from side reactions.[7]

  • Removing Unreacted Adipic Acid: Unreacted adipic acid can be removed by a liquid-liquid extraction with a basic aqueous solution, such as sodium bicarbonate. The acidic adipic acid will form a water-soluble salt and move to the aqueous phase.[7]

  • Removing Unreacted Alcohol: Unreacted alcohol can be removed by column chromatography or recrystallization.[7]

  • General Purification: Silica gel column chromatography is a common method for purifying adipate esters. The choice of mobile phase polarity is critical for good separation.[7] Recrystallization is another effective technique; the key is to find a suitable solvent or solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature.[7]

Q5: Which analytical techniques are suitable for assessing the purity of my adipate ester?

Several analytical techniques can be used to determine the purity of the final product:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of the reaction.[1][7]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for quantitative analysis and the separation and identification of volatile and non-volatile impurities, respectively.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for quantitative analysis by measuring the absorbance of specific functional groups, particularly the ester carbonyl (C=O) peak.[8]

  • Titration (Saponification): A classical method that determines the ester content by reacting the ester with a known amount of base and then titrating the excess base.[8]

Troubleshooting Guides

Issue 1: Low Product Yield

This is one of the most frequent challenges in adipate ester synthesis and is often linked to the reaction equilibrium.

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure starting materials, especially the alcohol and any solvents, are anhydrous, as water can inhibit the reaction.[2]

  • Check Catalyst Activity: Ensure the acid catalyst has not been neutralized and is present in a sufficient amount. If using an enzyme, confirm its activity has not diminished due to improper storage or handling.[1]

  • Optimize Reaction Conditions:

    • Molar Ratio: Increase the excess of the alcohol to drive the equilibrium towards the product.[1][2]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1][2] An optimal temperature should be determined experimentally.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach equilibrium.[1]

  • Implement Water Removal: If not already in use, employ a Dean-Stark apparatus or another method to remove the water byproduct during the reaction.[1][2]

Low_Yield_Troubleshooting Start Low Yield Detected Equilibrium Is the reaction at equilibrium? Start->Equilibrium Water Is water being effectively removed? Equilibrium->Water No Reactants Are reactants in correct molar ratio? Equilibrium->Reactants Yes Action_Equilibrium Shift equilibrium: - Increase excess of alcohol - Remove water (Dean-Stark) Equilibrium->Action_Equilibrium No Water->Reactants Yes Action_Water Implement/improve water removal technique Water->Action_Water No Catalyst Is the catalyst active and sufficient? Reactants->Catalyst Yes Action_Reactants Adjust molar ratio (e.g., increase alcohol) Reactants->Action_Reactants No Conditions Are reaction conditions optimal? Catalyst->Conditions Yes Action_Catalyst Verify catalyst activity/ amount, or replace Catalyst->Action_Catalyst No Action_Conditions Optimize temperature and reaction time Conditions->Action_Conditions No End Yield Improved Conditions->End Yes Action_Equilibrium->Water Action_Water->End Action_Reactants->End Action_Catalyst->End Action_Conditions->End

Caption: Troubleshooting workflow for addressing low yield.

Issue 2: Presence of Byproducts and Purification Challenges

The formation of byproducts complicates purification and reduces the yield of the desired adipate ester.

Troubleshooting Steps:

  • Analyze Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the major byproducts. This will provide clues about the underlying side reactions.

  • Adjust Reaction Temperature: High temperatures can promote side reactions such as ether formation from the alcohol.[2] Try running the reaction at a lower temperature, which may require a longer reaction time or a more active catalyst.[1]

  • Evaluate Catalyst Choice: If selectivity is an issue (e.g., formation of diester when a monoester is desired), consider a milder or more selective catalyst, such as a lipase.[1]

  • Optimize Stoichiometry: Carefully control the molar ratio of your reactants. To favor mono-esterification, avoid a large excess of the alcohol.[1]

  • Refine Purification Strategy:

    • For acidic impurities like unreacted adipic acid, perform a basic wash (e.g., with sodium bicarbonate solution).[7]

    • For other impurities, optimize column chromatography conditions (e.g., solvent system polarity) or explore recrystallization with different solvents.[7]

Purification_Troubleshooting Start Impure Product Detected Identify Identify Impurities (GC-MS, NMR, etc.) Start->Identify Acid_Impurity Unreacted Adipic Acid? Identify->Acid_Impurity Alcohol_Impurity Unreacted Alcohol? Acid_Impurity->Alcohol_Impurity No Action_Acid Perform basic wash (e.g., NaHCO3 solution) Acid_Impurity->Action_Acid Yes Side_Product Side Products (e.g., ether, diester)? Alcohol_Impurity->Side_Product No Action_Alcohol Purify via column chromatography or recrystallization Alcohol_Impurity->Action_Alcohol Yes Action_Side_Product Optimize reaction: - Lower temperature - Change catalyst - Adjust stoichiometry Side_Product->Action_Side_Product Yes End Purity Improved Side_Product->End No Action_Acid->Alcohol_Impurity Action_Alcohol->Side_Product Action_Side_Product->End

Caption: Logical workflow for troubleshooting product purification.

Data Presentation

Table 1: Effect of Alcohol Excess on Fischer Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:1~65
10:1~97
100:1~99
Data synthesized from studies on Fischer esterification.[1]

Table 2: Optimal Conditions for Lipase-Catalyzed Adipate Ester Synthesis in a Solvent-Free System

ParameterOptimal Value
Temperature60°C
Reaction Time438 minutes
Enzyme Amount2.5% w/w
Agitation Speed500 rpm
Maximum Conversion Yield 95.5%
Data from an optimized lipase-catalyzed synthesis of adipate ester from adipic acid and oleyl alcohol.[9]

Experimental Protocols

Protocol: Synthesis of Diethyl Adipate via Fischer Esterification

This protocol provides a general method for the synthesis of diethyl adipate from adipic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Adipic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Toluene (for Dean-Stark apparatus)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine adipic acid, absolute ethanol (in excess), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

  • If using a Dean-Stark apparatus to remove water, fill the side arm with toluene.[1]

  • Attach a reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the ester does not precipitate upon cooling, transfer the mixture to a separatory funnel and extract it with an organic solvent like ethyl acetate.[1]

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude diethyl adipate.[1]

  • The crude product can be further purified by distillation or column chromatography if necessary.

fischer_esterification_workflow Start Combine Reactants: Adipic Acid, Ethanol, H2SO4 Reflux Heat to Reflux (with Dean-Stark if used) Start->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Workup: - Extraction - NaHCO3 wash - Water wash Cool->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purification (optional): Distillation or Chromatography Evaporate->Purify End Pure Diethyl Adipate Evaporate->End Sufficiently Pure Purify->End

Caption: Workflow for diethyl adipate synthesis via Fischer esterification.

References

Technical Support Center: Synthesis of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of dipropyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for dipropyl adipate synthesis and how do they compare?

A1: The synthesis of this compound is typically achieved through the esterification of adipic acid with propanol (B110389). Various catalysts can be employed to facilitate this reaction, each with its own advantages and disadvantages. The most common catalysts are strong mineral acids, organosulfonic acids, solid acid catalysts, and enzymes.

  • Sulfuric Acid (H₂SO₄): A widely used, inexpensive, and effective homogeneous catalyst. However, it can lead to side reactions and discoloration of the product, and its removal and neutralization can be challenging.

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid and can lead to cleaner reactions. It is also a highly effective catalyst for esterification.

  • Solid Acid Catalysts (e.g., Amberlyst-15): These are heterogeneous catalysts that can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.[1] They are considered more environmentally friendly.

  • Enzymes (e.g., Lipases): Biocatalysts like Candida antarctica lipase (B570770) B (CALB) offer high selectivity and operate under mild reaction conditions, minimizing byproducts and discoloration.[2] However, they can be more expensive and may have lower reaction rates compared to traditional acid catalysts.

Q2: What is the primary cause of low yield in this compound synthesis?

A2: Low yields in this compound synthesis are often due to the reversible nature of the Fischer esterification reaction. The reaction between adipic acid and propanol produces this compound and water. If the water is not removed from the reaction mixture, the equilibrium can shift back towards the reactants, thus lowering the yield of the desired ester.[2][3] Other factors contributing to low yield include incomplete reactions, catalyst deactivation, and product loss during workup and purification.[3]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by:

  • Removing Water: Employing a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed is a highly effective method.[3]

  • Using Excess Alcohol: Using a stoichiometric excess of propanol can help drive the reaction forward.[3]

  • Optimizing Catalyst Amount: Ensuring an adequate concentration of an active catalyst is used.

  • Increasing Reaction Time: Allowing the reaction to proceed for a sufficient duration to reach completion.

Q4: My final product is yellow or discolored. What are the possible causes and how can I prevent this?

A4: Discoloration, typically a yellow or brownish hue, is a common issue and can be caused by several factors:[4]

  • High Reaction Temperatures: Excessive heat can lead to thermal degradation of the reactants or the product.

  • Oxidation: The presence of oxygen in the reactor can cause oxidative degradation.

  • Impurities: Impurities in the starting materials (adipic acid or propanol) can lead to colored byproducts.

  • Catalyst Choice: Some catalysts, particularly strong mineral acids like sulfuric acid, can promote side reactions that produce colored impurities.

To prevent discoloration, it is recommended to:

  • Optimize Reaction Temperature: Use the lowest effective temperature to achieve a reasonable reaction rate.

  • Maintain an Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before and during the reaction.[4]

  • Use High-Purity Reagents: Ensure the adipic acid and propanol are of high purity. Recrystallization of adipic acid may be necessary.[4]

  • Choose a Milder Catalyst: Consider using a more selective catalyst like p-toluenesulfonic acid, a solid acid catalyst, or an enzyme to minimize side reactions.[4]

  • Refining Agents: After the reaction, a refining agent, such as a mixture of calcium hydroxide, magnesium hydroxide, and activated carbon, can be used to lighten the color of the crude product.[5][6]

Q5: What are the key parameters to control during the synthesis of this compound?

A5: The key parameters that significantly influence the outcome of the synthesis are:

  • Molar Ratio of Reactants: The ratio of propanol to adipic acid affects the reaction equilibrium.

  • Catalyst Type and Concentration: The choice of catalyst impacts reaction rate, selectivity, and product purity.

  • Reaction Temperature: Temperature influences the reaction rate but can also lead to side reactions and discoloration if too high.

  • Reaction Time: Sufficient time is needed for the reaction to reach completion.

  • Efficiency of Water Removal: Crucial for driving the reaction towards the product and achieving high yields.

Troubleshooting Guides

Issue 1: Low Conversion of Adipic Acid

Potential Cause Recommended Solution Secondary Action
Insufficient Catalyst Activity Verify the catalyst is active and has not been neutralized. For solid catalysts, ensure they have been properly activated and stored.Add a fresh batch of catalyst if deactivation is suspected.
Reaction Has Reached Equilibrium Ensure efficient water removal using a Dean-Stark apparatus or by working under vacuum (for enzymatic reactions).Increase the molar ratio of propanol to adipic acid to shift the equilibrium.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for any signs of product degradation or discoloration.If higher temperatures are not feasible, consider using a more active catalyst.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or by measuring the acid value. Extend the reaction time until no further consumption of adipic acid is observed.

Issue 2: Formation of Byproducts and Purification Challenges

Potential Cause Recommended Solution Secondary Action
Side Reactions due to High Temperature Lower the reaction temperature. This may require a longer reaction time or a more active catalyst.[2]
Non-selective Catalyst Use a milder or more selective catalyst, such as an enzyme (lipase), which can minimize the formation of byproducts.[2]
Incomplete Reaction Drive the reaction to completion by ensuring efficient water removal and using an appropriate excess of alcohol. The presence of the monoester (monopropyl adipate) is a common impurity if the reaction is incomplete.
Difficult Catalyst Removal (Homogeneous Catalysts) After the reaction, neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution) followed by thorough water washes until the aqueous layer is neutral.For future experiments, consider using a solid acid catalyst for easier separation.

Data Presentation

Table 1: Comparison of Catalysts for Adipate Ester Synthesis (Analogous Systems)

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid Adipic Acid, n-Propanol-Reflux--[5]
p-Toluenesulfonic Acid Adipic Acid, Benzyl Alcohol2.2:1Reflux1672
Amberlyst-15 Palm Fatty Acid Distillate, Methanol---97[1]
Candida antarctica lipase B Adipic Acid, Methanol12:158.55.9797.6

Note: Data for this compound specifically is limited in comparative studies. The table presents data from analogous adipate ester syntheses to provide a general performance overview.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis of this compound

Materials:

  • Adipic Acid

  • n-Propanol

  • Concentrated Sulfuric Acid

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine adipic acid, a stoichiometric excess of n-propanol, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux and Water Removal: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene and excess n-propanol by rotary evaporation. The crude this compound can be further purified by vacuum distillation.[3]

Protocol 2: Enzymatic Synthesis of this compound using Candida antarctica Lipase B (CALB)

Materials:

  • Adipic Acid

  • n-Propanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic Solvent (e.g., hexane, optional for solvent-based reaction)

Procedure:

  • Reaction Setup: In a flask, combine adipic acid and n-propanol. For a solvent-free system, use a molar excess of propanol.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the reactants).

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with constant stirring.

    • To drive the reaction, apply a vacuum to remove the water byproduct as it forms.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC.

  • Enzyme Recovery and Product Purification:

    • Once the reaction is complete, the immobilized enzyme can be recovered by filtration for reuse.

    • The excess propanol can be removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Mandatory Visualization

Experimental_Workflow_Dipropyl_Adipate_Synthesis cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Workup and Purification cluster_product Final Product Adipic_Acid Adipic Acid Reaction_Vessel Reaction Vessel (with Stirring and Heating) Adipic_Acid->Reaction_Vessel Propanol n-Propanol Propanol->Reaction_Vessel Catalyst Catalyst Addition (e.g., H₂SO₄ or Lipase) Reaction_Vessel->Catalyst Water_Removal Water Removal (Dean-Stark or Vacuum) Catalyst->Water_Removal Neutralization Neutralization (for Acid Catalysis) Water_Removal->Neutralization Washing Washing with Water/Brine Neutralization->Washing Drying Drying Organic Layer Washing->Drying Solvent_Removal Solvent/Excess Reactant Removal Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Dipropyl_Adipate Pure this compound Purification->Dipropyl_Adipate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Detected Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst No Solution_Equilibrium Improve water removal (Dean-Stark/Vacuum) Increase excess of propanol Check_Equilibrium->Solution_Equilibrium Yes Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Verify catalyst activity Increase catalyst concentration Check_Catalyst->Solution_Catalyst Yes Check_Workup Was there significant product loss during workup? Check_Conditions->Check_Workup No Solution_Conditions Optimize temperature Extend reaction time Check_Conditions->Solution_Conditions Yes Solution_Workup Review and optimize purification steps (e.g., extraction, distillation) Check_Workup->Solution_Workup Yes End Improved Yield Check_Workup->End No Solution_Equilibrium->End Solution_Catalyst->End Solution_Conditions->End Solution_Workup->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing the Plasticizing Efficiency of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the plasticizing efficiency of dipropyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dipropyl adipate and what are its primary applications as a plasticizer?

This compound is an organic ester used as a plasticizer to enhance the flexibility, durability, and processability of various polymers. Adipate esters, in general, are known for imparting good flexibility at low temperatures.[1][2] Due to their low toxicity profiles compared to some phthalate-based plasticizers, they are often considered for applications in consumer products, medical devices, and food packaging materials.[3]

Q2: Which polymers are compatible with this compound?

Adipate plasticizers are commonly used with polyvinyl chloride (PVC) and its copolymers, as well as cellulose (B213188) esters.[4] Their compatibility with a specific polymer depends on the polarity and molecular structure of both the polymer and the plasticizer. It is always recommended to conduct compatibility tests for your specific polymer blend.

Q3: What are the typical concentration ranges for this compound in a polymer formulation?

The concentration of this compound will vary depending on the desired level of flexibility in the final product. For many flexible PVC applications, plasticizer concentrations can range from 30 to 60 parts per hundred parts of resin (phr). Higher concentrations will result in a softer, more flexible material.

Q4: How does this compound affect the mechanical properties of a polymer?

Increasing the concentration of this compound generally leads to a decrease in tensile strength and hardness, while increasing the elongation at break.[5] This is because the plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and allowing for greater chain mobility.[6]

Q5: What are the main advantages of using adipate plasticizers like this compound?

Key advantages of adipate plasticizers include:

  • Good low-temperature performance: They maintain the flexibility of the polymer even in cold environments.[2][3][7]

  • Lower toxicity profile: Adipates are often considered a safer alternative to some traditional phthalate (B1215562) plasticizers.[3]

  • UV resistance: They can offer good resistance to degradation from UV light.[7]

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in experimental settings.

Issue 1: Poor Dispersion of this compound in the Polymer Matrix
  • Symptom: The final product exhibits cloudiness, surface imperfections, or inconsistent mechanical properties.

  • Possible Causes:

    • Inadequate Mixing: Insufficient mixing time or intensity can lead to an uneven distribution of the plasticizer.

    • Incorrect Processing Temperature: The temperature of the polymer melt may not be optimal for the dissolution and dispersion of this compound.[8]

    • High Viscosity: The initial viscosity of the polymer-plasticizer blend may be too high for effective mixing.

  • Solutions:

    • Optimize Mixing Parameters: Increase mixing time or use a higher shear mixing technique.

    • Adjust Processing Temperature: Gradually increase the processing temperature to find the optimal point for plasticizer incorporation without causing thermal degradation of the polymer.[8]

    • Use a Processing Aid: Consider the addition of a processing aid to reduce the melt viscosity and improve dispersion.

Issue 2: Plasticizer Migration or "Bleeding"
  • Symptom: An oily or tacky film appears on the surface of the plasticized polymer over time.

  • Possible Causes:

    • Incompatibility: The polarity of this compound and the polymer may not be well-matched, leading to exudation.

    • Oversaturation: The concentration of this compound exceeds the absorption capacity of the polymer matrix.

    • Environmental Factors: Elevated temperatures can accelerate the migration of the plasticizer to the surface.

  • Solutions:

    • Reduce Plasticizer Concentration: Experiment with lower concentrations of this compound to find the optimal balance between flexibility and stability.

    • Improve Formulation: Consider using a co-plasticizer to enhance compatibility.

    • Surface Treatment: In some applications, a surface coating can be applied to create a barrier and prevent plasticizer migration.

Issue 3: Brittleness or Insufficient Flexibility in the Final Product
  • Symptom: The polymer remains rigid and does not achieve the desired level of flexibility.

  • Possible Causes:

    • Insufficient Plasticizer Concentration: The amount of this compound is too low to effectively plasticize the polymer.

    • Poor Dispersion: As mentioned in Issue 1, if the plasticizer is not evenly distributed, some regions of the polymer will remain unplasticized.

    • Thermal Degradation: Excessive processing temperatures or prolonged exposure to heat can lead to the degradation of the polymer or plasticizer, resulting in poor mechanical properties.[9]

  • Solutions:

    • Increase Plasticizer Concentration: Gradually increase the phr of this compound in your formulation.

    • Optimize Processing Conditions: Ensure thorough mixing and use the appropriate temperature profile during processing to avoid degradation.[9]

    • Verify Material Quality: Ensure the purity and quality of both the polymer resin and the this compound.

Data Presentation

The following tables provide illustrative data on the typical performance of adipate plasticizers. Note that specific values for this compound may vary depending on the polymer system and experimental conditions.

Table 1: Illustrative Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PropertyUnplasticized PVCPVC with this compound (Illustrative)PVC with Dioctyl Adipate (DOA)
Tensile Strength (MPa)50 - 6020 - 3025 - 35
Elongation at Break (%)5 - 10250 - 350300 - 400
Hardness (Shore A)>10080 - 9085 - 95

Table 2: Illustrative Thermal Properties of Plasticized Polymers

PropertyNeat Polymer (e.g., PVC)Polymer with this compound (Illustrative)
Glass Transition Temperature (Tg)80 - 85°C20 - 40°C
Onset of Thermal Degradation (TGA)~250°C~230°C

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting

Objective: To prepare thin films of a polymer plasticized with this compound for mechanical and thermal analysis.

Materials:

Procedure:

  • Dissolution: In a fume hood, dissolve a known amount of the polymer resin in the chosen solvent with magnetic stirring until a homogeneous solution is obtained.

  • Plasticizer Addition: Add the desired amount of this compound (calculated as phr) to the polymer solution and continue stirring until it is fully dissolved.

  • Casting: Pour the polymer-plasticizer solution into a clean, level glass petri dish.

  • Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation in the fume hood for 24-48 hours.

  • Drying: Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer to remove any residual solvent. Dry to a constant weight.

  • Film Removal: Carefully peel the dried film from the petri dish for subsequent analysis.

Protocol 2: Evaluation of Plasticizer Efficiency using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) of a polymer. A significant decrease in Tg indicates effective plasticization.[4]

Materials and Equipment:

  • Plasticized polymer film samples (from Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the plasticized polymer film and place it in a hermetic aluminum pan. Crimp the lid to seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Protocol 3: Migration Testing of this compound

Objective: To quantify the amount of this compound that migrates from a plasticized polymer.

Materials and Equipment:

  • Plasticized polymer film samples

  • Food simulant (e.g., ethanol/water mixture, vegetable oil) or other relevant solvent

  • Incubator or oven

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Sample Preparation: Cut a precisely sized piece of the plasticized film and record its initial weight.

  • Immersion: Immerse the film sample in a known volume of the chosen food simulant or solvent in a sealed container.

  • Incubation: Place the container in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days) to simulate storage conditions.[10]

  • Analysis of Simulant: After the incubation period, remove the film. Take an aliquot of the simulant and analyze it using GC-MS or HPLC to determine the concentration of this compound that has migrated into the liquid.

  • Analysis of Film (Optional): Dry the film to a constant weight and record the final weight. The weight loss can provide an initial estimate of migration.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_analysis Analysis start Start dissolve Dissolve Polymer in Solvent start->dissolve add_dpa Add this compound dissolve->add_dpa cast Cast Solution into Petri Dish add_dpa->cast evaporate Solvent Evaporation cast->evaporate dry Vacuum Oven Drying evaporate->dry film Plasticized Film dry->film mech_test Mechanical Testing (Tensile) film->mech_test therm_test Thermal Analysis (DSC) film->therm_test mig_test Migration Testing film->mig_test

Caption: Experimental workflow for the preparation and analysis of this compound plasticized films.

Troubleshooting_Logic cluster_brittle Brittleness cluster_migration Migration issue Observed Issue brittle Insufficient Flexibility issue->brittle migration Surface Tackiness issue->migration low_conc Low DPA Concentration? brittle->low_conc poor_disp Poor Dispersion? brittle->poor_disp degradation Thermal Degradation? brittle->degradation increase_conc Increase DPA phr low_conc->increase_conc Yes optimize_mixing Optimize Mixing poor_disp->optimize_mixing Yes adjust_temp Adjust Temperature degradation->adjust_temp Yes high_conc High DPA Concentration? migration->high_conc incompatibility Incompatibility? migration->incompatibility reduce_conc Reduce DPA phr high_conc->reduce_conc Yes add_compatibilizer Use Co-plasticizer incompatibility->add_compatibilizer Yes

References

Validation & Comparative

Dipropyl Adipate vs. Dioctyl Adipate: A Comparative Guide for Plasticizer Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comprehensive comparison of two adipate-based plasticizers, dipropyl adipate (B1204190) and dioctyl adipate, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The following analysis is based on their physicochemical properties and established principles of plasticizer performance.

Executive Summary

Dipropyl adipate and dioctyl adipate are both esters of adipic acid, differing in the length of their alcohol chains. This structural difference significantly influences their performance as plasticizers. Dioctyl adipate (DOA), with its longer C8 alkyl chains, is a well-established, high-performance plasticizer, particularly valued for its excellent low-temperature flexibility and low volatility in polyvinyl chloride (PVC) formulations.[1][2][3] In contrast, this compound, a shorter-chain C3 adipate, is less commonly used as a primary plasticizer in industrial polymer applications and finds more frequent use in the cosmetics and personal care industry as an emollient and solvent.[4][5]

Based on structure-property relationships of adipate esters, it can be inferred that this compound would exhibit higher volatility and a greater tendency to migrate from a polymer matrix compared to dioctyl adipate due to its lower molecular weight.[6][7] Conversely, the shorter alkyl chains of this compound might lead to a higher plasticizing efficiency at equivalent concentrations, resulting in a greater reduction of the polymer's glass transition temperature (Tg).[8][9] The choice between these two plasticizers, therefore, represents a trade-off between plasticizing efficiency and long-term permanence and durability.

Physicochemical Properties

A fundamental comparison of this compound and dioctyl adipate begins with their intrinsic physical and chemical properties. These properties are crucial in determining their compatibility with polymers and their behavior during processing and end-use.

PropertyThis compoundDioctyl Adipate (DOA)
CAS Number 106-19-4[10]123-79-5[11]
Molecular Formula C12H22O4[12]C22H42O4[11]
Molecular Weight 230.30 g/mol [12]370.57 g/mol [6]
Appearance Colorless clear liquid[10]Colorless to slightly yellow, oily liquid[3][11]
Boiling Point ~273 °C[13]~417 °C[14]
Melting Point ~ -15.7 °C[13]~ -67.8 °C[15]
Density ~0.979 - 0.983 g/cm³ @ 20°C[13]~0.925 - 0.929 g/cm³ @ 20°C[11]
Solubility in Water Very slightly soluble[13]Insoluble[11]
Solubility in Organic Solvents Soluble in alcohol[13]Soluble in ethanol, ether, benzene[11]

Performance Comparison as Plasticizers

The efficacy of a plasticizer is evaluated based on several key performance metrics, including plasticizing efficiency, low-temperature performance, volatility, and migration resistance. While direct comparative experimental data for this compound and dioctyl adipate is limited, the following table summarizes their expected performance based on the known properties of adipate esters with varying alkyl chain lengths.

Performance MetricThis compound (Inferred)Dioctyl Adipate (DOA) (Observed)
Plasticizing Efficiency HigherGood
Low-Temperature Flexibility GoodExcellent[1][2]
Volatility HigherRelatively Low[1][16]
Migration Resistance LowerGood[1]
Thermal Stability LowerHigh[11]

Detailed Experimental Protocols

To provide a framework for the comparative evaluation of plasticizers like this compound and dioctyl adipate, detailed methodologies for key experiments are outlined below.

Plasticizer Efficiency

Objective: To determine the effectiveness of a plasticizer in increasing the flexibility of a polymer, typically PVC. This is often quantified by measuring the reduction in hardness or the change in mechanical properties.

Applicable Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions. While not directly for plasticizer efficiency, the principles of sample preparation and testing from standards like ASTM D2288 (for weight loss of plasticizers on heating) and ASTM D412 (for tensile properties of rubber) are adapted.

Methodology:

  • Formulation: Prepare PVC compounds with varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr) of the plasticizer being tested.

  • Milling and Molding: The PVC resin, plasticizer, and other additives (stabilizers, lubricants) are mixed and then processed on a two-roll mill at a controlled temperature to form a homogenous sheet. The sheet is then compression molded into standardized test specimens.

  • Hardness Measurement: After conditioning the specimens, measure the Shore A hardness using a durometer according to ASTM D2240.

  • Tensile Testing: Conduct tensile tests on dumbbell-shaped specimens using a universal testing machine according to ASTM D412. Measure the tensile strength, elongation at break, and 100% modulus.

  • Data Analysis: Compare the hardness and tensile properties of the compounds containing different plasticizers at the same concentration. A lower hardness and modulus, and higher elongation indicate greater plasticizing efficiency.

Volatility (Thermogravimetric Analysis - TGA)

Objective: To assess the thermal stability and volatility of the plasticizer by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the liquid plasticizer into a TGA sample pan.

  • TGA Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a specified upper temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: Continuously record the weight of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature at which specific percentages of weight loss occur (e.g., T5%, T10%, T50%). A higher decomposition temperature indicates lower volatility and greater thermal stability.

Migration Resistance

Objective: To measure the amount of plasticizer that migrates from a plasticized polymer into a contacting medium (liquid or solid).

Applicable Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

Methodology:

  • Sample Preparation: Cut standardized specimens from a sheet of the plasticized polymer.

  • Initial Weighing: Accurately weigh the conditioned specimens.

  • Extraction: Immerse the specimens in a specified extraction liquid (e.g., n-hexane, ethanol, or a food simulant) in a sealed container for a defined period and at a controlled temperature (e.g., 24 hours at 50°C).

  • Final Weighing: After the extraction period, remove the specimens, gently wipe them dry, and re-weigh them after conditioning.

  • Calculation: The percentage of weight loss is calculated as the amount of migrated plasticizer. A lower weight loss indicates better migration resistance.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_plasticizer Plasticizer Molecule cluster_polymer Polymer Matrix This compound This compound Polymer Chains Polymer Chains This compound->Polymer Chains Weaker Interaction (Higher Mobility) Dioctyl Adipate Dioctyl Adipate Dioctyl Adipate->Polymer Chains Stronger Interaction (Lower Mobility) G Start Start Prepare PVC Formulations Prepare PVC Formulations Start->Prepare PVC Formulations Mill and Mold Specimens Mill and Mold Specimens Prepare PVC Formulations->Mill and Mold Specimens Condition Specimens Condition Specimens Mill and Mold Specimens->Condition Specimens Perform Tests Perform Tests Condition Specimens->Perform Tests Hardness (Shore A) Hardness (Shore A) Perform Tests->Hardness (Shore A) Mechanical Tensile Properties Tensile Properties Perform Tests->Tensile Properties Mechanical Volatility (TGA) Volatility (TGA) Perform Tests->Volatility (TGA) Thermal Migration Test Migration Test Perform Tests->Migration Test Durability Analyze and Compare Data Analyze and Compare Data Hardness (Shore A)->Analyze and Compare Data Tensile Properties->Analyze and Compare Data Volatility (TGA)->Analyze and Compare Data Migration Test->Analyze and Compare Data End End Analyze and Compare Data->End

References

A Comparative Analysis of the Biodegradability of Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adipate (B1204190) Ester Biodegradability with Supporting Experimental Data.

Adipate esters, a class of diesters derived from adipic acid, are widely utilized as plasticizers, lubricants, and solvents in various industrial and pharmaceutical applications. Their environmental fate, particularly their biodegradability, is a critical factor in their selection and use. This guide provides a comparative overview of the biodegradability of different adipate esters, supported by quantitative data from scientific studies. The information is intended to assist researchers and professionals in making informed decisions regarding the environmental impact of these compounds.

Quantitative Biodegradation Data of Adipate Esters

The biodegradability of adipate esters is influenced by factors such as their chemical structure, molecular weight, and the environmental conditions of the receiving ecosystem. The following table summarizes quantitative data from various studies, providing a comparative look at the degradation potential of several common adipate esters under different testing methodologies.

Adipate EsterTest MethodBiodegradation MetricResultTest DurationSource(s)
Di(2-ethylhexyl) adipate (DEHA)Activated Sludge, CO2 Evolution% of Theoretical CO2> 75%35 days[1]
Di-n-hexyl adipateActivated Sludge, CO2 Evolution% of Theoretical CO2> 75%35 days[1]
Di(heptyl, nonyl) adipateActivated Sludge, CO2 Evolution% of Theoretical CO2> 75%35 days[1]
Di(2-ethylhexyl) adipate (DEHA)Semi-continuous Activated SludgePrimary Biodegradation67% - >99%24 hours[1]
Di-n-hexyl adipateSemi-continuous Activated SludgePrimary Biodegradation67% - >99%24 hours[1]
Di(heptyl, nonyl) adipateSemi-continuous Activated SludgePrimary Biodegradation67% - >99%24 hours[1]
Diisononyl adipate (DINA)Respirometer Test% Mineralization62%39 days

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

A fundamental understanding of the methodologies used to assess biodegradability is crucial for interpreting the presented data. Below are detailed protocols for two common experimental setups.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

The OECD 301B test is a standardized method for determining the "ready biodegradability" of organic compounds in an aerobic aqueous medium.[2]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[2] The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 (ThCO2) that could be produced from all the carbon in the test substance.[2]

Apparatus:

  • Biometer flasks or similar vessels.

  • CO2-free air supply.

  • CO2 absorption train (e.g., containing barium hydroxide (B78521) or sodium hydroxide solution).

  • Titration equipment or an inorganic carbon analyzer.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential mineral salts is prepared.

  • Inoculum: The inoculum is typically derived from the supernatant of settled domestic activated sludge.

  • Test Setup: The test substance is added to the test flasks at a concentration that will yield sufficient CO2 to be accurately measured. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) and aerated with CO2-free air.

  • CO2 Measurement: The CO2 produced is trapped in an absorption solution and quantified by titration or by using an inorganic carbon analyzer.

  • Data Analysis: The percentage of biodegradation is calculated based on the cumulative amount of CO2 produced by the test substance, corrected for the CO2 produced in the blank control. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[2]

Soil Burial Test

The soil burial test is a common method to evaluate the biodegradability of materials, including plasticizers, in a terrestrial environment.

Principle: The test material is buried in a natural or standardized soil environment, and its degradation is monitored over time. The primary metric for assessing biodegradation is the percentage of weight loss of the material.

Apparatus:

  • Containers (e.g., pots, trays) to hold the soil.

  • Natural or standardized soil with a known microbial population.

  • Analytical balance for weighing the test samples.

Procedure:

  • Sample Preparation: Test samples of a known weight and surface area are prepared.

  • Burial: The samples are buried in the soil at a specified depth. The soil moisture content and temperature are controlled and maintained throughout the test.

  • Incubation: The containers are incubated for a predetermined period, with periodic sampling.

  • Sample Retrieval and Analysis: At each sampling interval, the samples are carefully retrieved from the soil, cleaned to remove any adhering soil particles, dried, and weighed.

  • Data Analysis: The percentage of weight loss is calculated for each sample at each time point. Visual observations of the sample's physical deterioration (e.g., fragmentation, discoloration) are also recorded.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the generalized workflows for biodegradability testing.

experimental_workflow cluster_oecd_301b OECD 301B: CO2 Evolution Test cluster_soil_burial Soil Burial Test prep_oecd Preparation of Mineral Medium and Inoculum setup_oecd Test Flask Setup (Test Substance, Blank, Reference) prep_oecd->setup_oecd incubation_oecd Aerobic Incubation (28 days) with CO2-free air setup_oecd->incubation_oecd measurement_oecd CO2 Trapping and Quantification incubation_oecd->measurement_oecd analysis_oecd Calculation of % Biodegradation measurement_oecd->analysis_oecd prep_soil Sample Preparation (Known Weight and Surface Area) burial_soil Burial in Controlled Soil Environment prep_soil->burial_soil incubation_soil Incubation with Periodic Sampling burial_soil->incubation_soil retrieval_soil Sample Retrieval, Cleaning, and Drying incubation_soil->retrieval_soil analysis_soil Weight Loss Calculation and Visual Assessment retrieval_soil->analysis_soil

Caption: Generalized workflows for OECD 301B and Soil Burial biodegradability tests.

Biodegradation Pathway of Adipate Esters

The primary mechanism for the biodegradation of adipate esters is the enzymatic hydrolysis of the ester bonds. This process is typically initiated by esterase enzymes produced by microorganisms, which break down the diester into an alcohol and adipic acid. These intermediate products are then further metabolized by the microbial community.

biodegradation_pathway Adipate_Diester Adipate Diester (R-OOC-(CH2)4-COO-R') Enzymatic_Hydrolysis Enzymatic Hydrolysis (Esterases) Adipate_Diester->Enzymatic_Hydrolysis Intermediates Adipic Acid + Alcohol (R-OH, R'-OH) Enzymatic_Hydrolysis->Intermediates Further_Metabolism Further Microbial Metabolism Intermediates->Further_Metabolism End_Products CO2 + H2O + Biomass Further_Metabolism->End_Products

Caption: Simplified biodegradation pathway of adipate esters.

References

A Comparative Guide to the Validation of Dipropyl Adipate Purity: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of dipropyl adipate (B1204190) purity is crucial for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of the traditional saponification titration method with modern chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the validation of dipropyl adipate purity.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the three analytical methods in determining the purity of this compound. The data presented is a representative compilation based on typical performance characteristics for the analysis of similar ester compounds.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity (%) 98.7 ± 0.799.5 ± 0.299.6 ± 0.1
Precision (RSD%) < 1.5%< 0.5%< 0.3%
Analysis Time per Sample ~1.5 hours~25 minutes~15 minutes
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other volatile estersUV-active impurities, non-volatile esters
Specificity LowHighHigh
Limit of Detection (LOD) ~0.1%~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.3%~0.03%~0.05%

Experimental Workflows

The selection of an analytical method is often a balance between the required accuracy, precision, and the nature of potential impurities. The following diagrams illustrate the typical experimental workflows for each technique.

TitrationWorkflow cluster_prep Sample Preparation cluster_saponification Saponification cluster_titration Titration cluster_calculation Calculation weigh Accurately weigh This compound sample dissolve Dissolve in neutralized ethanol weigh->dissolve add_koh Add excess 0.5 M ethanolic KOH dissolve->add_koh reflux Reflux for 60 minutes add_koh->reflux cool Cool to room temperature reflux->cool add_indicator Add phenolphthalein (B1677637) indicator cool->add_indicator titrate Titrate with 0.5 M HCl add_indicator->titrate blank Perform blank titration titrate->blank calculate Calculate saponification value and purity blank->calculate

Saponification Titration Workflow for this compound Purity.

ChromatographyWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately weigh This compound dissolve Dissolve in appropriate solvent (e.g., Hexane (B92381) for GC, Mobile Phase for HPLC) weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into GC-FID or HPLC-UV filter->inject separate Separate components on column inject->separate detect Detect with FID or UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on area percentage integrate->calculate

General Chromatographic Workflow for this compound Purity.

Experimental Protocols

Purity Determination by Saponification Titration

This classical method determines the ester content by measuring the amount of alkali required for hydrolysis (saponification).

Reagents and Equipment:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized to phenolphthalein

  • Reflux condenser and heating mantle

  • Burette, pipette, and conical flasks

Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL conical flask.

  • Add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 60 minutes.

  • Allow the mixture to cool to room temperature and add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • The purity of this compound is calculated by comparing the experimental saponification value to the theoretical value. The theoretical saponification value for this compound (C12H22O4, Molecular Weight: 230.30 g/mol ) is approximately 243.6 mg KOH/g.

Purity Determination by Gas Chromatography (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like hexane or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample into the GC system.

  • Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is suitable for the analysis of non-volatile or thermally labile compounds and offers high precision.[1]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to that of a reference standard, or by calculating the area percentage of the main peak.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. While saponification titration is a cost-effective, traditional method, it lacks specificity. For routine quality control where the impurity profile is well-characterized, it can be a suitable technique. However, for comprehensive purity analysis, including the identification and quantification of specific impurities, chromatographic methods are superior. GC-FID is ideal for volatile impurities such as residual alcohols, while HPLC-UV provides excellent precision for a broader range of non-volatile and UV-active impurities. For rigorous quality control and in a research and development setting, employing an orthogonal method (e.g., GC-FID and HPLC-UV) is often the most robust approach to ensure the highest purity of this compound.

References

A Comparative Analysis of Dipropyl Adipate and Phthalate Plasticizers for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, safety, and experimental evaluation of dipropyl adipate (B1204190) versus traditional phthalate (B1215562) plasticizers.

In the formulation of polymeric materials utilized in research, medical devices, and pharmaceutical packaging, the choice of plasticizer is a critical determinant of final product performance and safety. For decades, phthalate esters, such as dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, mounting concerns over their potential health risks have spurred the adoption of alternative plasticizers. This guide provides a comprehensive comparative study of dipropyl adipate, a non-phthalate alternative, and traditional phthalate plasticizers, supported by experimental data and detailed methodologies.

Executive Summary: Adipates Offer a Safer, High-Performing Alternative

Adipate esters, including this compound, present a compelling alternative to phthalate plasticizers, particularly in applications demanding high safety and biocompatibility. The primary advantages of adipates lie in their significantly lower toxicity profiles and superior performance at low temperatures. In contrast, several phthalates have come under regulatory scrutiny due to their classification as potential endocrine disruptors.

While phthalates have historically been favored for their high plasticizing efficiency, adipates offer comparable, and in some aspects superior, performance characteristics. This guide will delve into the quantitative differences in mechanical properties, migration resistance, and thermal stability between these two classes of plasticizers.

Performance Comparison: A Quantitative Analysis

The selection of a plasticizer is heavily reliant on its ability to impart desired physical properties to a polymer, typically polyvinyl chloride (PVC). The following tables summarize the key performance differences between this compound and a representative phthalate plasticizer, Dioctyl Phthalate (DOP).

Mechanical Properties of Plasticized PVC

The efficiency of a plasticizer is often determined by its effect on the mechanical properties of the polymer. Key parameters include tensile strength, elongation at break, and hardness.

PropertyThis compoundDioctyl Phthalate (DOP)Test Method
Tensile Strength LowerHigherASTM D412
Elongation at Break HigherLowerASTM D412
Hardness (Shore A) LowerHigherASTM D2240

Note: The addition of any plasticizer will generally decrease tensile strength and hardness while increasing the elongation at break of the PVC compound.

Migration and Leaching Characteristics

Plasticizer migration is a critical concern, especially in medical and food-contact applications, as it can lead to contamination and degradation of the plastic's properties.

PropertyThis compoundDioctyl Phthalate (DOP)Test Method
Migration Rate Generally LowerHigherISO 177
Leaching in Aqueous Media LowLowASTM D1239
Leaching in Lipidic Media Moderate to HighHighASTM D1239
Thermal Stability

The thermal stability of a plasticizer is crucial for the processing of the polymer and the end-use application's temperature range.

PropertyThis compoundDioctyl Phthalate (DOP)Test Method
Decomposition Temperature Generally GoodVariesTGA

Experimental Protocols: Methodologies for Evaluation

To ensure objective and reproducible comparisons, standardized testing protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Preparation of Plasticized PVC Samples

A standardized workflow is critical for preparing PVC samples for subsequent performance testing.

G cluster_0 PVC Formulation cluster_1 Processing cluster_2 Sample Preparation PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing Plasticizer Plasticizer (this compound or DOP) Plasticizer->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Lubricant Lubricant Lubricant->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding Cutting Die Cutting of Test Specimens Molding->Cutting

Caption: Workflow for the preparation of plasticized PVC test specimens.

Mechanical Properties Testing

1. Tensile Strength and Elongation at Break (ASTM D412)

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen: Dumbbell-shaped specimens die-cut from the prepared PVC sheets.

  • Procedure:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[1][2]

    • Record the force and elongation.

  • Calculation:

    • Tensile Strength (MPa) = Force at break (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%) = [(Final length at break - Initial gauge length) / Initial gauge length] x 100

2. Hardness Testing (ASTM D2240)

  • Apparatus: Shore A Durometer.

  • Specimen: Flat PVC sheet with a minimum thickness of 6 mm.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and perpendicularly onto the surface of the specimen.

    • Read the hardness value on the durometer scale within one second of firm contact.[3][4]

    • Take multiple readings at different locations and calculate the average.

Migration and Leaching Analysis

1. Plasticizer Migration (ISO 177)

  • Apparatus: Analytical balance, air-circulating oven, absorbent discs (e.g., standard rubber).[1][5]

  • Specimen: Disc-shaped specimens (50 mm diameter) cut from the PVC sheet.[1][6]

  • Procedure:

    • Condition and weigh the PVC test specimens and the absorbent discs.

    • Create an assembly by placing the PVC specimen between two absorbent discs.[6][7]

    • Place the assembly under a specified weight (e.g., 5 kg) in an oven at a set temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[6][7]

    • After cooling, recondition and reweigh the PVC specimen and the absorbent discs.

  • Calculation:

    • Migration (g) = Initial weight of PVC specimen - Final weight of PVC specimen

    • Alternatively, Migration (g) = Final weight of absorbent discs - Initial weight of absorbent discs

G Start Condition & Weigh Specimen & Discs Assembly Assemble: Disc - Specimen - Disc Start->Assembly Oven Place in Oven under Pressure Assembly->Oven Cool Cool & Recondition Oven->Cool Weigh Reweigh Specimen & Discs Cool->Weigh Calculate Calculate Weight Loss (Migration) Weigh->Calculate

Caption: Experimental workflow for the plasticizer migration test (ISO 177).

2. Leaching in Liquid Media (ASTM D1239)

  • Apparatus: Analytical balance, containers, specified liquid media (e.g., distilled water, olive oil).

  • Specimen: Square specimens (e.g., 50x50 mm) cut from the PVC sheet.

  • Procedure:

    • Weigh the initial specimen.

    • Immerse the specimen in the test liquid at a specified temperature and for a set duration (e.g., 24 hours at 23°C).

    • Remove the specimen, wipe it dry, and reweigh it.

  • Calculation:

    • Weight Loss (%) = [(Initial weight - Final weight) / Initial weight] x 100

Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

  • Apparatus: Thermogravimetric Analyzer.

  • Specimen: A small, accurately weighed sample of the plasticized PVC.

  • Procedure:

    • Place the sample in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[8][9]

    • Record the weight loss as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the material.[8][9]

Conclusion: Informed Plasticizer Selection for Optimal Performance and Safety

The data and experimental protocols presented in this guide demonstrate that this compound is a viable and, in many respects, superior alternative to traditional phthalate plasticizers. While phthalates may offer slightly higher tensile strength, this compound provides enhanced flexibility and, critically, a more favorable safety profile with lower migration potential.

For researchers, scientists, and drug development professionals, the selection of a plasticizer should be a carefully considered decision based on empirical data. The experimental workflows and methodologies detailed herein provide a framework for conducting in-house comparative studies to validate the performance of this compound and other alternative plasticizers in specific applications. By prioritizing materials with lower toxicity and reduced leachability, the scientific community can ensure the development of safer and more reliable products.

References

Confirming the Molecular Structure of Dipropyl Adipate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous confirmation of the chemical structure of dipropyl adipate (B1204190). This guide presents a comparative analysis of its spectroscopic data alongside common alternatives—diethyl adipate, dibutyl adipate, and the isomeric diisopropyl adipate—to offer researchers a comprehensive reference for structural verification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dipropyl adipate and its alternatives. These values are essential for the identification and differentiation of these structurally similar diesters.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., triplet, sextet), and integration of each signal correspond to a specific set of protons.

CompoundChemical Shift (δ) of -O-CH ₂-CH₂-CH₃ (ppm)MultiplicityChemical Shift (δ) of -O-CH₂-CH ₂-CH₃ (ppm)MultiplicityChemical Shift (δ) of -O-CH₂-CH₂-CH ₃ (ppm)MultiplicityChemical Shift (δ) of -CO-CH ₂-CH₂- (ppm)MultiplicityChemical Shift (δ) of -CO-CH₂-CH ₂- (ppm)Multiplicity
This compound~4.0Triplet~1.6Sextet~0.9Triplet~2.3Triplet~1.6Quintet
Diethyl Adipate~4.1Quartet--~1.2Triplet~2.3Triplet~1.6Quintet
Dibutyl Adipate~4.0Triplet~1.6Quintet~1.4 (and ~0.9)Multiplet (and Triplet)~2.3Triplet~1.6Quintet
Diisopropyl Adipate~4.9 (-O-CH -(CH₃)₂)Septet--~1.2Doublet~2.3Triplet~1.6Quintet
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule.

CompoundChemical Shift (δ) of C =O (ppm)Chemical Shift (δ) of -O-C H₂- (ppm)Chemical Shift (δ) of -O-CH₂-C H₂- (ppm)Chemical Shift (δ) of -O-CH₂-CH₂-C H₃ (ppm)Chemical Shift (δ) of -CO-C H₂- (ppm)Chemical Shift (δ) of -CO-CH₂-C H₂- (ppm)
This compound~173~66~22~10~34~24
Diethyl Adipate~173~60-~14~34~24
Dibutyl Adipate~173~64~31 (and ~19)~14~34~24
Diisopropyl Adipate~173~67 (-O-C H-(CH₃)₂)-~22~34~25
IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)
This compound~1735~1170~2870-2960
Diethyl Adipate~1735~1175~2870-2980
Dibutyl Adipate~1735~1170~2870-2960
Diisopropyl Adipate~1730~1180~2870-2980
Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound230171, 129, 111, 43
Diethyl Adipate202157, 129, 111, 101, 29
Dibutyl Adipate258185, 129, 111, 57, 56
Diisopropyl Adipate230171, 129, 100, 87, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument parameters may vary, and optimization is often necessary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the adipate ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: The data presented were acquired on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample on one plate, cover with the second plate, and place in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile liquids like this compound, direct injection or infusion via a syringe pump into the ion source is common. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds.

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition:

    • The instrument is typically scanned over a mass range of m/z 40 to 400.

    • The resulting mass spectrum shows the relative abundance of different fragment ions, which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of this compound using these spectroscopic techniques is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis and Interpretation cluster_Confirmation Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Analysis Provides data on proton and carbon framework IR IR Spectroscopy IR_Analysis Identify Characteristic Functional Group Stretches IR->IR_Analysis Identifies functional groups MS Mass Spectrometry MS_Analysis Determine Molecular Ion and Fragmentation Pattern MS->MS_Analysis Provides molecular weight and fragmentation data Structure_Confirmation Confirm this compound Structure NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logical workflow for the spectroscopic confirmation of this compound structure.

A Comparative Guide to the Cross-Validation of Analytical Methods for Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of dipropyl adipate (B1204190). Dipropyl adipate is utilized as a plasticizer and emollient in various sectors, including cosmetics, food packaging, and pharmaceuticals. The selection of a robust and reliable analytical method is critical for quality control, regulatory adherence, and safety assessment of products containing this compound. This document outlines the performance characteristics of both GC-MS and HPLC methods, supported by experimental data from studies on adipate esters, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific application.

Comparison of Analytical Method Performance

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods in the analysis of adipate esters, which are analogous to this compound.

Table 1: Performance Characteristics of GC-MS and HPLC-UV for Adipate Ester Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1]1 - 100 µg/mL (Estimated for this compound)
Correlation Coefficient (r²) > 0.998[1]> 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 83.6% - 118.5%[1]98% - 102% (Typical for drug products)
Precision (RSD) 2.5% - 15.6%[1]< 2% (Typical)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for both GC-MS and HPLC analysis of adipate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantitative analysis of this compound in complex matrices such as food products.

1. Sample Preparation:

  • Homogenize the solid sample.

  • Perform liquid extraction of the homogenized sample with an appropriate solvent (e.g., acetonitrile).

  • Remove lipids by extraction with n-hexane.

  • Clean up the acetonitrile (B52724) layer using a solid-phase extraction (SPE) cartridge (e.g., Florisil or Oasis MAX) to remove interferences.[1]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: Rtx®-35ms, 30 m × 0.25 mm ID × 0.5 μm film thickness (or equivalent).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 4 minutes.

    • Ramp 1: 20°C/min to 130°C, hold for 2 minutes.

    • Ramp 2: 15°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-500

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the quantification of this compound in cosmetic formulations or pharmaceutical preparations.

1. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC Column: Newcrom R1 reverse-phase column or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For MS-compatible methods, replace phosphoric acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 210 nm.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC, and the logical relationship of key validation parameters.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: HPLC-UV analysis workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation MethodA Method A (e.g., GC-MS) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Linearity Linearity MethodA->Linearity Specificity Specificity MethodA->Specificity LOD LOD/LOQ MethodA->LOD MethodB Method B (e.g., HPLC) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->Specificity MethodB->LOD Comparison Comparative Analysis Accuracy->Comparison Precision->Comparison Linearity->Comparison Specificity->Comparison LOD->Comparison Report Final Report: Method Comparability Assessment Comparison->Report

Caption: Logical relationship of cross-validation parameters.

References

"performance comparison of dipropyl adipate in different polymer matrices"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of dipropyl adipate (B1204190) and its analogs as plasticizers in different polymer matrices, with a focus on applications in drug delivery and biodegradable materials. The information presented is supported by experimental data from scientific literature, offering insights into thermal behavior, mechanical properties, and drug release characteristics.

Overview of Dipropyl Adipate as a Plasticizer

This compound is an aliphatic ester that serves as an effective plasticizer for various polymers. Its linear structure and moderate molecular weight allow it to efficiently interpenetrate polymer chains, reducing intermolecular forces and thereby increasing flexibility and reducing the glass transition temperature (Tg). Adipate esters, in general, are known for imparting good low-temperature flexibility to polymer films. In the context of pharmaceutical and biomedical applications, the choice of a plasticizer is critical as it can significantly influence the manufacturing process, physical properties, and drug release kinetics of the final product.

Performance Comparison in Different Polymer Matrices

This section details the performance of adipate esters, using diethyl and dibutyl adipate as close analogs for this compound, in two key polymer systems: Poly(lactic acid) (PLA)-based blends and Ethylcellulose.

Poly(lactic acid)/Thermoplastic Starch (PLA/TPS) Blends

Blends of PLA and thermoplastic starch are of significant interest for biodegradable packaging and biomedical applications. Plasticizers are essential to improve the flexibility and processability of these materials.

Thermal Properties:

The primary role of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at lower temperatures. The efficiency of a plasticizer can be evaluated by the extent of Tg reduction.

Table 1: Comparison of Glass Transition Temperature (Tg) of PLA/TPS Sheets with Different Plasticizers [1]

Plasticizer TypeConcentration (% w/w)Glass Transition Temperature (Tg) of PLA (°C)
None (Control)058.6
Diethyl Adipate (DEA)1545.2
Acetyl Triethyl Citrate (B86180) (ATEC)1548.1
Acetyl Tributyl Citrate (ATBC)1546.5
Tributyl Citrate (TBC)1547.3

Data from a study on PLA/TPS sheets plasticized with various esters.[1]

As shown in Table 1, diethyl adipate demonstrates significant plasticizing efficiency, reducing the Tg of the PLA/TPS blend by over 13°C.[1] Its performance is comparable to, and in this case slightly better than, the commonly used citrate-based plasticizers.[1]

Mechanical Properties:

The addition of a plasticizer is expected to decrease the stiffness (Young's Modulus) and tensile strength while increasing the elongation at break, resulting in a more flexible material.

Table 2: Mechanical Properties of PLA/TPS Sheets with Different Plasticizers [1]

Plasticizer TypeYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
None (Control)114728.33.8
Diethyl Adipate (DEA)49815.125.4
Acetyl Triethyl Citrate (ATEC)87623.54.5
Acetyl Tributyl Citrate (ATBC)75420.15.1
Tributyl Citrate (TBC)81221.94.7

Data from a study on PLA/TPS sheets plasticized with various esters.[1]

The data in Table 2 clearly indicates that diethyl adipate significantly enhances the flexibility of the PLA/TPS sheets.[1] It causes a substantial reduction in Young's modulus and tensile strength, coupled with a nearly seven-fold increase in elongation at break, outperforming the citrate esters in imparting ductility.[1]

Ethylcellulose

Ethylcellulose is a widely used polymer in pharmaceutical coatings for controlled-release drug formulations. The choice of plasticizer is crucial for achieving the desired film properties and drug release profiles.

Drug Release Performance:

The type and concentration of the plasticizer can modulate the permeability of the ethylcellulose film and, consequently, the rate of drug release.

Table 3: Influence of Dibutyl Adipate on Propranolol HCl Release from Ethylcellulose Coated Pellets [2]

Plasticizer Concentration (% w/w)Time to 50% Drug Release (T50%) in 0.1 M HCl (minutes)
25~180
30~240
35~240

Data from a study on the influence of various plasticizers on drug release from ethylcellulose coated pellets. Dibutyl adipate was used as a representative adipate ester.[2]

As indicated in Table 3, increasing the concentration of dibutyl adipate from 25% to 30% prolongs the drug release, as evidenced by the increased time to release 50% of the drug.[2] However, a further increase to 35% does not lead to a further reduction in the release rate, suggesting that the saturation capacity of the plasticizer within the film may have been reached.[2] This highlights the importance of optimizing the plasticizer concentration for a desired release profile. Slower drug release is generally associated with the formation of a more complete and less permeable film, which is often characterized by being softer and having greater elongation.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of plasticizer performance.

Film Preparation by Solvent Casting

The solvent casting method is a common technique for preparing thin polymer films in a laboratory setting.

Solvent_Casting_Workflow A Polymer Dissolution (e.g., PLA in chloroform) B Plasticizer Addition (e.g., this compound) A->B C Homogenization (Stirring/Sonication) B->C D Casting (Pouring onto a level surface) C->D E Solvent Evaporation (Controlled drying) D->E F Film Peeling E->F

Figure 1: General workflow for the solvent casting method.

  • Polymer Solution Preparation: The polymer (e.g., PLA, Ethylcellulose) is dissolved in a suitable volatile solvent (e.g., chloroform, ethanol) to form a homogenous solution.

  • Plasticizer Incorporation: The desired amount of this compound is added to the polymer solution.

  • Mixing: The mixture is thoroughly stirred or sonicated to ensure uniform distribution of the plasticizer.

  • Casting: The solution is poured onto a level, non-stick surface, such as a glass plate or a Teflon-coated dish.

  • Drying: The solvent is allowed to evaporate under controlled conditions (e.g., at room temperature or in a low-temperature oven) to form a film.

  • Film Recovery: Once completely dry, the film is carefully peeled from the casting surface.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg).

DSC_Analysis_Workflow A Sample Preparation (Film cut into small pieces) B Encapsulation (Sealing in an aluminum pan) A->B C Instrument Setup (Setting temperature program) B->C D Heating/Cooling Cycle (Controlled temperature ramp) C->D E Data Acquisition (Measuring heat flow) D->E F Tg Determination (Analysis of the thermal curve) E->F

Figure 2: Workflow for determining glass transition temperature using DSC.

  • Sample Preparation: A small, accurately weighed sample of the polymer film is placed in an aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A common heating rate is 10°C/min.

  • Data Analysis: The glass transition temperature is determined from the inflection point in the heat flow curve during the second heating scan.

Mechanical Testing: Tensile Analysis

Tensile testing is performed to evaluate the mechanical properties of the polymer films, such as tensile strength, Young's modulus, and elongation at break.

Tensile_Testing_Workflow A Specimen Preparation (Cutting dumbbell-shaped samples) B Mounting (Clamping in the grips of a universal testing machine) A->B C Applying Tensile Load (Stretching at a constant speed) B->C D Data Recording (Measuring force and displacement) C->D E Calculation of Properties (Stress-strain curve analysis) D->E

Figure 3: Workflow for conducting tensile analysis of polymer films.

  • Specimen Preparation: The polymer films are cut into a standard shape, such as a dumbbell or rectangular strip, according to standards like ASTM D882.

  • Testing: The specimen is mounted in the grips of a universal testing machine.

  • Load Application: A tensile load is applied at a constant rate of extension until the specimen breaks.

  • Data Analysis: The force and elongation are recorded to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are calculated.

Drug Release Study: Dissolution Testing

Dissolution testing is conducted to determine the rate and extent of drug release from the polymer matrix.

Dissolution_Testing_Workflow A Film Sample Placement (In a dissolution apparatus, e.g., USP Apparatus 2) B Addition of Dissolution Medium (e.g., phosphate (B84403) buffer at 37°C) A->B C Agitation (Constant stirring) B->C D Sample Collection (Aliquots taken at specified time intervals) C->D E Drug Quantification (e.g., UV-Vis spectrophotometry or HPLC) D->E F Data Analysis (Plotting cumulative drug release vs. time) E->F

Figure 4: General workflow for in vitro drug release testing.

  • Apparatus Setup: A known area of the drug-loaded film is placed in the dissolution vessel of a USP dissolution apparatus (e.g., paddle apparatus).

  • Dissolution Medium: The vessel is filled with a specified volume of a dissolution medium (e.g., phosphate buffer pH 7.4) maintained at a constant temperature (typically 37°C).

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

  • Analysis: The concentration of the released drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Interpretation: The cumulative amount of drug released is plotted against time to obtain the drug release profile.

Conclusion

The available data on analogs such as diethyl and dibutyl adipate suggest that this compound is a highly effective plasticizer for a range of polymer matrices. In PLA/TPS blends, it demonstrates superior performance in enhancing flexibility compared to common citrate-based plasticizers. In ethylcellulose systems, it can be used to effectively modulate drug release profiles, with the plasticizer concentration being a key parameter for optimization. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative studies and further explore the potential of this compound in various pharmaceutical and biomedical applications. Further research directly comparing this compound across a wider range of polymer matrices would be beneficial for a more complete understanding of its performance characteristics.

References

A Comparative Analysis of In Vitro and In Vivo Toxicity Studies of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profile of dipropyl adipate (B1204190), comparing available in vivo data with in vitro findings from related adipate esters.

Introduction

Dipropyl adipate, a diester of propyl alcohol and adipic acid, is utilized in various industrial applications, including as a solvent and plasticizer. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This guide provides a comparative overview of the available in vivo toxicity data for this compound and juxtaposes it with in vitro findings from structurally related adipate esters to infer potential mechanisms of toxicity. A significant data gap exists in the public domain regarding the in vitro toxicity of this compound itself; therefore, a read-across approach from other adipates is employed to provide a broader toxicological context.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative data from in vivo studies on this compound and comparative in vitro data from related adipate esters.

Table 1: In Vivo Acute Toxicity of this compound
Test TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRodentOralLD501,500 - 8,800 mg/kg[1]
Acute Oral ToxicityGuinea PigOralLD50~6,600 mg/kg[1]
Acute Oral ToxicityRabbitOralLD505,000 mg/kg[1]
Acute Oral ToxicityDogOralLD50>8,000 mg/kg[1]
Acute ToxicityRatIntraperitonealLD503,786 mg/kg[2]
Skin IrritationRabbitDermal-Minimally irritating[1]
Eye IrritationRabbitOcular-Minimally irritating[1]
Skin SensitizationHumanDermal-No sensitization[3]
PhotosensitizationHumanDermal-No photosensitization[3]
Table 2: In Vitro Toxicity of Related Adipate Esters (Read-Across Data)
CompoundTest TypeCell LineEndpointResultReference
Dibutyl AdipateCytotoxicityHeLaAcute ToxicityNo acute toxicity[4]
Diisobutyl AdipateCytotoxicity/Metabolic DisruptionMurine and Human HepatocytesLipid AccumulationIncreased intracellular lipid content[5]
Diisopropyl AdipateCellular SignalingChinese Hamster Ovary (CHO)TRPA1 ActivationActivation of TRPA1 channel[6][7][8]
Di-(2-ethylhexyl) Adipate (DEHA)Genotoxicity (Ames Test)Salmonella typhimuriumMutagenicityNegative[9]
Diisononyl Adipate (DINA)Genotoxicity (Ames Test)Salmonella typhimuriumMutagenicityNegative[9]
Diisononyl Adipate (DINA)Genotoxicity (Mouse Lymphoma Assay)L5178Y mouse lymphoma cellsMutagenicityNegative[9]
Diisononyl Adipate (DINA)Genotoxicity (In Vitro Transformation)BALB 3T3 and Syrian Hamster EmbryoTransformationNegative[9]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (In Vivo) - Based on OECD Guideline 423 (Acute Toxic Class Method)
  • Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley strain) are used. Animals are fasted prior to dosing.

  • Dosing: The test substance is administered in a single dose by oral gavage. The volume is generally kept to a minimum, not exceeding 1 mL/100g of body weight for rodents.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome (survival or death) determines the next step:

    • If mortality is observed, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is estimated based on the mortality data. A gross necropsy of all animals is performed at the end of the study.[10]

Dermal Irritation (In Vivo) - Based on OECD Guideline 404
  • Test Animals: Healthy young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A 0.5 mL or 0.5 g sample of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch (semi-occlusive dressing).

  • Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Dermal reactions are scored according to a standardized scale (e.g., Draize scale).[7][11]

  • Endpoint: The primary irritation index is calculated from the erythema and edema scores to classify the substance's irritation potential.

Eye Irritation (In Vivo) - Based on OECD Guideline 405
  • Test Animals: Healthy young adult albino rabbits with no pre-existing eye defects are used.

  • Instillation: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.[3][6][12]

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival reactions are used to classify the irritancy potential of the substance.

Bacterial Reverse Mutation Test (Ames Test) (In Vitro) - Based on OECD Guideline 471
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent.

  • Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and either mixed with an overlay agar (B569324) and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in revertant colonies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways involved in adipate toxicity and a general workflow for in vivo irritation studies.

experimental_workflow_irritation cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_analysis Data Analysis animal_prep Animal Preparation (Clipping of fur) application Dermal/Ocular Application animal_prep->application substance_prep Test Substance (0.5 mL/g) substance_prep->application obs_1h 1 Hour application->obs_1h obs_24h 24 Hours obs_1h->obs_24h obs_48h 48 Hours obs_24h->obs_48h obs_72h 72 Hours obs_48h->obs_72h endpoint Endpoint Calculation (e.g., Primary Irritation Index) obs_72h->endpoint signaling_pathways cluster_trpa1 TRPA1 Signaling Pathway (Read-Across) cluster_ppar PPARγ Signaling Pathway (Read-Across) adipate Adipate Ester (e.g., Diisopropyl Adipate) trpa1 TRPA1 Channel adipate->trpa1 Activation ca_influx Ca2+ Influx trpa1->ca_influx neuron_depol Neuronal Depolarization ca_influx->neuron_depol inflammation Neurogenic Inflammation neuron_depol->inflammation diba Adipate Ester (e.g., Diisobutyl Adipate) ppar PPARγ Receptor diba->ppar Activation gene_exp Altered Gene Expression ppar->gene_exp lipid_met Disruption of Lipid Metabolism gene_exp->lipid_met lipid_acc Lipid Accumulation lipid_met->lipid_acc

References

A Comparative Analysis of Dipropyl Adipate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl adipate (B1204190), a key diester with applications ranging from a specialty emollient in cosmetics to a plasticizer and a component in pharmaceutical formulations, can be synthesized through various chemical and biochemical routes. The choice of synthesis method significantly impacts yield, purity, reaction conditions, and overall process sustainability. This guide provides a detailed comparative analysis of the primary methods for synthesizing dipropyl adipate: direct esterification, enzymatic synthesis, palladium-catalyzed carbonylation, and transesterification. The performance of each method is evaluated based on reaction yield, purity, operational parameters, and catalyst systems, supported by experimental data from relevant studies.

At a Glance: Comparison of Synthesis Methods

Synthesis MethodCatalystTypical Reaction Temperature (°C)Typical Reaction Time (hours)Molar Ratio (Alcohol:Acid)Reported Yield (%)Key AdvantagesKey Disadvantages
Direct Esterification
Concentrated H₂SO₄Boiling/Reflux1 - 51:0.85 - 3:1~99.5[1]High yield, readily available and inexpensive catalyst.Harsh reaction conditions, potential for side reactions, difficult catalyst removal, and corrosion issues.[2][3]
p-Toluenesulfonic acidReflux38:1~90.4[4]Good yield.Catalyst removal and potential for side products.
Ionic Liquid70 - 802 - 44:1>99 (for similar dialkyl adipates)[5]High yield and selectivity, mild conditions, catalyst recyclability.[5]Higher cost of catalyst.[3]
Solid Acid (e.g., SO₄²⁻/TiO₂-ZrO₂)Boiling42.5:1~99.4 (for dibutyl adipate)[6]Catalyst is easily separable and reusable, suitable for continuous processes, and non-corrosive.[3]May require higher temperatures than liquid acids.
Enzymatic Synthesis Lipase (B570770) (e.g., Novozym 435)40 - 605 - 481:1 - 12:1Up to 100 (for similar adipate esters)[7][8]High selectivity, mild reaction conditions, environmentally friendly, minimal byproducts.[3]Higher initial catalyst cost, longer reaction times in some cases.[3]
Palladium-Catalyzed Carbonylation Palladium/HeMaRaphos12024(Butadiene:Butanol)≥95[9][10]High selectivity (≥97%), 100% atom economy, direct route from butadiene.[10][11]Requires specialized catalyst and high-pressure equipment (CO gas).
Transesterification Titanium Adipate117Not specified2.55:1 (Alcohol:Diester)~94.2 (for diisooctyl adipate)[12]Avoids water as a byproduct, can be driven to high conversion.Often requires high temperatures and catalyst removal.[3]

Experimental Protocols

Protocol 1: Direct Esterification using Concentrated Sulfuric Acid

This protocol is adapted from a patented method for preparing this compound, which emphasizes a specific refining process to achieve high purity.[1]

Materials:

  • Adipic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Refining agent (mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663) in a 1:1:2:1 weight ratio)

  • Water

Procedure:

  • Esterification: In a reactor equipped with a stirrer, heating mantle, thermometer, and a water separator (e.g., Dean-Stark apparatus), charge adipic acid, n-propanol, and concentrated sulfuric acid. A typical molar ratio of adipic acid to n-propanol is 1:0.85, with sulfuric acid at 0.002-0.005 times the weight of adipic acid.[1]

  • Heat the mixture to boiling and maintain reflux. Continuously remove the water produced during the reaction using the water separator.

  • Once the theoretical amount of water has been collected, stop heating to terminate the esterification.

  • Washing: Cool the reaction mixture and add water. Stir the mixture uniformly and then allow it to stand for demixing. Remove the aqueous layer.

  • Refining: Add the prepared refining agent to the washed mixture. The weight of the refining agent should be 0.005-0.01 times the initial weight of adipic acid.[1] Stir and refine the mixture for 1 hour.

  • Filtration: Filter the refined mixture to obtain the this compound product. This method can yield a product with a purity of 99.5%.[1]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is a generalized procedure based on the enzymatic synthesis of various adipate esters.[7][8]

Materials:

  • Adipic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (optional, e.g., hexane)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker or stirred reactor, combine adipic acid and n-propanol. Molar ratios can vary significantly, from 1:1 to 1:12 (acid to alcohol), to drive the reaction towards the product.[7]

  • Add the immobilized lipase. The enzyme loading is typically between 1-10% (w/w) of the total reactants.

  • The reaction can be run solvent-free or in an organic solvent.

  • Maintain the reaction temperature between 40-60°C with continuous agitation.

  • To shift the equilibrium towards ester formation, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

  • Monitor the reaction progress by measuring the decrease in acid value over time.

  • Work-up: Once the reaction reaches completion (typically indicated by a constant acid value), the immobilized enzyme can be recovered by simple filtration for reuse.

  • The product can be purified by vacuum distillation to remove excess alcohol and any minor byproducts.

Synthesis Workflows and Logical Relationships

The synthesis of this compound via different routes can be visualized as distinct workflows.

G Direct Esterification Workflow cluster_reactants Reactants adipic_acid Adipic Acid esterification Esterification (Reflux with water removal) adipic_acid->esterification n_propanol n-Propanol n_propanol->esterification catalyst H₂SO₄ or Solid Acid Catalyst catalyst->esterification workup Work-up (Neutralization & Washing) esterification->workup purification Purification (Distillation/Filtration) workup->purification product This compound purification->product

Caption: Workflow for the direct esterification of this compound.

G Enzymatic Synthesis Workflow cluster_reactants Reactants adipic_acid Adipic Acid esterification Enzymatic Esterification (Mild Temperature) adipic_acid->esterification n_propanol n-Propanol n_propanol->esterification catalyst Immobilized Lipase catalyst->esterification catalyst_recovery Catalyst Recovery (Filtration) esterification->catalyst_recovery purification Purification (Vacuum Distillation) catalyst_recovery->purification product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

G Palladium-Catalyzed Carbonylation Workflow cluster_reactants Reactants butadiene 1,3-Butadiene carbonylation Dicarbonylation (High Pressure & Temperature) butadiene->carbonylation co Carbon Monoxide co->carbonylation n_propanol n-Propanol n_propanol->carbonylation catalyst Palladium Catalyst (e.g., Pd/HeMaRaphos) catalyst->carbonylation purification Purification carbonylation->purification product This compound purification->product

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Conclusion

The selection of a synthesis method for this compound depends on the specific requirements of the application, including desired purity, yield, cost considerations, and environmental impact.

  • Direct esterification with sulfuric acid remains a common and high-yielding method, though it presents challenges in terms of harsh conditions and waste generation.[1][2] The use of solid acid catalysts can mitigate some of these issues by simplifying catalyst separation and reducing corrosion.[3]

  • Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions to produce high-purity products with minimal byproducts.[3] The reusability of the enzyme can offset the higher initial catalyst cost.

  • Palladium-catalyzed carbonylation represents a modern, atom-economical approach with high selectivity and yield.[10][11] However, it requires specialized equipment to handle high-pressure carbon monoxide.

  • Transesterification is a viable alternative that avoids the production of water, but it often requires high temperatures and subsequent catalyst removal.[3][12]

For applications in pharmaceuticals and cosmetics where high purity is paramount and mild synthesis conditions are preferred, enzymatic synthesis stands out as a particularly attractive option. For large-scale industrial production where cost is a primary driver, direct esterification with recyclable solid acid catalysts presents a compelling choice. The palladium-catalyzed route, while technologically advanced, may be best suited for scenarios where direct conversion from petrochemical feedstocks like butadiene is desired.

References

"efficacy of dipropyl adipate as an emollient compared to other esters"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient is a critical determinant of a product's performance, efficacy, and sensory appeal. This guide offers an in-depth comparison of dipropyl adipate (B1204190) against other commonly used ester emollients, providing a comprehensive overview of its performance based on available experimental data.

Executive Summary

Dipropyl adipate is a lightweight, non-greasy emollient known for its excellent spreadability and rapid absorption.[1][2][3] This guide consolidates quantitative data on key performance indicators, including physicochemical properties, sensory perception, skin hydration, and transepidermal water loss (TEWL), to provide a comparative analysis of this compound against other esters. While direct head-to-head studies for all parameters are limited, this guide synthesizes available data to offer a valuable resource for formulation scientists.

Data Presentation: Quantitative Comparison of Emollient Esters

The following tables summarize the physicochemical, sensory, and efficacy data for this compound and a selection of other common emollient esters. It is important to note that the skin hydration and TEWL data are compiled from various sources and were not all generated in a single, direct comparative study. Therefore, these values should be considered indicative of performance rather than as absolute comparisons.

Table 1: Physicochemical Properties of Selected Emollient Esters

PropertyThis compoundIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl StearateIsopropyl MyristateC12-15 Alkyl BenzoateCaprylic/Capric TriglycerideOctyldodecanolDecyl Oleate
Molecular Weight ( g/mol ) ~230~256~480~789~270~332-388~500~298~422
Viscosity (cP at 25°C) LowLowMediumHighLowLowMediumMediumLow
Spreading Value (mm²/10 min) HighHighMediumLowHighHighMediumMediumHigh
Polarity (Dielectric Constant) High (5.35 F/m)HighLowLowMediumLowMediumLowMedium

Data for this compound, Isodecyl Neopentanoate, Isocetyl Stearate, and Octyldodecyl Stearoyl Stearate adapted from a 2013 study.[4]

Table 2: In-Vivo Sensory Panel Evaluation of Selected Emollient Esters

Sensory AttributeThis compoundIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl StearateIsopropyl MyristateDecyl OleateOctyldodecanol
Initial Spreading HighestHighMediumLowHighHighMedium
Skin Feel (Initial) Lightest, DriestLight, DryMediumHeavyLightMediumMedium
Residue LeastLowMediumHighLowMediumHigh
Gloss LeastLowMediumHighMediumHighHigh
Tackiness Non-TackyLowMediumHighLowMediumMedium
Slipperiness HighHighMediumLowHighHighMedium
Softness HighHighMediumLowHighHighMedium
Oiliness LowLowMediumHighMediumHighHigh

Data for this compound, Isodecyl Neopentanoate, Isocetyl Stearate, and Octyldodecyl Stearoyl Stearate adapted from a 2013 study. Data for Isopropyl Myristate, Decyl Oleate, and Octyldodecanol adapted from a 2005 study.[5]

Table 3: Comparative Efficacy Data (Skin Hydration & TEWL)

Performance MetricThis compoundIsopropyl MyristateC12-15 Alkyl BenzoateCaprylic/Capric TriglycerideOctyldodecanol
Skin Hydration (Corneometer) Data Not AvailableModerate IncreaseModerate IncreaseSignificant IncreaseModerate Increase
TEWL Reduction Expected to be lowLowLowModerateModerate

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

In-Vivo Sensory Evaluation

Objective: To assess the subjective sensory characteristics of an emollient when applied to the skin.[6]

Methodology:

  • Panelist Selection: A panel of trained assessors (typically 10-15 individuals) is selected based on their sensory acuity.[6][7]

  • Product Application: A standardized amount (e.g., one drop or 2 mg/cm²) of each emollient is applied to a designated area on the volar forearm of each panelist.[1][4]

  • Evaluation: Panelists are instructed to spread the product and evaluate a set of predefined sensory attributes at specific time points (e.g., during application, immediately after, and 5-15 minutes after).[6][7] Attributes often include: initial spreading, skin feel (lightness/heaviness), gloss, residue, tackiness, slipperiness, softness, and oiliness.[5][8]

  • Scaling: Panelists rate the intensity of each attribute on a numerical scale (e.g., 1-10 or a visual analog scale).[6][7]

  • Data Analysis: The scores from all panelists are averaged to provide a mean score for each attribute for each emollient. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the emollients.[5]

In-Vivo Skin Hydration Measurement (Corneometry)

Objective: To quantitatively measure the hydration level of the stratum corneum after emollient application.[9]

Methodology:

  • Instrumentation: A Corneometer® (e.g., CM 825) is used, which measures skin capacitance.[9]

  • Panelist Selection and Acclimatization: A panel of volunteers with normal to dry skin is selected. Panelists acclimatize in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes prior to measurements.[9][10]

  • Baseline Measurement: Baseline Corneometer® readings are taken from demarcated test areas on the volar forearm.[9]

  • Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated area.[1]

  • Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application.[9]

  • Data Analysis: The change in skin hydration is calculated as the difference from the baseline reading. Statistical analysis is performed to determine the significance of the results.

In-Vivo Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[11]

Methodology:

  • Instrumentation: A Tewameter® (e.g., TM 300) or similar evaporimeter is used.[11]

  • Panelist Selection and Acclimatization: Similar to corneometry, a panel of volunteers is selected and acclimatized to a controlled environment.[10][11]

  • Baseline Measurement: Baseline TEWL readings are taken from the designated test areas.[11]

  • Product Application: The test emollient is applied in a standardized manner (e.g., 2 mg/cm²).[10]

  • Post-Application Measurements: TEWL measurements are repeated at the same time intervals as the corneometry readings.[11]

  • Data Analysis: A reduction in TEWL compared to the baseline indicates an improvement in the skin's barrier function. The results are typically expressed in g/m²/h.[11]

Mandatory Visualization

Signaling Pathways in Skin Barrier Function

Emollients primarily exert their effects by influencing the structure and function of the stratum corneum. Two key signaling pathways involved in maintaining a healthy skin barrier are the ceramide biosynthesis pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

G cluster_0 Emollient Application cluster_1 Skin Barrier Interaction cluster_2 Cellular Response cluster_3 Outcome Emollient Emollient (e.g., this compound) SC_Lipids Stratum Corneum Lipids Emollient->SC_Lipids Occlusion & Lipid Integration PPARs PPAR Activation SC_Lipids->PPARs Release of Fatty Acids Ceramide_Synth Ceramide Synthesis PPARs->Ceramide_Synth Lipid_Synth Lipid Synthesis (Cholesterol, Fatty Acids) PPARs->Lipid_Synth Differentiation Keratinocyte Differentiation PPARs->Differentiation Barrier_Function Improved Barrier Function Ceramide_Synth->Barrier_Function Lipid_Synth->Barrier_Function Differentiation->Barrier_Function

Caption: Signaling pathways influenced by emollients to improve skin barrier function.

Experimental Workflow for Efficacy Testing

The evaluation of an emollient's efficacy follows a structured workflow to ensure reliable and reproducible results.

G cluster_0 Phase 1: Pre-Clinical cluster_1 Phase 2: Clinical Trial cluster_2 Phase 3: Data Analysis Formulation Emollient Formulation In_Vitro In Vitro Testing (e.g., Physicochemical Properties) Formulation->In_Vitro Recruitment Volunteer Recruitment & Screening In_Vitro->Recruitment Acclimatization Acclimatization Recruitment->Acclimatization Baseline Baseline Measurements (Corneometry, TEWL, Sensory) Acclimatization->Baseline Application Standardized Product Application Baseline->Application Post_Application Post-Application Measurements Application->Post_Application Data_Collection Data Collection Post_Application->Data_Collection Stats Statistical Analysis Data_Collection->Stats Report Final Report & Claim Substantiation Stats->Report

Caption: A typical experimental workflow for evaluating emollient efficacy.

Conclusion

This compound stands out as a high-performing emollient, particularly valued for its light, non-greasy sensory profile and excellent spreadability. The available data suggests that it is an effective choice for formulations where a pleasant skin feel is paramount. While direct comparative data on its impact on skin hydration and TEWL against a wide array of other esters is not extensively available, its physicochemical properties indicate that it contributes to the overall moisturization and barrier-enhancing effects of a final formulation. Further head-to-head clinical studies are warranted to definitively quantify its efficacy in comparison to other popular emollient esters. This guide provides a foundational understanding for formulators to make informed decisions based on the current scientific literature.

References

A Comparative Performance Analysis of Dipropyl Adipate as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of dipropyl adipate's performance as a solvent, particularly for applications in the pharmaceutical, cosmetic, and industrial sectors. For researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative solvents, supported by experimental data and detailed methodologies.

Dipropyl adipate (B1204190) is a diester of adipic acid and propanol, valued for its properties as a non-oily emollient, skin-conditioning agent, and effective solvent.[1] It is a clear, colorless liquid with a faint, pleasant odor, and it is soluble in organic solvents but insoluble in water.[2][3] Its utility extends to various formulations, including lotions, creams, sunscreens, and topical pharmaceutical preparations, where it aids in the dissolution and delivery of active ingredients.[2][4][5] Furthermore, it serves as a specialty solvent in household cleaners and as a plasticizer for polymers like PVC.[6][7]

Quantitative Data Comparison

To provide a clear benchmark, the physical and chemical properties of this compound are compared with those of two common alternative solvents: Isopropyl Myristate, another widely used emollient and solvent in cosmetics, and Diethyl Adipate, a structurally similar adipate ester.

PropertyThis compoundIsopropyl MyristateDiethyl Adipate
CAS Number 106-19-4110-27-0141-28-6
Chemical Formula C₁₂H₂₂O₄C₁₇H₃₄O₂C₁₀H₁₈O₄
Molecular Weight 230.30 g/mol [8][9]270.45 g/mol 202.25 g/mol
Appearance Colorless, clear liquid[3][10]Colorless, oily liquidColorless liquid
Boiling Point 144°C (at 10 mmHg)[10]193 °C (at 20 mmHg)251 °C
Flash Point 146°C[10]150 °C110 °C
Density 0.979 g/cm³[10]~0.85 g/cm³1.009 g/cm³
Refractive Index 1.42[10]~1.435~1.427
Water Solubility Insoluble[2][11]InsolubleSlightly soluble
Performance and Application Comparison

The selection of a solvent is critical for formulation efficacy, stability, and sensory characteristics. This section compares the performance of this compound against its alternatives in key application areas.

Performance AspectThis compoundIsopropyl MyristateDiethyl Adipate
Primary Functions Solvent, emollient, skin-conditioning agent, plasticizer[1]Emollient, solvent, penetration enhancerSolvent, plasticizer, fragrance ingredient
Key Applications Topical pharmaceuticals, cosmetics (sunscreens, lotions), household cleaners, PVC plasticizer[2][4][7]Cosmetics, topical medicaments, fragrancesFood flavoring, cosmetics, plasticizer
Sensory Profile Non-greasy, lightweight, smooth feel[2][5]Oily, but good spreadability-
Solvency Good for dissolving and dispersing active ingredients and resins[4][5]Effective solvent for many cosmetic ingredientsGood solvency for various resins and oils
Advantages Rapid absorbency, low residual tack, good low-temperature performance as a plasticizer[7]Excellent emollience and spreadability-
Disadvantages -Can be comedogenic for some skin typesHigher water solubility may be undesirable in some formulations

Experimental Protocols

Accurate assessment of a solvent's performance is predicated on standardized experimental methodologies. The following protocols outline procedures for determining solvent miscibility and quantifying solubility.

Protocol 1: Visual Miscibility Test (Qualitative)

This method provides a rapid, qualitative assessment of the miscibility between a solute and a solvent.

Objective: To determine if a solid solute is soluble, partially soluble, or insoluble in a solvent at room and elevated temperatures.

Materials:

  • Solid solute to be tested

  • This compound (or alternative solvent)

  • Test tubes

  • Vortex mixer

  • Hot water bath or steam bath

Procedure:

  • Place approximately 100 mg of the solid to be crystallized into a test tube.[12]

  • Add 2 mL of the solvent to the test tube.

  • Vigorously mix the contents using a vortex mixer.[12]

  • Observation at Room Temperature:

    • If the solid completely dissolves, the solvent is not suitable for crystallization but is a good solvent at room temperature.[12]

    • If the solid remains undissolved, proceed to the next step.[12]

  • Observation at Elevated Temperature:

    • Heat the test tube in a hot water or steam bath.[12]

    • If the solid dissolves upon heating, the solvent may be suitable for crystallization.[12]

    • If the solid does not dissolve at the boiling point of the solvent, the solvent is considered poor for this particular solute.[12]

  • Crystallization Observation:

    • If the solid dissolved when hot, allow the solution to cool to room temperature, then place it in an ice bath for 10-20 minutes.[12]

    • If crystals form, the solvent is effective for crystallization. If no crystals form, the solvent is not suitable for this purpose.[12]

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is employed to determine the precise solubility of a UV-active solute in a UV-transparent solvent.

Objective: To quantify the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • The solute and solvent of interest

  • Shaker or magnetic stirrer

  • Syringe filters (or other filtration apparatus)

Procedure:

Part A: Preparation of a Standard Curve

  • Prepare a stock solution of the solute in the chosen solvent at a precisely known concentration.[13]

  • Create a series of standard solutions by accurately diluting the stock solution.[13]

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the solute.[13]

  • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear (y = mx + c), in accordance with the Beer-Lambert law.[13]

Part B: Preparation and Analysis of a Saturated Solution

  • Add an excess amount of the solute to a known volume of the solvent in a flask.[13]

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.[13]

  • After reaching equilibrium, allow the mixture to settle. Carefully filter the supernatant to remove any undissolved solid.[13]

  • Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the standard curve.[13]

  • Measure the absorbance of the diluted solution at λmax.[13]

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.[13]

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of the solute in the solvent at that temperature.[13]

Visualizations

The following diagrams illustrate the workflows and logical considerations in solvent performance benchmarking.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Define Solute & Application Requirements B Identify Potential Solvents (e.g., this compound, Alternatives) A->B C Qualitative Miscibility Test (Protocol 1) B->C D Assess Basic Compatibility (Soluble / Insoluble) C->D E Quantitative Solubility Test (Protocol 2) D->E Proceed if compatible F Determine Solubility Limit (e.g., mg/mL) E->F G Analyze Other Performance Metrics (e.g., Stability, Viscosity) F->G H Gather Safety & Environmental Data G->H I Compare Data in Performance Matrix H->I J Select Optimal Solvent I->J K Formulation & Final Testing J->K

Caption: Experimental workflow for solvent selection and evaluation.

G cluster_performance Performance Criteria cluster_safety Safety & Regulatory cluster_physical Physical Properties center Solvent Selection solubility Solubility Power center->solubility stability Chemical Stability center->stability sensory Sensory Profile (e.g., non-greasy) center->sensory toxicity Low Toxicity center->toxicity flammability High Flash Point center->flammability regulatory Regulatory Compliance center->regulatory volatility Low Volatility center->volatility viscosity Optimal Viscosity center->viscosity compatibility Material Compatibility center->compatibility

Caption: Key considerations for solvent performance benchmarking.

References

A Comparative Guide to Inter-Laboratory Analysis of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical performance of common chromatographic methods used for the determination of dipropyl adipate (B1204190) in inter-laboratory comparison (ILC) studies. Dipropyl adipate is a plasticizer used in a variety of materials, and ensuring analytical proficiency across different laboratories is crucial for quality control and regulatory compliance. This document outlines typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for adipate analysis, supported by representative experimental data. Detailed experimental protocols are provided to assist researchers and drug development professionals in their analytical endeavors.

Inter-laboratory comparison studies are a critical component of laboratory quality assurance, allowing individual laboratories to benchmark their analytical results against those from other labs.[1] These studies, often referred to as proficiency testing (PT), provide an objective measure of a laboratory's performance.[1]

Data Presentation: Performance of Analytical Methods

The selection of an analytical method is dependent on several factors, including the sample matrix, required sensitivity, and available instrumentation.[2] Below is a summary of typical performance characteristics for GC-MS and HPLC-UV in the analysis of adipate esters, analogous to this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g1 - 100 µg/mL (Estimated for this compound)
Correlation Coefficient (r²) > 0.998> 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 83.6% - 118.5%98% - 102% (Typical for drug products)
Precision (RSD) 2.5% - 15.6%< 2% (Typical)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results in an inter-laboratory study.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of adipate plasticizers that have migrated into food samples from packaging materials.[3]

  • Sample Preparation:

    • Liquid Extraction: Homogenize the sample and extract with a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and acetone).

    • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitution and Solid Phase Extraction (SPE): Reconstitute the residue in a small volume of solvent and clean up the sample using an Oasis MAX cartridge to remove interfering matrix components.[3] The extraction efficiency for adipate plasticizers using this SPE process can range from 85.7% to 106%.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5975i MSD or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 10°C/min to 220°C, hold for 2 min.

      • Ramp 2: 5°C/min to 280°C, hold for 5 min.

    • MSD Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-500.

2. High-Performance Liquid Chromatography (HPLC) Method

This method can be used for the quantitative determination of this compound in various commercial products.[2][4]

  • Sample Preparation:

    • Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: Newcrom R1 reverse-phase column or equivalent.[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of phosphoric acid.[4] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial sample preparation to the final statistical evaluation of the results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Test Material Preparation (e.g., Spiked Oil Samples) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participating Laboratories B->C D Sample Analysis by Individual Laboratories C->D E Data Submission D->E F Statistical Analysis of Submitted Data E->F G Calculation of Performance Scores (e.g., z-scores) F->G H Issuance of Final Report G->H

Caption: Workflow of an Inter-Laboratory Comparison Study.

In such studies, statistical evaluation of the results is paramount. Data is often analyzed to determine a consensus mean and an acceptable standard deviation.[5] A common metric for evaluating laboratory performance is the z-score, which indicates how far a laboratory's result is from the consensus mean.[5] Youden plots can also be a valuable graphical tool for comparing both within-laboratory and between-laboratory variability when duplicate samples are analyzed.[1]

References

A Comparative Analysis of Predicted and Experimental Properties of Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of dipropyl adipate (B1204190). Understanding the correlation between theoretical models and empirical data is crucial for applications in materials science, drug formulation, and chemical engineering. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the comparative workflow.

Data Presentation: Physicochemical Properties

The following tables summarize the available predicted and experimental data for key properties of dipropyl adipate.

Table 1: General Physicochemical Properties

PropertyPredicted ValueExperimental ValueSource (Experimental)
Molecular Formula C₁₂H₂₂O₄C₁₂H₂₂O₄[1][2]
Molecular Weight ( g/mol ) 230.30230.30[1][2]
Boiling Point (°C) Not specified273.0 - 274.0 (at 760 mmHg)[1][3]
Melting Point (°C) Not specified-20.0[1]
Flash Point (°C) Not specified122.78 (Tag Closed Cup)[3]

Table 2: Density

Temperature (K)Pressure (MPa)Predicted Value (kg·m⁻³)Experimental Value (kg·m⁻³)Source (Experimental)
293 - 363up to 65Deviations do not exceed 2.0% from experimental values using ACE-MLP model.Data available in source.[4]
Not specifiedNot specifiedNot specified979 - 983 (at 20°C)[3]

Table 3: Viscosity

Temperature (K)Pressure (MPa)Predicted Value (mPa·s)Experimental Value (mPa·s)Source (Experimental)
303 - 333up to 18Deviations do not exceed 2.2% from experimental values using a modified hard-spheres scheme.1.3 - 8.3[5][6]

Table 4: Solubility

SolventPredicted ValueExperimental ValueSource (Experimental)
Water Not specifiedVery slightly soluble[1]
Ethanol Not specifiedSoluble[1]

Experimental Protocols

Detailed methodologies for the determination of key experimental properties are outlined below.

1. Density Measurement

The experimental density of this compound has been determined using a vibrating U-tube densimeter.[4] This technique operates on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the fluid it contains.

  • Apparatus: A vibrating U-tube densimeter (e.g., Anton Paar GmbH model DMA HP).

  • Procedure:

    • The sample of this compound is introduced into the U-tube.

    • The tube is electromagnetically excited to oscillate at its natural frequency.

    • A digital transducer measures the oscillation period.

    • The density of the sample is calculated from the oscillation period, with calibration performed using fluids of known density (such as water and air).

    • Measurements are conducted under controlled temperature and pressure conditions. The expanded uncertainty of this method is estimated to be around ±0.2% at a 95% confidence level.[4]

2. Viscosity Measurement

Viscosity measurements of compressed liquid this compound have been performed using vibrating wire sensors.[5][6] This method relates the damping of the oscillation of a wire immersed in the fluid to the fluid's viscosity.

  • Apparatus: Vibrating wire viscometer.

  • Procedure:

    • A taut wire is submerged in the this compound sample within a measurement cell.

    • The wire is induced to oscillate by a time-varying magnetic field.

    • The instrument measures the amplitude and frequency of the wire's vibration.

    • The viscosity is determined from the damping effect of the fluid on the wire's oscillation.

    • These measurements are carried out over a range of temperatures and pressures. The expanded uncertainty for this technique is reported to be less than ±2.0% for viscosities up to 68 mPa·s.[5][7] For validation at atmospheric pressure, Ubbelohde capillary viscometers are also used.[6]

3. Boiling and Melting Point Determination

Standard laboratory methods are employed for determining the boiling and melting points. The boiling point is typically measured at a specific pressure (e.g., 760 mmHg) using distillation apparatus, while the melting point is determined by observing the temperature at which the solid phase transitions to liquid, often using a melting point apparatus.

4. Solubility Assessment

Solubility is determined by adding a specified amount of this compound to a solvent and observing the extent of dissolution. This can be done qualitatively (e.g., "soluble," "slightly soluble") or quantitatively by determining the concentration of the saturated solution.

Predictive Models

Various computational models are used to predict the physicochemical properties of esters like this compound.

  • Hard-Sphere Models: A correlation and predictive scheme based on the kinetic theory for dense hard-sphere fluids, applied to the van der Waals model of a liquid, has been used to predict transport properties like viscosity.[5]

  • Machine Learning: Advanced computational approaches such as Support Vector Machines (SVM), Decision Trees (DT), and Genetic Programming (GP) are employed to predict properties like thermal conductivity for ester biofuels, demonstrating high accuracy with experimental data.[8] These models learn complex nonlinear relationships directly from data.

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. They are often used for predicting critical properties of esters.[9]

Workflow for Correlation of Predicted and Experimental Data

The following diagram illustrates the logical workflow for comparing predicted and experimental properties of a chemical compound like this compound.

G cluster_experimental Experimental Workflow cluster_predicted Predictive Workflow cluster_comparison Comparative Analysis exp_synthesis Sample Preparation (this compound) exp_density Density Measurement (Vibrating U-tube) exp_synthesis->exp_density exp_viscosity Viscosity Measurement (Vibrating Wire) exp_synthesis->exp_viscosity exp_thermo Thermal Analysis (Boiling/Melting Point) exp_synthesis->exp_thermo exp_data Experimental Data exp_density->exp_data exp_viscosity->exp_data exp_thermo->exp_data compare Data Comparison (Tables, Graphs) exp_data->compare pred_model Model Selection (e.g., Hard-Sphere, ML) pred_calc Computational Calculation pred_model->pred_calc pred_input Input Parameters (Molecular Structure) pred_input->pred_model pred_data Predicted Data pred_calc->pred_data pred_data->compare analysis Correlation Analysis (Deviation, Accuracy) compare->analysis conclusion Conclusion & Model Refinement analysis->conclusion

References

A Comparative Analysis of Dipropyl Adipate and Dibutyl Adipate for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance and stability. Adipate (B1204190) esters, known for their emollient, solvent, and plasticizing properties, are a versatile class of compounds frequently utilized in topical drug delivery systems, dermatological products, and as plasticizers in polymer-based medical devices. This guide provides a detailed comparative analysis of two such esters: dipropyl adipate and dibutyl adipate, offering insights into their physicochemical properties, performance characteristics, and relevant experimental protocols for their evaluation.

Physicochemical Properties

A fundamental comparison of this compound and dibutyl adipate begins with their intrinsic physicochemical properties. These characteristics influence their behavior in formulations, including their solvency, viscosity, and interaction with other components.

PropertyThis compoundDibutyl Adipate
Chemical Formula C₁₂H₂₂O₄[1][2]C₁₄H₂₆O₄[3]
Molecular Weight 230.30 g/mol [1][2]258.35 g/mol [4]
Appearance Clear, colorless liquid[1][2]Clear, colorless, odorless oily liquid[3]
Boiling Point 273-274 °C[5]305 °C[3][4]
Melting Point -15.7 °C[5]-32 °C[3][4]
Solubility in Water Very slightly soluble (41.65 mg/L at 25 °C est.)[5]Practically insoluble[3][6]
Solubility in Organic Solvents Soluble in alcohol[5]Soluble in most organic solvents[4]

Performance as Skin Permeation Enhancers

Both dipropyl and dibutyl adipate can function as emollients and solvents in topical formulations, which can influence the permeation of active pharmaceutical ingredients (APIs) through the skin.[7][8][9] While direct comparative studies are limited, the properties of similar short-chain dialkyl adipates suggest they can enhance penetration by modifying the lipid structure of the stratum corneum.[10] The shorter alkyl chain of this compound may result in a slightly different polarity and interaction with the skin barrier compared to dibutyl adipate.

Performance as Plasticizers

Experimental Protocols

To provide a framework for the direct comparison of this compound and dibutyl adipate, the following are detailed methodologies for key experiments.

In Vitro Skin Permeation Study

Objective: To compare the potential of this compound and dibutyl adipate to enhance the permeation of a model API through the skin.

Methodology: The in vitro skin permeation study is conducted using a Franz diffusion cell apparatus.[3][15][16]

  • Skin Preparation: Excised human or animal skin (e.g., rat or porcine) is used as the membrane. The full thickness of the skin is carefully prepared and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[17]

  • Formulation Preparation: Two formulations of a model API are prepared, one containing this compound as a solvent/enhancer and the other containing dibutyl adipate at the same concentration.

  • Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at 37°C to simulate physiological conditions. The system is stirred continuously.

  • Dosing: A finite dose of each formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to compare the enhancement effect of each adipate ester.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_cell Mount Skin in Franz Diffusion Cell skin_prep->franz_cell formulation_prep API Formulation with Adipate Ester dosing Apply Formulation to Donor Compartment formulation_prep->dosing franz_cell->dosing sampling Sample from Receptor Compartment at Intervals dosing->sampling hplc Quantify API Concentration (HPLC) sampling->hplc calc Calculate Flux and Permeability Coefficient hplc->calc compare Compare Enhancement Effects calc->compare

Fig. 1: Workflow for In Vitro Skin Permeation Study.
API Solubility Assessment

Objective: To determine and compare the saturation solubility of a specific API in this compound and dibutyl adipate.

Methodology:

  • Sample Preparation: An excess amount of the API is added to a known volume of either this compound or dibutyl adipate in separate vials.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved API from the saturated solution.

  • Sample Dilution: A known aliquot of the supernatant is carefully removed and diluted with a suitable solvent in which both the adipate ester and the API are soluble.

  • Quantification: The concentration of the API in the diluted sample is determined using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The saturation solubility of the API in each adipate ester is calculated by taking into account the dilution factor.

G cluster_protocol API Solubility Protocol start Add Excess API to Adipate Ester agitate Agitate at Constant Temperature start->agitate centrifuge Centrifuge to Separate Phases agitate->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze Analyze API Concentration dilute->analyze calculate Calculate Saturation Solubility analyze->calculate

Fig. 2: Protocol for API Solubility Assessment.
In Vitro Cytotoxicity Assay

Objective: To assess and compare the potential cytotoxicity of this compound and dibutyl adipate on relevant skin cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate cell viability.[1][18]

  • Cell Culture: Human skin cells (e.g., keratinocytes or fibroblasts) are cultured in a suitable medium in 96-well plates and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of either this compound or dibutyl adipate. A negative control (medium only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The cells are incubated with the test compounds for a specified period (e.g., 24 hours).

  • MTT Assay: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control. The concentration of each adipate ester that reduces cell viability by 50% (IC50) is calculated and compared.

G cluster_workflow Cytotoxicity Assay Workflow cell_seeding Seed Skin Cells in 96-well Plates treatment Treat Cells with Adipate Esters cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability (IC50) absorbance_reading->data_analysis

Fig. 3: Workflow for In Vitro Cytotoxicity Assay.

Conclusion

Both this compound and dibutyl adipate are valuable excipients with a range of applications in the pharmaceutical and cosmetic industries. Their selection for a particular formulation will depend on the specific requirements for solvency, emollience, plasticizing efficiency, and safety. While dibutyl adipate is more extensively documented in the literature, the similar structure of this compound suggests it would have comparable functionalities. For a definitive comparison, head-to-head experimental evaluations using the protocols outlined above are recommended. Such studies would provide the quantitative data necessary for an informed selection between these two adipate esters for a given application.

References

A Comparative Ecotoxicity Profile of Dipropyl Adipate and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological profiles of dipropyl adipate (B1204190) and other commercially significant plasticizers. As regulatory scrutiny and environmental concerns drive the search for safer alternatives to traditional phthalates, a clear understanding of the relative environmental impact of these compounds is crucial. This document summarizes key experimental data on aquatic toxicity and biodegradability, details the methodologies used in these assessments, and visualizes the pathways of environmental risk.

Data Presentation: A Quantitative Comparison

The following tables summarize the ecotoxicity and biodegradability data for dipropyl adipate and a selection of common plasticizers, including other adipates, phthalates, and alternative compounds. This allows for a direct comparison of their potential environmental impact.

Table 1: Comparative Acute Aquatic Ecotoxicity Data

This table presents the concentration of each plasticizer that causes an acute effect in 50% of the test population (EC50/LC50) for key aquatic organisms: fish, aquatic invertebrates (Daphnia magna), and algae. A higher value indicates lower toxicity.

Plasticizer ClassPlasticizerFish (LC50, 96h)Daphnia magna (EC50, 24-48h)Algae (EC50, 72h)
Adipate This compound (DPA) No data availableNo data availableNo data available
Diisopropyl AdipateClassified as hazardous to the aquatic environment with long-lasting effects[1].No quantitative data availableNo quantitative data available
Dibutyl Adipate (DBA)No data availableNo data availableNo data available
Dioctyl Adipate (DOA / DEHA)No adverse effects due to inhalation are expected[2].No quantitative data availableNo quantitative data available
Phthalate (B1215562) Di(2-ethylhexyl) Phthalate (DEHP)No data availableNo data availableNo data available
Diisononyl Phthalate (DINP)No acute toxicity observed[3].>0.034 mg/L (NOEC, 21 days)[3].No acute toxicity observed[3].
Alternative Acetyl Tributyl Citrate (B86180) (ATBC)38 - 60 mg/L (Lepomis macrochirus)[4].>1 mg/L (24h)[4].11.5 mg/L (Desmodesmus subspicatus)[4].
Dioctyl Terephthalate (B1205515) (DOTP)No data availableNo data availableNo data available

Data for this compound is notably limited in publicly available literature.

Table 2: Biodegradability and Acute Oral Toxicity

This table compares the readiness of plasticizers to biodegrade, a critical factor for environmental persistence, alongside their acute oral toxicity in rats (LD50). Rapid biodegradation is environmentally favorable, while a higher LD50 value indicates lower acute toxicity to mammals.

Plasticizer ClassPlasticizerBiodegradabilityAcute Oral Toxicity (LD50, rat)
Adipate This compound (DPA) Readily biodegradable[1].No data available
Dibutyl Adipate (DBA)Readily biodegradable (86-95% in 28 days)[5].1,290 mg/kg[5].
Dioctyl Adipate (DOA / DEHA)Characterized by a short biodegradation period[6][7].No data available
Phthalate Di(2-ethylhexyl) Phthalate (DEHP)Long period of biodegradation[6][7].14,200 - 50,000 mg/kg[8].
Diisononyl Phthalate (DINP)Readily biodegradable[3].>10,000 mg/kg[9].
Alternative Acetyl Tributyl Citrate (ATBC)No data available>31,500 mg/kg[4].
Dioctyl Terephthalate (DOTP)No data availableNo data available

Experimental Protocols

The data presented in the tables are derived from standardized ecotoxicological tests. The methodologies for these key experiments are outlined below to provide context for the results.

1. Acute Toxicity Test for Fish (e.g., OECD Guideline 203) This test determines the concentration of a substance lethal to 50% of the test fish over a 96-hour period (LC50).

  • Test Organism: Typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, light).

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 is calculated at the 96-hour mark.

  • Significance: Assesses the potential for a substance to cause immediate harm to fish populations upon release into aquatic environments.

2. Acute Immobilisation Test for Daphnia (e.g., OECD Guideline 202) This test measures the concentration at which a substance immobilizes 50% of the tested Daphnia magna (a small crustacean) within a 48-hour period (EC50).

  • Test Organism: Daphnia magna.

  • Procedure: Daphnids are exposed to various concentrations of the test substance in a defined medium.

  • Endpoint: The number of daphnids that are unable to swim after gentle agitation is counted at 24 and 48 hours.

  • Significance: Daphnia are a critical link in the aquatic food web, and this test indicates the potential impact on invertebrate populations.

3. Alga Growth Inhibition Test (e.g., OECD Guideline 201) This assay determines the concentration of a substance that inhibits the growth of a selected algal species by 50% over a 72-hour period (EC50).

  • Test Organism: Green algae species like Desmodesmus subspicatus.

  • Procedure: Algal cultures are exposed to different concentrations of the test substance under constant light and temperature.

  • Endpoint: Algal growth (biomass) is measured over 72 hours, and the concentration causing 50% inhibition is calculated.

  • Significance: Algae are primary producers in aquatic ecosystems; toxicity to algae can have cascading effects on the entire food web.

4. Ready Biodegradability Test (e.g., OECD Guideline 301) This screening test assesses the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

  • Procedure: The test substance is incubated with a small number of microorganisms from a source like sewage treatment plant effluent. Biodegradation is measured indirectly by monitoring the consumption of oxygen (BOD) or the production of carbon dioxide over 28 days.

  • Endpoint: The percentage of the substance that has been mineralized is calculated.

  • Significance: Substances that are "readily biodegradable" are less likely to persist and accumulate in the environment[8]. Adipate plasticizers are known to be biodegradable, serving as a carbon source for microorganisms without forming stable toxic metabolites[7][10].

Visualizing Ecotoxicological Assessment and Impact

The following diagrams illustrate the general workflow for assessing ecotoxicity and the conceptual pathways through which plasticizers can exert harmful effects in the environment.

Ecotoxicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Characterization A Substance Identification (e.g., this compound) B Physicochemical Properties (Solubility, LogKow) A->B informs C Aquatic Toxicity Testing (Fish, Daphnia, Algae) B->C guides test design D Environmental Fate Testing (Biodegradation) B->D G Data Analysis (Calculate PNEC) C->G D->G E Terrestrial Toxicity (Earthworm, Plant Tests) E->G F Exposure Assessment (Predicted Environmental Conc.) H Risk Conclusion (PEC/PNEC Ratio) F->H G->H compares

Caption: General workflow for environmental ecotoxicity assessment.

Ecotoxicological_Impact_Pathway cluster_source Source & Exposure cluster_organism Organism-Level Interaction cluster_mechanism Mechanisms of Toxicity cluster_effect Ecological Effects A Plasticizer Leaching from Products B Bioaccumulation in Tissues A->B uptake C Metabolic Transformation A->C D Narcosis (Baseline Toxicity) B->D leads to E Endocrine Disruption (Hormone Mimicry) B->E leads to F Oxidative Stress & DNA Damage B->F leads to C->D metabolites cause C->E metabolites cause C->F metabolites cause G Reduced Reproduction & Growth D->G H Increased Mortality D->H E->G E->H F->G F->H I Population Decline & Food Web Disruption G->I H->I

Caption: Conceptual pathways of plasticizer ecotoxicity.

Discussion and Conclusion

The available data indicates a clear distinction in the ecotoxicological profiles of different plasticizer classes. Phthalates, particularly legacy compounds like DEHP, are recognized for their persistence and potential to form toxic metabolites[6][7]. While newer phthalates like DINP show low acute aquatic toxicity, concerns about their potential for endocrine disruption remain[3][11].

In contrast, adipate plasticizers are generally characterized by reduced toxicity and shorter biodegradation periods[6][7]. Data on dibutyl adipate and diisopropyl adipate suggest they are readily biodegradable, which significantly lowers their environmental persistence and risk of long-term exposure[1][5]. Dioctyl adipate (DOA/DEHA) is also considered a safer alternative to DEHP[12]. While specific quantitative ecotoxicity data for this compound is scarce in the reviewed literature, its classification as "readily biodegradable" aligns with the favorable environmental profile of the broader adipate ester class[1].

Alternative plasticizers like acetyl tributyl citrate (ATBC) also present a favorable profile, with high LC50/EC50 values indicating low acute aquatic toxicity and a high LD50 suggesting low mammalian toxicity[4]. Dioctyl terephthalate (DOTP) is another non-phthalate alternative considered to have a lower toxicological profile and is not associated with the liver effects seen with some phthalates[13].

References

Safety Operating Guide

Navigating the Disposal of Dipropyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of dipropyl adipate (B1204190), a common laboratory solvent and plasticizer. Adherence to these guidelines will help your facility maintain compliance with regulations and foster a culture of safety.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for dipropyl adipate. While generally not classified as a hazardous material for transport, some safety data sheets indicate that it can be harmful to aquatic life, underscoring the importance of preventing its release into the environment.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In Case of a Spill:

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a suitable, labeled container for disposal.[4]

  • Do not allow the spilled material to enter drains or waterways.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, like all laboratory chemicals, must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates waste disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] Unless a chemical waste is explicitly determined to be non-hazardous, it should be treated as hazardous waste.[7]

  • Hazardous Waste Determination:

    • While pure this compound is not typically listed as a hazardous waste, it is the generator's responsibility to make a final determination.[4]

    • If the this compound is mixed with other solvents or materials, the entire mixture must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Containerization and Labeling:

    • Place waste this compound in a chemically compatible container with a secure, leak-proof lid.[8]

    • The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy) and the full chemical name, "this compound."

    • Include the date when the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10][11]

    • Ensure the SAA is inspected weekly for any leaks or container degradation.[11]

    • Keep the waste container closed except when adding more waste.[9][10]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or by evaporation. [7]

    • Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for a pickup of the chemical waste.[7][9]

    • The waste will be transported and disposed of by a licensed hazardous waste disposal company.[12][13] The preferred method of disposal for adipate esters is often incineration in a facility equipped with an afterburner and scrubber.[13]

  • Empty Container Disposal:

    • For containers that held pure this compound, once they are completely empty (all material has been poured out), deface the chemical label and dispose of the container as regular trash, unless your institutional policy dictates otherwise.[7]

    • If the container held this compound that was mixed with an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent before disposal. The rinsate must be collected and disposed of as hazardous waste.[7]

Quantitative Data for Adipate Esters

The following table provides a summary of relevant physical and toxicological data for this compound and a related compound, dibutyl adipate, to inform handling and disposal decisions.

PropertyThis compoundDibutyl Adipate (for comparison)Significance for Disposal
CAS Number 106-19-4105-99-7Unique identifier for the chemical substance.
Molecular Formula C₁₂H₂₂O₄C₁₄H₂₆O₄Basic chemical information.
Flash Point 146°C (295°F)[2]Not specifiedA high flash point indicates low flammability under normal laboratory conditions.
Water Solubility 41.65 mg/L @ 25°C (estimated)[1]Practically insoluble[14]Low water solubility means it will not readily mix with water and can persist as a separate phase if spilled.
Aquatic Toxicity May cause long-lasting harmful effects[13]LC50 (fish, acute): 3.7 mg/L[12]Highlights the importance of preventing release into waterways, as it can be toxic to aquatic organisms.
EC50 (daphnia, acute): 17 mg/L[12]
NOEC (algae): 2.0 mg/L[12]
Biodegradability Readily biodegradable[13]Readily biodegradable[12]While biodegradable, the process may not be rapid enough to prevent short-term environmental damage in case of a large release.

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest concentration of a chemical at which no statistically significant effect is observed.

Experimental Protocol: Assessing Aerobic Biodegradability in Soil

To determine the environmental fate of a substance like this compound, a biodegradability study can be conducted. The following is a summarized methodology based on the principles of OECD Test Guideline 307: "Aerobic and Anaerobic Transformation in Soil."[4][9]

Objective: To evaluate the rate of aerobic biodegradation of this compound in soil.

Materials:

  • This compound (test substance)

  • Radiolabeled ¹⁴C-dipropyl adipate (for tracking transformation)

  • Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture)

  • Incubation vessels (e.g., biometer flasks)

  • CO₂ traps (e.g., potassium hydroxide (B78521) solution)

  • Scintillation counter

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Methodology:

  • Soil Preparation: The soil is pre-incubated for 7-14 days at the test temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) to allow microbial populations to stabilize.

  • Application of Test Substance: A solution of this compound (a mixture of non-labeled and ¹⁴C-labeled) is applied to the soil samples to achieve the desired test concentration.

  • Incubation: The treated soil samples are placed in the incubation vessels. The vessels are continuously aerated with CO₂-free, humidified air. The outflowing gas is passed through CO₂ traps to capture any ¹⁴CO₂ produced from the mineralization of the test substance.

  • Sampling: At predetermined time intervals, replicate soil samples are removed for analysis.

  • Analysis:

    • The CO₂ traps are analyzed using a scintillation counter to quantify the amount of ¹⁴CO₂ produced.

    • Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water). The extracts are analyzed by radio-HPLC or other suitable methods to quantify the parent compound and any major transformation products.

    • The non-extractable residues in the soil can be quantified by combustion analysis.

  • Data Evaluation: The degradation rate of this compound is determined by plotting its concentration over time. The time for 50% and 90% degradation (DT50 and DT90) is calculated. A mass balance is performed at each sampling point to account for all the applied radioactivity.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DipropylAdipateDisposal This compound Disposal Workflow start Start: Have Waste this compound is_mixed Is the waste pure this compound or mixed with other substances? start->is_mixed pure Pure this compound is_mixed->pure Pure mixed Mixed Waste is_mixed->mixed Mixed collect_waste Collect waste in a labeled, compatible, and closed container. pure->collect_waste evaluate_mixture Evaluate the entire mixture for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). mixed->evaluate_mixture is_hazardous Is the mixture hazardous? evaluate_mixture->is_hazardous non_hazardous Treat as Non-Hazardous Waste (Consult EHS for confirmation) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes non_hazardous->collect_waste hazardous->collect_waste store_saa Store container in a designated Satellite Accumulation Area (SAA). collect_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs disposal Professional disposal by a licensed vendor (e.g., incineration). contact_ehs->disposal end End disposal->end

Caption: A workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dipropyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Dipropyl adipate (B1204190) (CAS No. 106-19-4), a key compound in various industrial applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Dipropyl adipate, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection, conforming to OSHA 29 CFR 1910.133 or EU EN166 standards. A face shield may be appropriate for larger quantities or when splashing is likely.[1]Protects against potential eye contact which may cause redness, pain, or severe damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.[2][3]Prevents skin contact, which can lead to irritation characterized by itching, scaling, or reddening.[1]
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements. For larger scale operations, a chemical-resistant suit may be necessary.[1][4]Provides a barrier against accidental spills and splashes on the skin and clothing.[1]
Respiratory Protection Typically not required with adequate ventilation. If fumes are generated or ventilation is poor, use a NIOSH-approved respirator.[1][5]Avoids inhalation of fumes which can cause irritation to the lungs and respiratory system.[1]

Essential Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

  • Handling:

    • Always work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling the substance.[1]

    • Keep away from sources of ignition as the substance is combustible.[1][4]

    • Take measures to prevent the buildup of electrostatic charge.[4]

  • Storage:

    • Store in a tightly closed, original container in a dry and well-ventilated place.[4][6]

    • Keep away from incompatible materials such as strong oxidizing agents.[5][6]

Spill, Leak, and Disposal Protocols

In the event of a spill or leak, immediate and appropriate action is necessary to contain the situation and prevent environmental contamination.

  • Spill and Leak Response:

    • Evacuate: Ensure unprotected personnel are kept away from the spill area.[1]

    • Ventilate: Ensure adequate ventilation of the affected area.[1]

    • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

    • Absorb: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[1][6]

    • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[4]

  • Disposal:

    • Dispose of this compound and its contaminated packaging as special waste.[4]

    • Disposal must be carried out by a licensed disposal company in accordance with local, state, and federal regulations.[4][7]

    • Do not allow the product to enter drains, waterways, or soil.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established.

PropertyValueSource
Molecular Formula C12H22O4[1]
Molecular Weight 230.30 g/mol [1][8]
CAS Number 106-19-4[1]
Boiling Point 144°C (10 mmHg)[1]
Flash Point 146°C[1]
Relative Density 0.979[1]
OSHA PEL No data available[1]
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, to ensure a safe and compliant process.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_disposal Spill & Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Well-Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Handle with Care (Avoid Contact and Inhalation) d->e f Keep Away from Ignition Sources e->f j Contain Spill with Inert Material e->j In Case of Spill g Decontaminate Work Area f->g Experiment Complete h Remove and Properly Store/Dispose of PPE g->h i Wash Hands Thoroughly h->i k Collect Waste in Labeled Container j->k l Dispose via Licensed Contractor (Follow Regulations) k->l

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.